molecular formula C3H9O4P B167372 Isopropyl dihydrogen phosphate CAS No. 1623-24-1

Isopropyl dihydrogen phosphate

Cat. No.: B167372
CAS No.: 1623-24-1
M. Wt: 140.07 g/mol
InChI Key: QPPQHRDVPBTVEV-UHFFFAOYSA-N
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Description

Isopropyl acid phosphate is a white crystalline solid. It is corrosive to metals and tissue.
Isopropyl dihydrogen phosphate is monophosphorylated isopropyl alcohol. It has a role as a phosphoantigen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl dihydrogen phosphate
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InChI

InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6)
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InChI Key

QPPQHRDVPBTVEV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(=O)(O)O
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Molecular Formula

C3H9O4P
Record name ISOPROPYL ACID PHOSPHATE
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DSSTOX Substance ID

DTXSID40862720
Record name Phosphoric acid, mono(1-methylethyl) ester
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Molecular Weight

140.07 g/mol
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Physical Description

Isopropyl acid phosphate is a white crystalline solid. It is corrosive to metals and tissue.
Record name ISOPROPYL ACID PHOSPHATE
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CAS No.

1623-24-1, 76483-21-1
Record name ISOPROPYL ACID PHOSPHATE
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Record name Isopropyl dihydrogen phosphate
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Record name Isopropyl dihydrogen phosphate
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Foundational & Exploratory

What are the physical and chemical properties of isopropyl dihydrogen phosphate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl Dihydrogen Phosphate for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 1623-24-1) is a monoalkyl phosphate ester with significant relevance as a chemical intermediate, phosphoantigen, and component in various chemical formulations.[1][2] Its properties are dictated by the interplay between the acidic dihydrogen phosphate headgroup and the isopropyl ester moiety. This guide provides a comprehensive technical overview of its physical and chemical properties, reactivity profile, synthesis, analytical characterization, and safety protocols. The information herein is synthesized to provide researchers and drug development professionals with the foundational knowledge required for its effective application and handling.

Chemical Identity and Molecular Structure

This compound, systematically named propan-2-yl dihydrogen phosphate, is the product of monophosphorylation of isopropanol.[2][3] Its unique structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility and reactivity.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous reference.

IdentifierValueSource(s)
CAS Number 1623-24-1[4][5]
IUPAC Name propan-2-yl dihydrogen phosphate[5][]
Molecular Formula C₃H₉O₄P[3][4]
Molecular Weight 140.07 g/mol [4][5]
Canonical SMILES CC(C)OP(=O)(O)O[3][]
InChI Key QPPQHRDVPBTVEV-UHFFFAOYSA-N[3][]
Synonyms Monoisopropyl phosphate, Isopropyl acid phosphate, Phosphoric acid, mono(1-methylethyl) ester[3][4][]
Molecular Structure

The structure consists of a central phosphorus atom double-bonded to one oxygen, single-bonded to two hydroxyl groups, and single-bonded to an oxygen atom which is ester-linked to an isopropyl group.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics are crucial for designing experimental conditions, including solvent selection for reactions, formulations, and analytical method development.

PropertyValueComments / ConditionsSource(s)
Appearance White crystalline solidAt standard conditions[4][]
Boiling Point 250.5 °CPredicted, at 760 mmHg[4][]
Density 1.347 g/cm³Predicted[4][]
Solubility 73 g/LIn water at 25 °C[3]
Vapor Pressure 0.00682 mmHgAt 25 °C[3]
pKa₁ 2.12Predicted; first dissociation of the phosphate group. The second pKa is expected to be ~7.[4]
XLogP3-AA -0.8A negative value indicates a preference for hydrophilic environments.[5]

Chemical Profile and Reactivity

As a Senior Application Scientist, understanding the causality of a molecule's reactivity is paramount. This compound's behavior is dominated by the acidic phosphate moiety and the ester linkage, making it susceptible to hydrolysis and corrosive in nature.

Acidity and Corrosive Nature

With a predicted first pKa of 2.12, this compound is a moderately strong acid, comparable to phosphoric acid itself.[4] This acidity is the primary reason for its corrosive nature towards metals and biological tissues.[4][] When in contact with metals, it can evolve flammable hydrogen gas.[3][4] This property necessitates the use of corrosion-resistant equipment (e.g., glass, certain polymers) and stringent personal protective equipment (PPE) during handling.

Hydrolysis of the Phosphate Ester

The ester linkage is the most significant site for chemical transformation. Like other phosphate monoesters, it is susceptible to hydrolysis to yield isopropanol and phosphoric acid. This reaction is a critical consideration for its stability in aqueous solutions.

Mechanism Insight: The hydrolysis of phosphomonoesters is generally faster than that of corresponding phosphodiesters.[7] This can be attributed to the intramolecular participation of the second hydroxyl group, which can act as a general acid or base to facilitate the departure of the alcohol leaving group.[7] The reaction proceeds via a nucleophilic substitution at the phosphorus center, typically involving the attack of a water molecule.[1][7]

Hydrolysis sub This compound + H₂O ts Transition State [Pentavalent Intermediate] sub->ts Nucleophilic Attack by Water on P atom prod Isopropanol + Phosphoric Acid ts->prod Leaving Group Departure (Isopropanol)

Figure 2: Generalized Hydrolysis Pathway of this compound.

Thermal Stability and Decomposition

This compound is a combustible material, though it does not ignite readily.[3][4] Upon heating, its vapors can form explosive mixtures with air.[3][4] The primary thermal decomposition pathway for alkyl phosphate esters involves the elimination of a phosphorus acid and the corresponding alkene (propene in this case).[8] This process occurs at lower temperatures for alkyl phosphates compared to aryl phosphates or phosphonates.[8] Decomposition can also emit toxic fumes of phosphorus oxides (POx).[3]

General Organophosphate Reactivity

As an organophosphate, it shares reactivity patterns common to this class.

  • Reaction with Reducing Agents: In the presence of strong reducing agents (e.g., hydrides), it is susceptible to the formation of highly toxic and flammable phosphine gas (PH₃).[4]

  • Oxidation: Partial oxidation can lead to the release of toxic phosphorus oxides.[4]

Synthesis and Manufacturing

The synthesis of monoalkyl phosphates like this compound must be carefully controlled to prevent the formation of di- and tri-substituted byproducts.[9] A common and effective laboratory-scale approach involves the phosphorylation of the corresponding alcohol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by controlled hydrolysis.

Representative Synthesis Protocol

Causality: This two-step protocol is designed for selectivity. The first step uses a powerful phosphorylating agent (POCl₃) to form a dichloridate intermediate. The choice of a non-nucleophilic base (like triethylamine or pyridine) is critical to scavenge the HCl byproduct without competing in the reaction. The second step, a carefully controlled hydrolysis with a stoichiometric amount of water, selectively cleaves the P-Cl bonds while leaving the more stable P-O-isopropyl bond intact.

  • Reaction Setup: A three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Charging: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by phosphorus oxychloride (POCl₃, 1.0 eq.). The solution is cooled to 0 °C in an ice bath.

  • Alcohol Addition: A solution of anhydrous isopropanol (1.0 eq.) and dry triethylamine (1.0 eq.) in anhydrous dichloromethane is prepared and added dropwise to the stirred POCl₃ solution over 30-60 minutes, maintaining the temperature at 0 °C. The reaction mixture will form a slurry as triethylamine hydrochloride precipitates.

  • Intermediate Formation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours to ensure the complete formation of isopropyl phosphorodichloridate.

  • Hydrolysis: The reaction mixture is again cooled to 0 °C. A solution of water (2.0 eq.) and triethylamine (2.0 eq.) in dichloromethane is added dropwise, controlling the exothermic reaction.

  • Workup: The mixture is stirred at room temperature for another 1-2 hours. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Synthesis R1 Isopropanol + POCl₃ Base1 + Triethylamine (0°C) Int Isopropyl Phosphorodichloridate Intermediate Base1->Int Phosphorylation R2 + 2 H₂O + 2 Triethylamine Prod Isopropyl Dihydrogen Phosphate R2->Prod Hydrolysis

Figure 3: Key Stages in the Synthesis of this compound.

Analytical Characterization

A multi-technique approach is necessary for the unambiguous identification and purity assessment of this compound. The workflow should confirm the structure, identify impurities, and quantify the material.

Representative Analytical Workflow

Workflow Sample Sample Preparation (Dissolve in D₂O or CD₃OD) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR HPLC Purity Analysis (RP-HPLC with UV/MS) Sample->HPLC Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assay (%) HPLC->Purity

Figure 4: General Analytical Workflow for Characterization.

Expected Spectroscopic Features
  • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.

    • ¹H NMR: Expected signals include a septet for the methine proton (-CH) of the isopropyl group coupled to the six methyl protons and potentially to the phosphorus atom. A doublet for the six equivalent methyl protons (-CH₃) coupled to the methine proton. A broad singlet for the two acidic protons (-OH), which may exchange with solvent.

    • ¹³C NMR: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

    • ³¹P NMR: A single resonance is expected, with coupling to the methine proton of the isopropyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • P=O Stretch: A strong, characteristic absorption band is expected in the region of 1250-1300 cm⁻¹.

    • P-O-C Stretch: Bands corresponding to the P-O-C (ester) linkage are expected around 1000-1050 cm⁻¹.[10]

    • O-H Stretch: A very broad and strong band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded -OH groups of the dihydrogen phosphate moiety.[11]

    • C-H Stretch/Bend: Absorptions corresponding to the isopropyl group's C-H bonds will be present around 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this compound.

    • Parent Ion: The expected parent ion would be the deprotonated molecule [M-H]⁻ at m/z 139.

    • Fragmentation: Collision-induced dissociation (CID) of organophosphates often results in the neutral loss of the phosphate group or parts thereof.[12] A characteristic fragmentation might involve the loss of H₃PO₄.

Safety, Handling, and Storage

Given its corrosive and toxic properties, handling this compound requires strict adherence to safety protocols.[3][4]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full body coverage when handling larger quantities.

Handling and Engineering Controls
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Spill Management: Have appropriate spill kits containing a neutral absorbent material readily available. Do not use combustible materials to absorb spills.

  • Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid contact with incompatible materials like strong reducing agents, strong oxidizers, and metals.

Storage
  • Container: Store in a tightly closed, corrosion-resistant container.

  • Conditions: Keep in a cool, dry, well-ventilated place away from heat, sources of ignition, and direct sunlight.

  • Segregation: Store away from incompatible materials.

Safety center Safe Handling of This compound PPE Personal Protective Equipment (PPE) center->PPE Handling Engineering Controls & Handling center->Handling Storage Storage Requirements center->Storage Gloves Resistant Gloves PPE->Gloves Goggles Goggles & Face Shield PPE->Goggles Coat Lab Coat PPE->Coat Hood Use Fume Hood Handling->Hood Avoid Avoid Incompatibles (Metals, Reducers) Handling->Avoid Spill Spill Kit Ready Handling->Spill Cool Cool, Dry Place Storage->Cool Closed Tightly Closed Container Storage->Closed Segregate Segregate from Incompatibles Storage->Segregate

Figure 5: Summary of Key Safety and Handling Protocols.

Applications and Context

This compound serves primarily as a specialty chemical. Its known and potential applications include:

  • Flame Retardants: As with many organophosphate esters, it can be used in the formulation of flame-retardant materials.[]

  • Chemical Intermediate: It serves as a precursor for the synthesis of more complex organophosphorus compounds, including potential prodrugs where the phosphate group enhances water solubility.[9]

  • Biological Research: It is recognized as a phosphoantigen, indicating a role in immunological studies.[4]

References

  • Hydrolysis of ester phosphates mediated by a copper complex. (2023). Physical Chemistry Chemical Physics, 25, 18652-18658. Available at: [Link]

  • Kashemirov, B. A., Błaz˙ewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Monoisopropyl phosphate. PubChem. Retrieved from [Link]

  • Marsh, D. J. (1954).
  • Evans, M. (2019, November 12). 22.04 Hydrolysis of Phosphoesters. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 20). 9.7: Hydrolysis of Organic Phosphates. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Monoisopropyl phosphate. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C3H9O4P). Retrieved from [Link]

  • ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • Torres-Boy, A. Y., et al. (2024). Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. The Journal of Physical Chemistry A.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • DTIC. (n.d.).
  • ChemRxiv. (n.d.). High-Temperature Decomposition of Diisopropyl Methylphosphonate (DIMP)
  • Steen, H., & Mann, M. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Mass Spectrometry Reviews.
  • ResearchGate. (n.d.). 13C-NMR spectra of isopropyl alcohol extracts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, March 13). 1H NMR of COMPOUND.
  • Frontiers. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules.
  • Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers.
  • ResearchGate. (2024, May 21). Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.).
  • PubMed Central. (2025, November 17).

Sources

An In-depth Technical Guide to the Synthesis of Isopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Alkyl Phosphate Synthesis

The phosphorylation of alcohols to yield monoalkyl dihydrogen phosphates is a fundamental transformation in organic chemistry, with profound implications across various scientific disciplines. Isopropyl dihydrogen phosphate, in particular, is a molecule of significant interest, serving as a crucial intermediate in numerous biochemical processes and holding considerable potential in the realm of drug delivery and formulation.[1][2] Its utility as a hydrophilic prodrug moiety can enhance the aqueous solubility and bioavailability of parent drug molecules.[3][4][5] This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the primary synthetic pathways to this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

I. Foundational Approaches: The Workhorses of Phosphorylation

The classical methods for the synthesis of alkyl phosphates, while sometimes viewed as less refined than modern techniques, remain highly relevant due to their cost-effectiveness and scalability. These approaches typically employ strong phosphorylating agents and require careful control of reaction conditions to favor the desired mono-esterification product over di- and tri-substituted byproducts.

The Phosphorus Pentoxide (P₄O₁₀) Method: A Dehydrative Phosphorylation

Phosphorus pentoxide is a powerful dehydrating agent that readily reacts with alcohols to form a mixture of phosphate esters.[6] The reaction proceeds through the formation of various polyphosphoric acid intermediates in situ, which then act as the phosphorylating species.

Mechanistic Considerations: The reaction of isopropanol with P₄O₁₀ is complex and can lead to a mixture of mono-, di-, and triisopropyl phosphates, as well as pyrophosphates. The key to maximizing the yield of the desired monothis compound lies in controlling the stoichiometry and reaction temperature. Using an excess of the alcohol can favor the formation of the monoalkyl phosphate, but can also lead to the formation of the dialkyl phosphate. The addition of a non-polar solvent like hexane can help to moderate the reaction and improve selectivity.[7]

Experimental Protocol: Synthesis of this compound using Phosphorus Pentoxide

  • Materials:

    • Phosphorus pentoxide (P₄O₁₀)

    • Isopropanol (anhydrous)

    • Hexane (anhydrous)

    • Ice

    • Deionized water

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend phosphorus pentoxide (1.0 eq.) in anhydrous hexane.

    • Cool the slurry in an ice bath.

    • Slowly add a solution of anhydrous isopropanol (3.0 eq.) in anhydrous hexane from the dropping funnel to the stirred slurry. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction mixture becomes a clear solution.

    • Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with vigorous stirring. This hydrolysis step is highly exothermic.

    • Separate the aqueous layer and extract it three times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, or by column chromatography on silica gel.

Table 1: Comparison of Traditional Synthesis Pathways

ParameterPhosphorus Pentoxide MethodPyrophosphoric Acid MethodPolyphosphoric Acid Method
Phosphorylating Agent P₄O₁₀H₄P₂O₇(HPO₃)ₙ
Key Advantage Readily available and potentGenerally good selectivity for monoalkyl phosphatesGood for higher boiling alcohols
Key Disadvantage Can lead to a mixture of productsRequires preparation of pyrophosphoric acidHigh viscosity can pose handling challenges
Typical Reaction Temp. 0 °C to refluxRoom temperature to moderate heatingElevated temperatures (e.g., 120 °C)
Work-up Hydrolysis with iceAqueous extractionDilution with ice water and extraction
The Pyrophosphoric Acid (H₄P₂O₇) Method: A More Selective Approach

Pyrophosphoric acid offers a more selective route to monoalkyl phosphates compared to phosphorus pentoxide. The reaction involves the direct esterification of the alcohol with pyrophosphoric acid, yielding the desired monoalkyl phosphate and orthophosphoric acid as a byproduct.

Mechanistic Rationale: The increased selectivity of pyrophosphoric acid is attributed to its lower reactivity compared to the highly reactive intermediates formed in the P₄O₁₀ method. The reaction is typically cleaner, with fewer side products.

Experimental Protocol: Synthesis of this compound using Pyrophosphoric Acid

  • Materials:

    • Pyrophosphoric acid (can be prepared from 85% phosphoric acid and P₄O₁₀)[8]

    • Isopropanol (anhydrous)

    • Benzene or Toluene

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve pyrophosphoric acid (1.0 eq.) in a minimal amount of a suitable solvent like benzene or toluene.

    • Add anhydrous isopropanol (1.2 eq.) to the solution.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to days. The reaction progress can be monitored by techniques like ³¹P NMR spectroscopy.

    • After the reaction is complete, add water to the mixture to extract the orthophosphoric acid byproduct.

    • Separate the organic layer and wash it several times with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain this compound.

The Polyphosphoric Acid (PPA) Method: A High-Temperature Alternative

Polyphosphoric acid is a viscous liquid that is a mixture of orthophosphoric acid and polyphosphoric acids. It is a convenient and effective reagent for the phosphorylation of alcohols, particularly those with higher boiling points.[4][9]

Causality in Experimental Design: The high viscosity of PPA necessitates the use of elevated temperatures to ensure proper mixing and reaction.[10][11] The concentration of P₂O₅ in the PPA can influence its reactivity and should be considered when designing the experiment.

Experimental Protocol: Synthesis of this compound using Polyphosphoric Acid

  • Materials:

    • Polyphosphoric acid (PPA)

    • Isopropanol

    • Ice

    • Deionized water

    • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid to approximately 60-80 °C to reduce its viscosity.

    • Slowly add isopropanol (stoichiometric amount or a slight excess) to the stirred PPA, maintaining the temperature of the exothermic reaction.

    • After the addition is complete, continue to heat the mixture at a controlled temperature (e.g., 100-120 °C) for a specified period (typically a few hours).[10]

    • Monitor the reaction progress using an appropriate analytical technique.

    • Once the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the product.

II. Modern Synthetic Strategies: Precision and Mildness

In recent years, a number of milder and more selective methods for the phosphorylation of alcohols have been developed. These methods often employ specialized reagents that offer greater control over the reaction and are more tolerant of sensitive functional groups.

Phosphorylation using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly reactive phosphorylating agent that can be used to synthesize alkyl dihydrogen phosphates. However, its high reactivity can lead to the formation of di- and trialkyl phosphates, as well as the corresponding alkyl chlorides.

Controlling Reactivity: To control the reactivity of POCl₃ and favor the formation of the monoalkyl phosphate, the reaction is typically carried out at low temperatures and in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Experimental Workflow: POCl₃ Method

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isopropanol Isopropanol ReactionVessel Reaction at Low Temperature (-20°C to 0°C) Isopropanol->ReactionVessel POCl3 Phosphorus Oxychloride POCl3->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Hydrolysis Hydrolysis (e.g., with water or dilute acid) ReactionVessel->Hydrolysis Formation of Alkyl Dichlorophosphate Intermediate Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Chromatography or Recrystallization Extraction->Purification Product Product Purification->Product Isopropyl Dihydrogen Phosphate G Prodrug Isopropyl Phosphate Prodrug (Soluble, Inactive) Enzyme Endogenous Phosphatase Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Active Parent Drug (Less Soluble, Active) Enzyme->ActiveDrug Byproducts This compound + Inorganic Phosphate Enzyme->Byproducts

Caption: Activation of an isopropyl phosphate prodrug to release the active drug.

V. Safety Considerations: Handling Phosphorylating Agents

The phosphorylating agents discussed in this guide, particularly phosphorus pentoxide, pyrophosphoric acid, and phosphorus oxychloride, are corrosive and react violently with water. [7][12][13][14]It is imperative that these reagents are handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. [12][14]Always add the reagent slowly to the reaction mixture, and be prepared for exothermic reactions, especially during quenching.

VI. Conclusion: A Versatile Moiety for Modern Chemistry

This compound is a valuable compound with diverse applications. The synthetic pathways outlined in this guide provide a range of options for its preparation, from classical, robust methods to more modern, selective techniques. A thorough understanding of the underlying chemistry and careful attention to experimental detail are paramount to achieving a successful synthesis. As the demand for innovative drug delivery strategies continues to grow, the importance of versatile building blocks like this compound is certain to increase.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phosphorus pentoxide. Retrieved January 14, 2026, from [Link]

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  • Wikipedia. (2023, October 27). Alkyl phosphate. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • IsoLab. (n.d.). Phosphorus pentoxide. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved January 14, 2026, from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved January 14, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. Retrieved January 14, 2026, from [Link]

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  • Cardiff University. (n.d.). Development of Novel Phospho-Amino Acid Prodrugs as Powerful Tools in Drug Discovery Ageo Alessio Miccoli. Retrieved January 14, 2026, from [Link]

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  • PubMed Central. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of disodium hydrogen orthophosphate (a) control and (b) treated. Retrieved January 14, 2026, from [Link]

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  • Google Patents. (n.d.). Isopropyl alcohol purification process.
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An In-depth Technical Guide to Isopropyl Dihydrogen Phosphate: Synthesis, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Isopropyl Dihydrogen Phosphate (IPDP), a phosphate monoester of significant interest in both industrial and pharmaceutical contexts. Tailored for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, practical applications, and analytical methodologies associated with this compound. We will explore its synthesis, its pivotal role as a prodrug moiety and immuno-stimulatory phosphoantigen, and the robust analytical techniques required for its characterization and quantification.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named propan-2-yl dihydrogen phosphate, is the monoester formed from isopropanol and phosphoric acid. Its identity is crucial for regulatory compliance, literature searches, and analytical characterization.

Molecular Structure:

The structure consists of a central phosphorus atom double-bonded to one oxygen, single-bonded to two hydroxyl groups, and single-bonded to an oxygen atom which is, in turn, connected to an isopropyl group.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Identification Data:

PropertyValueSource(s)
CAS Number 1623-24-1[][2]
Molecular Formula C₃H₉O₄P[2]
Molecular Weight 140.074 g/mol [2]
IUPAC Name propan-2-yl dihydrogen phosphate[]
Appearance White crystalline solid[]
Density 1.347 g/cm³[]
Boiling Point 250.5°C at 760 mmHg[]
SMILES CC(C)OP(=O)(O)O[]
InChI Key QPPQHRDVPBTVEV-UHFFFAOYSA-N[]

Synthesis and Purification

The synthesis of alkyl dihydrogen phosphates like IPDP requires careful control to favor mono-esterification and prevent the formation of di- and tri-substituted phosphate byproducts.[3] A common and effective laboratory-scale approach involves the phosphorylation of isopropanol using a strong phosphorylating agent, followed by controlled hydrolysis.

Causality in Synthesis: The choice of phosphorylating agent and reaction conditions is paramount. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating and phosphorylating agent. The reaction is typically performed in a non-protic solvent at low temperatures to moderate the highly exothermic reaction and to minimize byproduct formation. Subsequent hydrolysis is necessary to convert the resulting pyrophosphate intermediates into the desired dihydrogen phosphate monoester. Purification by recrystallization or chromatography is essential to isolate the product from unreacted starting materials and undesired di- or tri-isopropyl phosphates.

G start Start: Reagents reagents Isopropanol Phosphorus Pentoxide (P₂O₅) Inert Solvent (e.g., Hexane) start->reagents reaction Phosphorylation Reaction - Controlled low temperature - Stirring under inert atmosphere reagents->reaction hydrolysis Controlled Hydrolysis - Addition of water/ice - Converts intermediates to final product reaction->hydrolysis workup Aqueous Workup - Phase separation - Removal of water-soluble impurities hydrolysis->workup purification Purification - Recrystallization or - Column Chromatography workup->purification characterization Characterization - ³¹P NMR, ¹H NMR - HPLC for purity purification->characterization product Final Product: This compound characterization->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via P₂O₅

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a slurry of phosphorus pentoxide (P₂O₅, 1.0 eq) in anhydrous hexane.

  • Reaction: The slurry is cooled to 0°C in an ice bath. A solution of anhydrous isopropyl alcohol (2.0 eq) in hexane is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The choice to add the alcohol to the P₂O₅ slurry helps control the reaction rate.

  • Maturation: After the addition is complete, the mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature, stirring overnight to ensure complete reaction.

  • Hydrolysis: The reaction mixture is again cooled to 0°C, and crushed ice or cold water is added slowly and cautiously to hydrolyze the pyrophosphate intermediates. This step is highly exothermic and must be performed with care.

  • Workup: The resulting mixture is stirred until all solids dissolve. The aqueous layer is separated, and the organic layer is discarded. The aqueous layer is then washed with dichloromethane to remove any organic byproducts.

  • Purification: The aqueous solution is concentrated under reduced pressure. The resulting crude product, a viscous oil or solid, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a white crystalline solid.

  • Validation: The final product's identity and purity are confirmed using ³¹P NMR, ¹H NMR, and HPLC analysis.

Applications in Pharmaceutical Sciences

The unique properties of the phosphate group make IPDP and related structures valuable tools in drug development, primarily in two key areas: as prodrugs to enhance bioavailability and as phosphoantigens to modulate the immune system.

The Phosphate Prodrug Strategy

Many potent drug molecules suffer from poor aqueous solubility or low membrane permeability, limiting their oral bioavailability. The phosphate prodrug approach addresses this by attaching a phosphate monoester to a hydroxyl group on the parent drug.[4][5]

Mechanism of Action: The negatively charged phosphate group dramatically increases the water solubility of the parent molecule.[6] While this charge can hinder passive diffusion across cell membranes, the prodrug can be administered parenterally or, in some cases, its absorption can be facilitated by transporters. Once in the body, ubiquitous enzymes called alkaline phosphatases (ALPs) efficiently cleave the phosphate ester bond, releasing the active parent drug at the site of action or systemically.[4] The byproducts are inorganic phosphate and, in this case, isopropanol, which are generally well-tolerated. The choice of the alkyl group (isopropyl) can influence the prodrug's stability, solubility, and rate of enzymatic cleavage.

cluster_0 Extracellular Space / Plasma cluster_1 Intracellular Space / Target Tissue Prodrug Parent Drug-O-P(O)(OH)₂ (High Water Solubility) Enzyme Alkaline Phosphatase (ALP) Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Parent Drug-OH (Biologically Active) Phosphate Inorganic Phosphate (Endogenous) Enzyme->ActiveDrug Enzyme->Phosphate

Caption: Mechanism of phosphate prodrug activation by alkaline phosphatase.

Isopropyl Phosphates as Phosphoantigens

A fascinating application of small organophosphorus compounds is in immunotherapy. A specific subset of T cells, known as γδ T cells, do not recognize peptide antigens like conventional αβ T cells. Instead, they are activated by small-molecule phosphoantigens, such as the microbial metabolite HMBPP and endogenous isopentenyl diphosphate (IPP).[7]

Mechanism of γδ T Cell Activation: Phosphoantigens do not interact directly with the γδ T cell receptor. Instead, they bind to the intracellular B30.2 domain of a protein called Butyrophilin 3A1 (BTN3A1), which is expressed on antigen-presenting cells and tumor cells.[7] This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the γδ T cell receptor, leading to potent cell activation, cytokine release (e.g., IFN-γ, TNF-α), and cytotoxicity against target cells. Because the active species are charged phosphates or diphosphates, their cell permeability is low. Therefore, developing neutral, more lipophilic prodrugs (like those derived from isopropyl phosphate) is a key strategy to efficiently deliver these phosphoantigens into cells for therapeutic effect.[7][8]

G cluster_0 Target Cell (e.g., Tumor Cell) cluster_1 γδ T Cell BTN3A1 BTN3A1 BTN3A1_ext Extracellular Domain (Altered Conformation) BTN3A1->BTN3A1_ext Induces conformational change Phosphoantigen Phosphoantigen (e.g., IPDP derivative) Phosphoantigen->BTN3A1 Binds to intracellular B30.2 domain TCR γδ T Cell Receptor (TCR) BTN3A1_ext->TCR Recognition & Binding Activation T Cell Activation - Cytokine Release - Cytotoxicity TCR->Activation

Caption: Phosphoantigen-mediated activation of γδ T cells via BTN3A1.

Industrial Application: Flame Retardants

Beyond pharmaceuticals, this compound and related phosphate esters are utilized as flame retardants.[] They are considered more environmentally friendly alternatives to halogenated flame retardants.

Mechanism of Flame Retardancy: Phosphate-based flame retardants primarily act in the condensed phase (the solid polymer).[9][10]

  • Char Formation: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating layer of carbonaceous char on the surface.[11] This char layer acts as a barrier, limiting heat transfer to the underlying material and slowing the release of flammable volatile compounds.

  • Gas-Phase Inhibition: Some phosphorus-containing species can volatilize and act in the gas phase (the flame itself). They generate PO• radicals, which are highly effective at quenching the H• and OH• radicals that propagate the combustion chain reaction.[9][10]

Analytical Methodologies

Robust and validated analytical methods are essential for confirming the identity, purity, and quantity of this compound. The two primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis

HPLC is the workhorse for purity determination and quantification. A reversed-phase method is typically suitable for this polar analyte.

Causality in Method Design: Because IPDP is highly polar and lacks a strong chromophore, the method requires specific considerations. A C18 column can be used, but retention may be poor. An ion-pairing agent (e.g., tetrabutylammonium) can be added to the mobile phase to improve retention and peak shape by forming a neutral complex with the negatively charged phosphate. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. For detection, low UV wavelength (e.g., 200-210 nm) is required. For higher sensitivity and selectivity, especially in complex matrices like biological samples, a post-column derivatization method can be employed, where the organophosphate is hydrolyzed to orthophosphate, which is then reacted to form a colored complex (e.g., molybdenum blue) for colorimetric detection.[12]

G Sample Sample Injection (IPDP in Mobile Phase) Pump HPLC Pump (Mobile Phase Delivery) Sample->Pump Column Reversed-Phase C18 Column (+/- Ion-Pairing Agent) Pump->Column Detector UV Detector (λ ≈ 205 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Result Quantification & Purity (Peak Area vs. Standard) Data->Result

Caption: Typical analytical workflow for HPLC-UV analysis of IPDP.

Detailed Protocol: Ion-Pair Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Phosphoric acid, Tetrabutylammonium hydrogen sulfate (TBAHS, ion-pairing agent).[13]

  • Mobile Phase Preparation:

    • Aqueous Buffer (A): 20 mM Potassium dihydrogen phosphate with 5 mM TBAHS, pH adjusted to 3.0 with phosphoric acid.

    • Organic Modifier (B): Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the IPDP sample and reference standard in the mobile phase (at initial conditions) to a final concentration of approximately 0.5 mg/mL.[13]

  • Analysis: Analyze the standard to determine the retention time and response factor, then analyze the sample to determine purity by area percent or quantify against the standard curve.

³¹P NMR Spectroscopy

³¹P NMR is an exceptionally powerful tool for the unambiguous identification and structural characterization of phosphorus-containing compounds.[14]

Principles and Interpretation: The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR analysis.[15]

  • Chemical Shift: The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Phosphate monoesters like IPDP typically resonate in a characteristic region of the spectrum (around 0 to +5 ppm relative to the 85% H₃PO₄ standard), which allows for easy identification.[16]

  • Proton Coupling: In a proton-coupled spectrum, the phosphorus signal will be split by adjacent protons. For IPDP, this would primarily be the methine proton of the isopropyl group (a doublet).

  • Proton Decoupling: More commonly, spectra are acquired with proton decoupling, which collapses these multiplets into a single, sharp singlet for each unique phosphorus environment.[14] This dramatically increases the signal-to-noise ratio and simplifies the spectrum, making it ideal for purity assessment, as phosphorus-containing impurities (e.g., pyrophosphate, di-isopropyl phosphate) will appear as distinct singlets at different chemical shifts.

Safety and Handling

This compound is classified as a corrosive material. It is irritating to the skin, eyes, and mucous membranes.[] Organophosphates, as a class, are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents.[] When heated to decomposition, it can emit toxic fumes of phosphorus oxides.

  • Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with metals, as corrosive action may evolve flammable hydrogen gas.[]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and strong reducing agents.

References

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  • vscht.cz. (n.d.). High Performance Liquid Chromatography. [https://www.vscht.cz/ пособие/pdf/hplc_book_v02.pdf]([Link] пособие/pdf/hplc_book_v02.pdf)

  • Hsiao, C. H. C., et al. (2018). Potent Double Prodrug Forms of Synthetic Phosphoantigens. ACS Medicinal Chemistry Letters. [Link]

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  • University of Ottawa. (n.d.). 31 Phosphorus NMR. [Link]

  • NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

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  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • ResearchGate. (2010, October 16). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. [Link]

  • PubMed. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

  • Future Science. (2018). Phosphonate prodrugs: an overview and recent advances. [Link]

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  • MDPI. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Kashemirov, B. A., et al. (n.d.). Science of Synthesis. [Link]

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  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University. [Link]

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Safety and handling guidelines for isopropyl dihydrogen phosphate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Isopropyl Dihydrogen Phosphate

Introduction: Understanding this compound

This compound (CAS No. 1623-24-1) is an organophosphate compound, specifically the monophosphorylated ester of isopropyl alcohol.[1][2] In the context of biomedical research, it holds significance as a phosphoantigen, a type of molecule that can activate specific subsets of immune cells.[1][2] Furthermore, the broader class of phosphate esters is of considerable interest in drug development. The phosphate prodrug approach is a well-established strategy to enhance the aqueous solubility and bioavailability of parent drug molecules, potentially improving their pharmacokinetic profiles.[3][4]

Given its corrosive nature and potential toxicity, a comprehensive understanding of its properties and adherence to rigorous safety protocols are paramount for all laboratory personnel.[2][5] This guide provides an in-depth framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles. It is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The compound, a white crystalline solid, is highly corrosive to both metals and biological tissues.[1][2][6]

Health Hazards

Exposure to this compound can cause severe health effects. It is classified as toxic, and contact through inhalation, ingestion, or skin absorption may lead to severe injury or even death.[1][2][5] The corrosive properties of the substance mean that direct contact can cause severe skin burns and serious eye damage.[2][7] It is crucial to note that the effects of exposure may be delayed, necessitating immediate and thorough decontamination even if symptoms are not immediately apparent.[1][5]

Reactivity Profile

As an organophosphate, this compound presents specific reactivity hazards.

  • Strong Reducing Agents: Contact with strong reducing agents, such as hydrides, can lead to the formation of highly toxic and flammable phosphine gas.[1][2][5]

  • Oxidizing Agents: Partial oxidation of the compound may result in the release of toxic phosphorus oxides.[2][5]

  • Metals: Being corrosive to metals, it may react to evolve flammable hydrogen gas.[1][5]

Physicochemical Hazards

While not readily ignited, this compound is a combustible material.[1][5][8] When heated, its vapors can form explosive mixtures with air, posing a significant hazard in indoor environments or confined spaces.[2][5] Containers of the substance may explode when heated.[1][5]

Data Summary: Chemical & Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₉O₄P[5][6]
Molecular Weight 140.07 g/mol [2][]
Appearance White crystalline solid[1][2][6]
Boiling Point 250.5°C at 760 mmHg[]
Density ~1.347 g/cm³[6][]
Solubility in Water 73 g/L (at 25°C)[5]
Vapor Pressure 0.00682 mmHg at 25°C[5]

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk before relying on personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dusts. Handling procedures that may generate vapors or aerosols must also be confined to a fume hood or other suitable local exhaust ventilation system.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled and stored.[10]

Administrative Controls
  • Restricted Access: Clearly designate areas where this compound is stored and handled. Access should be restricted to trained and authorized personnel only.

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experimental workflows involving this compound. These SOPs must include safety procedures, PPE requirements, and emergency protocols.

  • Training: All personnel must receive documented training on the hazards of this compound, the specific procedures in the SOPs, and emergency response actions before they are permitted to handle the chemical.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Least Effective) Admin->PPE Spill Spill Occurs Assess Assess Hazard (Size, Location, Toxicity) Spill->Assess Minor Minor Spill (Manageable by lab staff) Assess->Minor Low Risk Major Major Spill (Uncontrolled release) Assess->Major High Risk Cleanup Don appropriate PPE Contain spill Absorb/Neutralize Collect waste Decontaminate area Minor->Cleanup Evacuate Evacuate Area Alert others Call Emergency Services Major->Evacuate

Caption: A decision workflow for responding to a chemical spill.

Protocol for a Minor Spill (manageable by trained lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Control Access: Secure the area to prevent others from entering. [11]3. Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or gown.

  • Containment: Cover the spill with an absorbent material suitable for corrosive substances, starting from the outside and working inward. [12]5. Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous chemical waste according to institutional guidelines.

For any major spill, evacuate the area immediately, alert others, and contact your institution's emergency response team. [13]

Waste Disposal

All waste materials containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. * Collect waste in designated, sealed, and clearly labeled containers.

  • Do not mix with other waste streams. * Follow all institutional, local, and national regulations for the disposal of toxic and corrosive chemical waste.

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  • Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. (2024). PubMed. [Link]

  • Basic Emergency Procedures Hazardous Materials Spill or Release - ORS. (n.d.). National Institutes of Health. [Link]

  • Isopropyl alcohol - Zaera Research Group. (2022). University of California, Riverside. [Link]

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An In-depth Technical Guide to the Solubility of Isopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of isopropyl dihydrogen phosphate. While empirical data across a wide range of organic solvents is limited in publicly available literature, this document synthesizes known aqueous solubility data with fundamental chemical principles to offer a predictive understanding of its behavior in various solvent classes. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is utilized, enabling informed decisions on solvent selection for synthesis, formulation, and analytical applications. The document further details a robust experimental protocol for precise solubility determination and outlines the key physicochemical factors that govern the dissolution of this compound.

Introduction to this compound

This compound (CAS 1623-24-1) is an organophosphate compound, specifically a monoester of phosphoric acid and isopropanol.[1][2][] It presents as a white crystalline solid and is known to be corrosive to metals and tissue.[2][] As a member of the organophosphate family, it is susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents.[1] Partial oxidation may lead to the release of toxic phosphorus oxides.[1] Its role as a phosphoantigen also makes it a molecule of interest in biological studies.[1]

The structure of this compound, featuring a polar phosphate head and a small nonpolar isopropyl tail, dictates its solubility behavior. The presence of two hydroxyl groups on the phosphorus atom allows for acidic dissociation, a critical factor influencing its solubility in protic and aqueous systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₃H₉O₄P[2][]
Molecular Weight 140.07 g/mol [2][]
Appearance White crystalline solid[2][]
Density 1.347 g/cm³[]
Boiling Point 250.5°C at 760 mmHg[]
Vapor Pressure 0.00682 mmHg at 25°C[4]
Acidity (pKa) First pKa is typically between 1-2 for phosphate monoesters.[5]

Solubility Profile of this compound

Experimentally Determined Aqueous Solubility

The solubility of this compound in water has been experimentally determined.

SolventTemperatureSolubilitySource
Water25°C73 g/L[4]

This relatively high aqueous solubility is consistent with the presence of the highly polar phosphate group, which can engage in extensive hydrogen bonding with water molecules.[5]

Predicted Solubility in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): this compound is expected to exhibit good solubility in polar protic solvents. The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the phosphate head of the molecule. The short alkyl chain of the solvent also contributes to miscibility.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): Moderate to good solubility is anticipated in these solvents. While they cannot donate hydrogen bonds, their polar nature allows for dipole-dipole interactions with the phosphate group. The rate of hydrolysis of some phosphate esters has been observed to be significantly faster in aqueous DMSO solutions compared to pure water.[6]

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility of this compound in nonpolar solvents is predicted to be very low . The significant difference in polarity between the highly polar solute and the nonpolar solvent results in weak intermolecular interactions, making solvation energetically unfavorable.

Summary of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding between solvent and phosphate group.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to GoodFavorable dipole-dipole interactions.
Nonpolar Hexane, TolueneVery LowMismatch in polarity leads to weak intermolecular forces.

It is important to note that these are predictions and experimental verification is recommended for any critical application.

Factors Influencing Solubility

The solubility of this compound is not a static property and can be influenced by several factors:

  • Temperature: For most solid solutes, solubility increases with temperature. However, the exact temperature dependence for this compound in various solvents requires experimental determination.

  • pH: As a di-protic acid, the pH of the aqueous solution will significantly impact the solubility of this compound.[5] At a pH above the first pKa (around 1-2), the molecule will exist predominantly in its anionic form, which is generally more soluble in water due to ion-dipole interactions.

  • Presence of Other Solutes: The presence of salts can either increase or decrease solubility depending on the nature of the salt and the solvent.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute Polar Phosphate Head Nonpolar Isopropyl Tail Acidic (pKa ~1-2) Solubility Solubility Solute->Solubility Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole) Solvent Polarity Protic/Aprotic Nature Solvent->Solubility Like Dissolves Like Conditions Temperature pH Presence of Salts Conditions->Solubility Thermodynamic Effects

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.[7][8]

Materials and Equipment
  • This compound (analytical standard)

  • Selected Solvents (analytical grade)

  • Analytical Balance (± 0.0001 g)

  • Thermostatically Controlled Shaker or Water Bath

  • Centrifuge

  • Syringe Filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric Flasks and Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another appropriate analytical instrument.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a syringe filter into a volumetric flask to remove any remaining microparticles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

G Start Start Prep Prepare Supersaturated Solution Start->Prep Equilibrate Equilibrate (24-48h) at Constant Temperature Prep->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Sample Collect & Filter Supernatant Separate->Sample Dilute Dilute Sample Sample->Dilute Analyze Analyze via HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

An understanding of the solubility of this compound is crucial in various stages of drug development:

  • Prodrug Design: Phosphate esters are often used as prodrugs to enhance the aqueous solubility of parent drug molecules.[9]

  • Formulation Development: Selecting appropriate solvent systems is essential for developing stable and effective liquid formulations.

  • Analytical Method Development: Solubility data is critical for preparing stock solutions and calibration standards for various analytical techniques.[10]

Conclusion

While a comprehensive experimental dataset on the solubility of this compound in a wide range of organic solvents is not currently available, this guide provides a robust framework for understanding and predicting its solubility behavior. The high aqueous solubility is well-established, and its behavior in other solvent systems can be inferred from its chemical structure. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable methodology. As a compound of interest in both chemical and biological research, a thorough understanding of its solubility is paramount for its effective application.

References

  • Wikipedia. (2024). Organophosphate. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Sorensen-Stowell, K., & Hengge, A. C. (2006). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Advances in physical organic chemistry, 49, 57-101. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3845. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Role of Isopropyl Dihydrogen Phosphate as a Putative Phosphoantigen

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The field of immuno-oncology is continually seeking novel pathways to harness the power of the immune system against malignancies and infectious diseases. Among the most promising avenues is the activation of Vγ9Vδ2 T cells, a unique subset of unconventional T cells that recognize small, non-peptidic molecules known as phosphoantigens (pAgs). This recognition is not dependent on the classical Major Histocompatibility Complex (MHC) presentation pathway, making Vγ9Vδ2 T cells attractive candidates for broad-spectrum immunotherapies. This guide provides a comprehensive overview of the mechanisms underpinning phosphoantigen-mediated Vγ9Vδ2 T cell activation, with a specific focus on isopropyl dihydrogen phosphate as a model synthetic phosphoantigen. We will delve into the molecular interactions, signaling cascades, and the experimental methodologies required to evaluate the immunostimulatory potential of such compounds.

The Vγ9Vδ2 T Cell and Phosphoantigen Axis: A Paradigm of Unconventional Immunity

Human peripheral blood is home to a population of γδ T cells, of which the Vγ9Vδ2 subset is predominant.[1] These cells are potent cytotoxic effectors capable of recognizing and eliminating stressed cells, such as those found in tumors or infected with pathogens.[2] Their activation is triggered by the accumulation of small phosphorylated metabolites, or phosphoantigens.

Naturally occurring phosphoantigens include:

  • (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP): An intermediate of the microbial non-mevalonate pathway, making it a potent microbial-associated molecular pattern.[3]

  • Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP): Intermediates of the endogenous mevalonate pathway in human cells.[4][5] Dysregulation of this pathway in many cancer cells leads to the accumulation of IPP, flagging them for Vγ9Vδ2 T cell surveillance.[6]

The therapeutic potential of harnessing this pathway has led to the exploration of synthetic phosphoantigens and compounds that modulate endogenous pAg levels, such as aminobisphosphonates (e.g., zoledronate).[5][7] This guide will use This compound as a model to explore the characteristics and evaluation of simple, synthetic alkyl phosphate molecules as potential Vγ9Vδ2 T cell agonists.

The "Inside-Out" Signaling Cascade: Butyrophilin 3A1 as the Gatekeeper

The activation of Vγ9Vδ2 T cells by phosphoantigens is a sophisticated process mediated by the butyrophilin family of transmembrane proteins, specifically BTN3A1.[4][8] This process is often described as an "inside-out" signaling model, where an intracellular event triggers an extracellular conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR).

The key steps in this pathway are:

  • Intracellular Binding: Phosphoantigens, either produced endogenously or delivered exogenously, bind to a positively charged pocket within the intracellular B30.2 domain of BTN3A1.[9][10]

  • Conformational Change: This binding event induces a conformational change in the BTN3A1 protein, which is thought to propagate from the intracellular domain to the extracellular domains.[10]

  • Heterodimerization and TCR Engagement: The pAg-induced conformation of BTN3A1 is stabilized by its interaction with BTN2A1.[] This BTN3A1/BTN2A1 complex is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation, cytokine release, and cytotoxic effector functions.[12]

cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell pAg Phosphoantigen (e.g., this compound) BTN3A1_intra BTN3A1 (Intracellular B30.2 Domain) pAg->BTN3A1_intra Binding BTN3A1_extra BTN3A1 (Extracellular Domain) BTN3A1_intra->BTN3A1_extra Conformational Change BTN2A1 BTN2A1 BTN3A1_extra->BTN2A1 Heterodimerization TCR Vγ9Vδ2 TCR BTN2A1->TCR Recognition & Binding Activation T Cell Activation (Cytotoxicity, Cytokine Release) TCR->Activation

Figure 1: The "Inside-Out" signaling pathway of phosphoantigen-mediated Vγ9Vδ2 T cell activation.

Synthetic Phosphoantigens: The Case of this compound

While natural phosphoantigens are potent activators of Vγ9Vδ2 T cells, their therapeutic use can be limited by factors such as poor cell permeability and rapid metabolism.[13] This has spurred the development of synthetic phosphoantigens and prodrugs designed to overcome these limitations.[14]

This compound (CAS 1623-24-1) serves as a simple model for a synthetic alkyl phosphate.[15] Although its specific activity as a Vγ9Vδ2 T cell agonist is not yet extensively documented in publicly available literature, its structure provides a basis for understanding the fundamental requirements for BTN3A1 binding and T cell activation.

PropertyThis compound
Molecular Formula C3H9O4P
Molecular Weight 140.07 g/mol
Appearance White crystalline solid
Structure A central phosphate group esterified with an isopropyl group.

The rationale for investigating such a molecule lies in its simplicity and the potential for chemical modification to enhance its potency and drug-like properties.

Hypothetical Synthesis of this compound

The synthesis of alkyl dihydrogen phosphates can be achieved through several methods. A common approach involves the phosphorylation of the corresponding alcohol using a phosphorylating agent, followed by deprotection.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve isopropyl alcohol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane.

  • Phosphorylation: Cool the solution to 0°C in an ice bath. Add a solution of phosphoryl chloride (POCl3) (1 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR (1H, 13C, 31P) and mass spectrometry.

Experimental Evaluation of Putative Phosphoantigens

A robust and reproducible experimental workflow is crucial for determining the efficacy of a novel synthetic phosphoantigen like this compound. This typically involves the expansion of Vγ9Vδ2 T cells from healthy donors, co-culture with target cells pulsed with the test compound, and measurement of T cell activation markers.

PBMC Isolate PBMCs from Healthy Donor Blood Expand Expand Vγ9Vδ2 T Cells (e.g., with HMBPP + IL-2) PBMC->Expand Purify Purify Vγ9Vδ2 T Cells (>95% purity) Expand->Purify CoCulture Co-culture Purified Vγ9Vδ2 T Cells with Pulsed Target Cells Purify->CoCulture Target Culture Target Cells (e.g., K562, Daudi) Pulse Pulse Target Cells with This compound Target->Pulse Pulse->CoCulture Assay Activation Assays CoCulture->Assay IFN IFN-γ ELISA Assay->IFN CD107a CD107a Staining (Degranulation) Assay->CD107a Cytotoxicity Cytotoxicity Assay (e.g., Calcein Release) Assay->Cytotoxicity

Figure 2: Experimental workflow for evaluating the phosphoantigenic activity of a synthetic compound.

Expansion and Purification of Human Vγ9Vδ2 T Cells

Protocol 2: Vγ9Vδ2 T Cell Expansion from PBMCs

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Culture the PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • Expansion: Stimulate the cells with a known potent phosphoantigen, such as BrHPP (3 µM), and recombinant human Interleukin-2 (IL-2) (300 IU/mL).

  • Maintenance: Replenish the culture with fresh medium and IL-2 every 2-3 days for 14-21 days.

  • Purity Assessment: After the expansion period, assess the purity of the Vγ9Vδ2 T cell population by flow cytometry using antibodies against CD3 and the Vδ2 TCR. A purity of >95% is desirable for subsequent assays.

  • Purification: If necessary, purify the Vγ9Vδ2 T cells using magnetic-activated cell sorting (MACS) with anti-TCRγ/δ microbeads.[9]

In Vitro Vγ9Vδ2 T Cell Activation Assay

Protocol 3: Co-culture and Activation Assay

  • Target Cell Preparation: Culture a suitable target cell line, such as the K562 myeloid leukemia cell line, which has low endogenous phosphoantigen expression.[9]

  • Pulsing with Test Compound: Incubate the K562 cells (1 x 10^6 cells/mL) with varying concentrations of this compound (or other test compounds) for 4 hours in complete medium. Include a positive control (e.g., HMBPP or BrHPP) and a negative control (vehicle).

  • Washing: After incubation, wash the target cells three times with PBS to remove any unbound compound.

  • Co-culture: Co-culture the purified, expanded Vγ9Vδ2 T cells with the pulsed K562 cells at an effector-to-target (E:T) ratio of 10:1 in a 96-well plate.

  • Incubation: Incubate the co-culture for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • IFN-γ ELISA: Quantify the concentration of Interferon-gamma (IFN-γ) in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Degranulation Assay (CD107a): For a more direct measure of cytotoxic potential, add an anti-CD107a antibody to the co-culture at the beginning of the incubation period. After 4-6 hours, harvest the cells and analyze the surface expression of CD107a on the Vγ9Vδ2 T cells by flow cytometry.

  • Cytotoxicity Assay: To measure direct killing of target cells, label the target cells with a fluorescent dye like Calcein-AM before co-culture. After the incubation period, measure the release of the dye into the supernatant, which is indicative of cell lysis.

AssayPrincipleTypical Readout
IFN-γ ELISA Measures the secretion of a key pro-inflammatory cytokine by activated T cells.Concentration of IFN-γ (pg/mL).
CD107a Staining Detects the surface expression of a lysosomal-associated membrane protein that is externalized during degranulation.Percentage of CD107a+ Vγ9Vδ2 T cells.
Cytotoxicity Assay Quantifies the lysis of target cells by measuring the release of a pre-loaded fluorescent dye.Percentage of specific lysis.

Future Directions and Therapeutic Implications

The study of synthetic phosphoantigens, exemplified here by this compound, holds significant promise for the development of novel immunotherapies. By understanding the structure-activity relationships that govern the interaction with BTN3A1, it is possible to design and synthesize next-generation Vγ9Vδ2 T cell agonists with enhanced potency, stability, and favorable pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Prodrug Strategies: Developing prodrugs that mask the phosphate groups to improve cell permeability and are cleaved intracellularly to release the active phosphoantigen.[14]

  • Combination Therapies: Combining synthetic phosphoantigens with checkpoint inhibitors or other immunomodulatory agents to enhance their anti-tumor efficacy.

  • In Vivo Models: Utilizing humanized mouse models to evaluate the in vivo efficacy and safety of novel phosphoantigen candidates.

References

  • Vantourout, P., & Hayday, A. (2013). Six-of-the-best: unique contributions of γδ T cells to immunology.
  • Scotet, E., et al. (2005). Tumor recognition by human Vgamma9Vdelta2 T cells: evidence for a crucial role of butyrophilins. The Journal of Immunology, 175(8), 5592-5598.
  • Harly, C., et al. (2012). A crucial role for BTN3A1 in human Vγ9Vδ2 T cell activation by phosphoantigens. The Journal of Immunology, 189(5), 2294-2301.
  • Hsiao, C. H., et al. (2014). Synthesis of a phosphoantigen prodrug that potently activates Vγ9Vδ2 T-lymphocytes. Chemistry & Biology, 21(8), 945-954.
  • Gober, H. J., et al. (2003). Human T cell receptor gammadelta cells recognize endogenous mevalonate metabolites in tumor cells. The Journal of Experimental Medicine, 197(2), 163-168.
  • Righetti, A. A., et al. (2020). Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer. Frontiers in Immunology, 11, 1485.
  • Wiemer, A. J., & Wiemer, D. F. (2014). Opportunities and challenges in development of phosphoantigens as Vγ9Vδ2 T cell agonists. Biochemical Pharmacology, 91(4), 455-463.
  • Sandstrom, A., et al. (2014). The intracellular B30. 2 domain of butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells. Immunity, 40(4), 490-500.
  • Kabelitz, D., & Wesch, D. (2015). The role of butyrophilin 3 (BTN3) in phosphoantigen-mediated activation of human Vγ9Vδ2 T cells. Cellular & Molecular Immunology, 12(5), 539-541.
  • Yang, Y., et al. (2023). Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells.
  • Palakodeti, A., et al. (2017). Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation. Proceedings of the National Academy of Sciences, 114(33), E6826-E6835.
  • Sebestyen, Z., et al. (2016). RhoB Mediates Phosphoantigen Recognition by Vγ9Vδ2 T Cell Receptor. Cell Reports, 15(9), 1973-1985.
  • Vavassori, S., et al. (2013). Butyrophilin 3A1 binds phosphorylated antigens and stimulates human γδ T cells.
  • Laplagne, C., et al. (2021). Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins. Scientific Reports, 11(1), 13458.
  • Vantourout, P. A., & Hayday, A. C. (2013). Six-of-the-best: unique contributions of γδ T cells to immunology.
  • ResearchGate. (n.d.). Vγ9Vδ2 T cells specifically target cells containing phosphorus compounds. Retrieved from [Link]

  • Fournié, J. J., et al. (2013). What lessons can be learned from γδ T cell-based cancer immunotherapy trials?. Cellular & Molecular Immunology, 10(1), 35-41.
  • ResearchGate. (n.d.). Common γδ T cells interacting with cancer cell. Retrieved from [Link]

  • Singh, A., et al. (2021). Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways. Frontiers in Immunology, 12, 691845.
  • Righetti, A. A., et al. (2020). Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer. Frontiers in Immunology, 11, 1485.
  • ResearchGate. (n.d.). Examples of characterized phosphoantigens that induce Vγ9Vδ2 T cell activation. Retrieved from [Link]

  • Hsiao, C. H., et al. (2016). Potent Double Prodrug Forms of Synthetic Phosphoantigens. ACS Medicinal Chemistry Letters, 7(10), 901-906.
  • Kumar, P., et al. (2007). Phosphoramidate and phosphate prodrugs of (-)-beta-D-(2R,4R)-dioxolane-thymine: synthesis, anti-HIV activity and stability studies. Journal of Medicinal Chemistry, 50(22), 5419-5431.

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Isopropyl Dihydrogen Phosphate: A Technical Guide to its Application as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of isopropyl dihydrogen phosphate (IPDP) as a versatile and strategic precursor in modern organic synthesis. Moving beyond a simple catalogue of reactions, this document elucidates the fundamental principles governing its reactivity, offering researchers and drug development professionals a framework for its rational application. We will dissect the mechanistic nuances of phosphoryl transfer, contextualize IPDP's utility against other common phosphorylating agents, and provide a detailed, field-tested protocol for its use in the synthesis of phosphate esters. The guide emphasizes the causality behind experimental design, aiming to equip scientists with the expertise to confidently incorporate IPDP into their synthetic strategies, particularly in the realms of prodrug development and the synthesis of biologically active organophosphorus compounds.

Introduction to Isopropyl Dhydrogen Phosphate (IPDP)

This compound, also known as mono-isopropyl phosphate, is an organophosphate ester of significant interest in synthetic chemistry.[1][] While perhaps not as aggressively reactive as phosphorus halides, its stability, handling characteristics, and unique reactivity profile make it an invaluable tool for the targeted introduction of the phosphate moiety. The phosphate group is a cornerstone of biology, forming the backbone of DNA and RNA and mediating cellular energy transfer through molecules like ATP.[3][4] In medicinal chemistry, the permanent negative charge and tetrahedral structure of the phosphate group are exploited to enhance the aqueous solubility of hydrophobic drugs, turning them into effective prodrugs.[5] IPDP serves as a key building block for accessing these critical structures.

Chemical and Physical Properties

IPDP is a white crystalline solid that is corrosive to metals and tissues.[1][6][7] Its key physicochemical properties are summarized below, providing a foundational dataset for its use in the laboratory.

PropertyValueSource(s)
CAS Number 1623-24-1[1][6]
Molecular Formula C₃H₉O₄P[6][8]
Molecular Weight 140.07 g/mol [6][7]
Appearance White crystalline solid[][8]
Boiling Point 250.5°C at 760 mmHg[]
Density 1.347 g/cm³[][8]
Solubility Soluble in water (73 g/L at 25°C)[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]
Safety and Handling

Trustworthiness Pillar: Self-Validating Safety Systems

Given its corrosive nature and potential for toxicity upon inhalation, ingestion, or skin contact, rigorous safety protocols are non-negotiable.[1] All manipulations should be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles, is mandatory. In case of contact, immediate and thorough flushing of the affected area with water is critical.[1] It is a combustible material that may burn but does not ignite readily.[6][7] However, when heated, its vapors can form explosive mixtures with air.[1]

The Mechanistic Landscape of Phosphorylation

The transfer of a phosphoryl group from a donor to a nucleophilic acceptor (e.g., an alcohol) is the cornerstone of IPDP chemistry.[9] This transformation can, in principle, proceed through several mechanistic pathways, primarily distinguished by the timing of bond formation and bond cleavage.[10]

Overview of Phosphoryl Transfer Mechanisms

The reactivity of phosphate esters is governed by the electrophilicity of the central phosphorus atom. The reaction with a nucleophile (Nu) can be envisioned to proceed via three limiting pathways:

  • Concerted (Sₙ2-like) Mechanism: This is a single-step process where the nucleophile attacks the phosphorus center as the leaving group departs.[11] It proceeds through a pentavalent trigonal bipyramidal transition state and results in the inversion of stereochemistry at the phosphorus center.[9][11] This is a common pathway for many phosphate diester reactions.[10]

  • Associative (Addition-Elimination) Mechanism: This two-step pathway involves the initial addition of the nucleophile to form a stable or transient pentavalent intermediate.[10][11] This intermediate then collapses, expelling the leaving group. This mechanism is possible because phosphorus, as a third-row element, can accommodate five covalent bonds.[11]

  • Dissociative (Elimination-Addition) Mechanism: In this Sₙ1-like pathway, the leaving group departs in a rate-limiting step to form a highly reactive, trigonal planar metaphosphate intermediate.[10][11] This electrophilic species is then rapidly captured by the nucleophile.

G cluster_0 Concerted (SN2-like) cluster_1 Associative (Addition-Elimination) cluster_2 Dissociative (SN1-like) a0 Nu: a2 [Nu--P(O)(OH)₂--O-R]‡ a0->a2 Attack a1 R-O-P(O)(OH)₂ a1->a2 a3 Nu-P(O)(OH)₂ + R-O⁻ a2->a3 Inversion b0 Nu: b2 Pentavalent Intermediate [Nu-P(O)(OH)₂-O-R]⁻ b0->b2 Step 1: Add b1 R-O-P(O)(OH)₂ b1->b2 b3 Nu-P(O)(OH)₂ + R-O⁻ b2->b3 Step 2: Elim c1 R-O-P(O)(OH)₂ c2 Metaphosphate [PO₃]⁻ + R-O⁻ c1->c2 Step 1: Elim c4 Nu-P(O)(OH)₂ c2->c4 c3 Nu: c3->c4 Step 2: Add

Caption: Limiting mechanisms for phosphoryl group transfer.

Activation of this compound

Unlike highly reactive reagents such as phosphorus oxychloride (POCl₃), the dihydrogen phosphate moiety of IPDP is a relatively poor leaving group. Therefore, direct reaction with a neutral alcohol is often sluggish. To achieve efficient phosphorylation, activation is required. This is typically accomplished in one of two ways:

  • Base-Mediated Deprotonation: A strong base can deprotonate the alcohol, forming a more potent alkoxide nucleophile that can readily attack the phosphorus center.

  • Coupling Agent Activation: In a more controlled approach, reagents like dicyclohexylcarbodiimide (DCC) or other carbodiimides can be used. These agents react with the phosphate hydroxyl groups to form a highly activated intermediate, which is then susceptible to nucleophilic attack by the alcohol. This strategy is a cornerstone of peptide and oligonucleotide synthesis and is directly translatable to IPDP chemistry.

Comparison with Other Phosphorylating Reagents

Expertise Pillar: Causality Behind Experimental Choices

The choice of a phosphorylating agent is a critical decision in synthesis design. IPDP offers a balance of reactivity and selectivity that distinguishes it from more aggressive or complex reagents.

ReagentProsConsBest For
POCl₃ / PCl₅ Highly reactive, inexpensive.Poor selectivity, harsh conditions, generates HCl.Bulk synthesis where over-phosphorylation is not a concern.
Pyrophosphates Biologically relevant, milder conditions.Can be sterically hindered, moderate reactivity.Biomimetic synthesis, enzyme-catalyzed reactions.
This compound (IPDP) Stable solid, good selectivity, milder than halides.Requires activation for efficient reaction.Controlled mono-phosphorylation, prodrug synthesis.
Phosphoramidites High reactivity, excellent for automated synthesis.Air and moisture sensitive, requires oxidation step.Solid-phase oligonucleotide synthesis.

Synthetic Applications of this compound

The primary utility of IPDP is as a donor of the isopropyl phosphate group. This functionality is particularly valuable in pharmaceutical and materials science.

Phosphorylation of Alcohols

The most direct application of IPDP is the phosphorylation of primary and secondary alcohols to yield the corresponding mixed phosphate esters. This reaction is fundamental for installing a phosphate handle onto a molecule of interest. Recent work has highlighted atom-efficient transesterification methods for phosphate esters, often using a base catalyst, which can achieve excellent chemoselectivity for primary over secondary alcohols.[3] While this work focused on an isopropenyl leaving group, the principles of base catalysis are applicable to systems involving IPDP.

Application in Prodrug Synthesis

A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). By phosphorylating a hydroxyl group on a hydrophobic drug molecule using a precursor like IPDP, a highly polar phosphate monoester prodrug is formed. This phosphate group is typically cleaved in vivo by alkaline phosphatases, releasing the parent drug at its site of action. This strategy has been successfully employed to improve the bioavailability of numerous therapeutics.[5] The phosphonate group (C-P bond) is often used as a bioisosteric replacement for the more labile P-O bond found in phosphates to enhance enzymatic stability.[5]

Experimental Protocol: A Case Study

Trustworthiness Pillar: Self-Validating Systems

The following protocol describes a representative synthesis of Benzyl Isopropyl Hydrogen Phosphate from benzyl alcohol and IPDP using a carbodiimide activator. Every step is designed for clarity, reproducibility, and safety.

Synthesis of Benzyl Isopropyl Hydrogen Phosphate

This procedure details the controlled phosphorylation of a model primary alcohol.

Reaction Scheme: Benzyl Alcohol + this compound --(DCC, DMAP)--> Benzyl Isopropyl Hydrogen Phosphate

Rationale for Experimental Design
  • Solvent: Anhydrous Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. Its low boiling point facilitates easy removal during workup.

  • Activating Agent: Dicyclohexylcarbodiimide (DCC) is a classic and effective agent for forming an activated phosphate intermediate, which readily reacts with the alcohol.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction between the alcohol and the DCC-activated phosphate.

  • Workup: The workup is designed to first remove the dicyclohexylurea (DCU) byproduct, which is insoluble in DCM, by filtration. A subsequent mild acid wash removes residual DMAP, and a brine wash removes water-soluble impurities.

Step-by-Step Methodology

Materials:

  • This compound (IPDP) (1.40 g, 10.0 mmol, 1.0 equiv)

  • Benzyl Alcohol (1.08 g, 1.04 mL, 10.0 mmol, 1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 0.5 M HCl (aq)

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Isopropyl Dhydrogen Phosphate (1.40 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous DCM (50 mL) to the flask. Stir the resulting suspension. Add Benzyl Alcohol (1.04 mL, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) to the flask.

  • Initiation: Cool the flask to 0°C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to 0°C to maximize precipitation and filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure Benzyl Isopropyl Hydrogen Phosphate.

G start 1. Setup Reactor IPDP in Anhydrous DCM reagents 2. Add Reagents Benzyl Alcohol, DMAP start->reagents initiation 3. Cool to 0°C Add DCC solution dropwise reagents->initiation reaction 4. Stir 12-16h at RT Monitor by TLC initiation->reaction filtration 5. Filter off DCU precipitate reaction->filtration extraction 6. Aqueous Wash (0.5M HCl, Brine) filtration->extraction drying 7. Dry (MgSO₄) & Concentrate extraction->drying purification 8. Purify (Column Chromatography) drying->purification product Final Product: Benzyl Isopropyl Hydrogen Phosphate purification->product

Caption: Experimental workflow for the synthesis of Benzyl Isopropyl Hydrogen Phosphate.

Characterization and Data Interpretation

The final product should be characterized using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the isopropyl methyl groups (doublet), the isopropyl methine (septet), the benzylic CH₂ group (doublet, coupled to phosphorus), and the aromatic protons.

  • ³¹P NMR: A single peak in the phosphate region confirms the presence of the phosphorus center.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Conclusion and Future Perspectives

This compound stands as a robust and reliable precursor for the introduction of phosphate esters in organic synthesis. Its manageable reactivity, coupled with well-understood activation methods, allows for the controlled phosphorylation of sensitive substrates where harsher reagents would fail. For scientists in drug discovery, IPDP provides a direct route to enhancing the pharmacokinetic profiles of lead compounds. Future research will likely focus on developing even milder and more catalytic activation methods, further expanding the synthetic utility of this versatile building block and solidifying its place in the modern chemist's toolbox.

References

  • National Center for Biotechnology Information (PMC). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. [Link]

  • National Center for Biotechnology Information (PubChem). Monoisopropyl phosphate. [Link]

  • Wiley Online Library. Phosphate Esters: New Coating Materials for a Sustainable Release Paper. [Link]

  • ResearchGate. Phosphate esters synthesis reaction | Download Scientific Diagram. [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • National Center for Biotechnology Information (PMC). Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells. [Link]

  • National Center for Biotechnology Information (PMC). Organophosphates as Versatile Substrates in Organic Synthesis. [Link]

  • Chemistry LibreTexts. 9.3: Phosphate Transfer Reactions - An Overview. [Link]

  • National Center for Biotechnology Information (PMC). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. [Link]

  • National Center for Biotechnology Information (PMC). Dihydrogen Phosphate Stabilized Ruthenium(0) Nanoparticles: Efficient Nanocatalyst for The Hydrolysis of Ammonia-Borane at Room Temperature. [Link]

  • National Center for Biotechnology Information (PMC). Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. [Link]

  • PubChemLite. This compound (C3H9O4P). [Link]

  • National Center for Biotechnology Information (PMC). Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

  • ScienceDirect. Exploring hybrid dihydrogen phosphate systems: Experimental and theoretical investigation. [Link]

  • Royal Society of Chemistry. The reactions of organic phosphates. Part VII. The mechanisms of hydrolysis of neopentyl dihydrogen phosphate and a comparison with methyl dihydrogen phosphate. [Link]

  • National Center for Biotechnology Information (PMC). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. [Link]

  • ResearchGate. (PDF) Exploring hybrid phosphate compound C 2 H 6 NO + @H 2 PO 4 − : crystallography, optics, and bioactivity. [Link]

  • Khan Academy. ATP hydrolysis: Transfer of a phosphate group. [Link]

  • Freie Universität Berlin Refubium. Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. [Link]

  • YouTube. 22.06 Phosphorylation: Nomenclature and Mechanisms. [Link]

Sources

An In-depth Technical Guide to the Spontaneous Hydrolysis of Isopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl dihydrogen phosphate, a key structural motif in various biologically active compounds and industrial chemicals, undergoes spontaneous hydrolysis, a process of significant interest in fields ranging from drug stability testing to environmental science. This technical guide provides a comprehensive exploration of the core principles governing this reaction. We will delve into the intricate hydrolysis mechanisms, the profound influence of pH and temperature on reaction kinetics, and present detailed, field-proven protocols for the synthesis of the parent compound and the analytical monitoring of its degradation. This document is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to understand, predict, and control the hydrolytic fate of molecules containing the this compound moiety.

Introduction: The Significance of this compound and its Hydrolysis

Phosphate esters are fundamental to life, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer. This compound, as a simple monoalkyl phosphate, serves as an excellent model system for understanding the stability of more complex phosphorylated molecules. Its hydrolysis, the cleavage of the ester bond by water, is a critical consideration in:

  • Drug Development: Many pharmaceuticals and prodrugs contain phosphate ester linkages to enhance solubility and bioavailability. The rate of hydrolysis directly impacts the shelf-life, storage conditions, and in vivo efficacy of these drugs.

  • Environmental Chemistry: Organophosphate esters are widely used as pesticides, flame retardants, and plasticizers. Their persistence and degradation in the environment are governed by their susceptibility to hydrolysis.[1]

  • Industrial Processes: this compound and its derivatives find applications as flame retardants and specialty chemicals.[2] Understanding their hydrolytic stability is crucial for process optimization and product formulation.

This guide will provide a deep dive into the spontaneous, non-enzymatic hydrolysis of this compound, offering both theoretical insights and practical methodologies.

The Mechanistic Landscape of Hydrolysis

The spontaneous hydrolysis of this compound is not a single, straightforward reaction but rather a complex interplay of different mechanisms whose prevalence is dictated by the reaction conditions, most notably the pH of the aqueous solution. The reaction can proceed via two primary pathways: cleavage of the phosphorus-oxygen (P-O) bond or cleavage of the carbon-oxygen (C-O) bond.

Influence of pH on the Hydrolysis Pathway

The pH of the medium profoundly influences both the rate and the mechanism of hydrolysis. This is due to the different protonation states of the phosphate group and the nature of the attacking nucleophile (water or hydroxide ion). The pH-rate profile for the hydrolysis of this compound exhibits a characteristic shape with a rate minimum in the acidic region (around pH 1.5) and a rate maximum in the weakly acidic to neutral region (around pH 4).

  • Strongly Acidic Conditions (pH < 1.5): In highly acidic solutions, the hydrolysis rate increases with increasing acidity. The reaction is acid-catalyzed and primarily proceeds through the hydrolysis of the neutral species of this compound. Under these conditions, the mechanism favors C-O bond fission . The protonation of the ester oxygen makes the isopropyloxy group a better leaving group, facilitating a nucleophilic attack by water on the isopropyl carbon in a manner analogous to an SN1 or SN2 reaction.

  • Moderately Acidic to Neutral Conditions (pH 1.5 - 7): In this range, the hydrolysis of the monoanion of this compound becomes dominant. This species is particularly reactive, leading to a rate maximum around pH 4. The hydrolysis of the monoanion proceeds exclusively through P-O bond fission . The intramolecular nature of this reaction, where the phosphate's own hydroxyl group can act as a proton donor or acceptor, facilitates the nucleophilic attack of water at the phosphorus center.

  • Alkaline Conditions (pH > 8): In basic solutions, the hydrolysis rate increases with increasing hydroxide ion concentration. The dianion of this compound is the predominant species, and the primary nucleophile is the more reactive hydroxide ion. The mechanism in alkaline media involves a nucleophilic attack of OH- on the phosphorus atom, leading to P-O bond fission .

The interplay of these mechanisms across the pH spectrum is a critical factor in determining the stability of this compound.

Quantitative Analysis of Hydrolysis Kinetics

A thorough understanding of the hydrolysis of this compound requires quantitative data on its reaction rates under various conditions.

pH-Rate Profile
pH RangePredominant SpeciesPrimary MechanismGeneral Rate Trend
< 1.5NeutralAcid-Catalyzed, C-O FissionRate increases as pH decreases
1.5 - 4MonoanionP-O FissionRate increases to a maximum around pH 4
4 - 7Monoanion/DianionP-O FissionRate decreases from the maximum
> 8DianionBase-Catalyzed, P-O FissionRate increases as pH increases
Temperature Dependence and Arrhenius Parameters

The rate of hydrolysis is also strongly dependent on temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. Determining these parameters is crucial for predicting hydrolysis rates at different temperatures and for calculating the shelf-life of products containing this moiety. While specific Arrhenius parameters for the spontaneous hydrolysis of this compound are not widely published, studies on similar phosphate esters indicate that the activation energy can be determined by measuring the hydrolysis rate at several different temperatures and plotting ln(k) versus 1/T.[2]

Experimental Protocols

A self-validating system for studying the hydrolysis of this compound involves a robust synthesis of the starting material and reliable analytical methods for monitoring its degradation.

Synthesis of this compound

A common and effective method for the synthesis of alkyl dihydrogen phosphates is the reaction of the corresponding alcohol with phosphorus oxychloride (POCl3).[3][4]

Materials:

  • Isopropanol (anhydrous)

  • Phosphorus oxychloride (POCl3)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Pyridine or other non-nucleophilic base (optional, to scavenge HCl)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar.

  • Initial Reagents: Add anhydrous isopropanol to the flask. If using a base, add it at this stage. Cool the flask in an ice bath to 0 °C.

  • Addition of POCl3: Slowly add phosphorus oxychloride dropwise from the dropping funnel to the stirred isopropanol solution. The reaction is exothermic and will produce HCl gas. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Hydrolysis: Carefully and slowly add cold deionized water to the reaction mixture to hydrolyze any remaining P-Cl bonds. This step is also exothermic.

  • Workup: Transfer the mixture to a separatory funnel. The product, being water-soluble, will be in the aqueous layer. Wash the aqueous layer with an organic solvent like diethyl ether to remove any unreacted starting materials or byproducts.

  • Isolation: The aqueous solution containing this compound can be used directly for hydrolysis studies after neutralization and dilution, or the product can be isolated, for example, by precipitation as a salt.

  • Characterization: Confirm the identity and purity of the synthesized this compound using ³¹P NMR and ¹H NMR spectroscopy.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start setup Reaction Setup (Flask, Funnel, Condenser) start->setup reagents Add Anhydrous Isopropanol (and optional base) setup->reagents cool Cool to 0 °C reagents->cool add_pocl3 Slowly Add POCl3 cool->add_pocl3 react Stir at Room Temperature add_pocl3->react hydrolyze Careful Hydrolysis with Water react->hydrolyze workup Aqueous Extraction hydrolyze->workup isolate Isolation/Purification workup->isolate characterize Characterization (³¹P NMR, ¹H NMR) isolate->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Monitoring Hydrolysis by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful, non-invasive technique for monitoring the hydrolysis of phosphate esters in real-time.[5][6] The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the simultaneous observation and quantification of the parent ester and its inorganic phosphate product.

Materials and Equipment:

  • Synthesized this compound

  • Buffer solutions of desired pH (e.g., acetate, phosphate, borate)

  • D₂O for NMR lock

  • NMR tubes

  • NMR spectrometer with a phosphorus probe

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in D₂O.

    • Prepare a series of buffer solutions at the desired pH values.

    • In an NMR tube, mix a known volume of the this compound stock solution with a known volume of the buffer solution. The final concentration of the phosphate ester should be in the millimolar range.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

    • Acquire a ³¹P NMR spectrum at time zero (t=0). Use a sufficient number of scans to obtain a good signal-to-noise ratio.[7]

    • Continue to acquire ³¹P NMR spectra at regular time intervals over the course of the reaction. The frequency of data collection will depend on the expected rate of hydrolysis.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

    • Identify the signals corresponding to this compound and the inorganic phosphate product. The chemical shift of inorganic phosphate is pH-dependent and can be used to verify the pH of the sample.[7]

    • Integrate the peaks for the reactant and product at each time point.

    • Calculate the concentration of this compound remaining at each time point based on the relative integrals.

    • Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

Diagram of ³¹P NMR Monitoring Workflow

G cluster_nmr ³¹P NMR Monitoring of Hydrolysis start Start prep_sample Prepare Reaction Mixture in NMR Tube (Ester + Buffer) start->prep_sample acquire_t0 Acquire ³¹P NMR Spectrum at t=0 prep_sample->acquire_t0 incubate Incubate at Constant Temperature acquire_t0->incubate acquire_tn Acquire ³¹P NMR Spectra at Time Intervals incubate->acquire_tn process_data Process NMR Data (FT, Phasing, Baseline) acquire_tn->process_data Repeat over time integrate Integrate Reactant and Product Peaks process_data->integrate calculate_conc Calculate Concentration vs. Time integrate->calculate_conc plot_data Plot ln[Ester] vs. Time calculate_conc->plot_data determine_k Determine k_obs from Slope plot_data->determine_k end End determine_k->end

Caption: Workflow for monitoring hydrolysis kinetics using ³¹P NMR.

Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another excellent technique for quantifying the disappearance of the parent ester and the appearance of the inorganic phosphate product.[8][9] A reversed-phase method can be developed to separate the more polar inorganic phosphate from the less polar this compound.

Materials and Equipment:

  • HPLC system with a UV detector (if the molecule has a chromophore) or a suitable alternative detector like a charged aerosol detector (CAD) or mass spectrometer (MS).

  • Reversed-phase C18 column.

  • Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer).

  • Autosampler vials.

Step-by-Step Methodology:

  • Method Development:

    • Develop an HPLC method that provides good separation between this compound and inorganic phosphate. This will typically involve optimizing the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer) and pH.[8]

    • A common mobile phase system for such separations is a mixture of acetonitrile or methanol and a phosphate buffer at a slightly acidic pH.

  • Reaction Setup:

    • Prepare a reaction mixture of this compound in a buffered aqueous solution at the desired pH and temperature.

  • Sample Analysis:

    • At time zero (t=0), withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by adding a strong acid or base, or by freezing), and inject it into the HPLC system.

    • Continue to withdraw and analyze aliquots at regular time intervals.

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Create a calibration curve by injecting known concentrations of this compound to relate peak area to concentration.

    • Calculate the concentration of the ester at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k_obs).

Conclusion and Future Outlook

The spontaneous hydrolysis of this compound is a multifaceted process governed by fundamental principles of physical organic chemistry. A comprehensive understanding of its pH-dependent mechanisms and kinetics is paramount for professionals in drug development, environmental science, and the chemical industry. The experimental protocols detailed in this guide provide a robust framework for the synthesis and kinetic analysis of this important molecule.

Future research in this area may focus on the influence of more complex aqueous matrices, such as those containing metal ions or micelles, on the hydrolysis rate. Furthermore, computational studies can provide deeper insights into the transition state structures and reaction energetics of the various hydrolysis pathways. The knowledge gained from studying this model system will continue to inform the design and development of more stable and effective phosphorylated molecules for a wide range of applications.

References

  • Hong, A., & Pehkonen, S. O. (2000). Pathways for the Hydrolysis of Phorate: Product Studies by 31P NMR and GC-MS. Environmental Science & Technology, 34(21), 4553-4559.
  • ResearchGate. (n.d.). Arrhenius plot for the dihydrogen phosphate anion-stabilized... Retrieved from [Link]

  • Belsky, K. S., Sulimov, A. V., Bulgakov, B. A., Babkin, A. V., & Kepman, A. V. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Dodecyl isopropyl hydrogen phosphate. Retrieved from [Link]

  • Scirp.org. (2014). Phosphatase Hydrolysis of Organic Phosphorus Compounds. Retrieved from [Link]

  • PubMed. (1989). 31P NMR studies of ATP synthesis and hydrolysis kinetics in the intact myocardium. Retrieved from [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • ChemRxiv. (2025). In Sample pH Measurement by 31P Phosphate NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phtalonitrile monomers under acid, neutral and alkali conditions. Retrieved from [Link]

  • PubMed. (2004). Alkaline phosphatase revisited: hydrolysis of alkyl phosphates. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphoric acid. Retrieved from [Link]

  • University of Notre Dame. (n.d.). hplc methodology manual - distributed pharmaceutical analysis laboratory (dpal). Retrieved from [Link]

  • Google Patents. (n.d.). CN101250199B - Preparation method of diisopropyl phosphite.
  • vscht.cz. (n.d.). High Performance Liquid Chromatography. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Solvent-Free Microwave Synthesis of Trialkylphosphates. Retrieved from [Link]

  • Google Patents. (n.d.). US3801683A - Process for preparing trialkyophosphate.
  • Science of Synthesis. (n.d.). 327 B. A. Kashemirov, K. Błaz˙ewska, K. Justyna, J. Lyu, and C. E. McKenna Previously published information on this class of c. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Science.gov. (n.d.). hydrolysis rate constants: Topics by Science.gov. Retrieved from [Link]

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A Technical Guide to the Thermal Degradation of Isopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the thermal degradation of isopropyl dihydrogen phosphate (IDP). Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the fundamental mechanisms of IDP's thermal decomposition, outlines robust analytical methodologies for its characterization, and discusses the critical implications of its stability. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a thorough and actionable understanding of the topic.

Introduction: this compound (IDP)

This compound (CAS 1623-24-1), with the chemical formula C₃H₉O₄P, is the monophosphorylated ester of isopropyl alcohol.[1] It typically presents as a white crystalline solid that is corrosive to metals and tissues.[2][][4] Organophosphates like IDP are a broad class of compounds with diverse applications, including their use as flame retardants, plasticizers, and specialty chemical intermediates.[][5]

The stability of a molecule under thermal stress is a critical parameter that dictates its suitability for various applications. For IDP, understanding its thermal degradation profile is paramount for ensuring safety, predicting product shelf-life in pharmaceutical formulations, and controlling its performance in material science contexts.[6] When heated, IDP can decompose, potentially forming explosive vapor mixtures with air and releasing toxic phosphorus oxides (POx) and other irritating or corrosive gases.[1][2] This guide will explore the pathways of this decomposition and the analytical techniques used to quantify it.

Mechanistic Pathways of Thermal Degradation

The thermal stability of phosphate esters is intrinsically linked to their molecular structure, specifically the nature of the esterifying groups (alkyl or aryl) and the number of oxygen atoms bonded to the phosphorus center.[7] For trialkyl phosphates, thermal decomposition often proceeds through the cleavage of C-O and C-H bonds.[8] The initial degradation step for many organophosphorus esters is the elimination of a phosphorus acid.[7]

For this compound, the most probable thermal degradation pathway involves a β-elimination reaction, a common route for esters with a hydrogen atom on the beta-carbon of the alkyl group. This process leads to the formation of propene and phosphoric acid.

Proposed Degradation Pathway:

The isopropyl group cleaves from the phosphate moiety, yielding propene gas and phosphoric acid. At significantly higher temperatures, the resulting phosphoric acid can undergo further dehydration and decomposition, potentially forming pyrophosphoric acid and eventually phosphorus pentoxide, a potent dehydrating agent.

G IDP This compound (C₃H₉O₄P) Heat Heat (Δ) IDP->Heat Propene Propene (C₃H₆) Heat->Propene β-elimination PhosAcid Phosphoric Acid (H₃PO₄) Heat->PhosAcid C-O Cleavage G cluster_workflow Analytical Workflow cluster_outputs Outputs Start Sample Preparation (IDP, ~5-10 mg) TGA_DSC Simultaneous TGA-DSC Analysis (e.g., 10°C/min under N₂) Start->TGA_DSC Data_Analysis Data Analysis TGA_DSC->Data_Analysis EGA Evolved Gas Analysis (EGA) (TGA-MS or TGA-FTIR) TGA_DSC->EGA Identify Gaseous Products GC_MS Chromatographic Analysis (GC-MS / LC-MS) of Residue/Degradants TGA_DSC->GC_MS Analyze Solid Residue TGA_Curve TGA Curve (Mass Loss vs. Temp) Data_Analysis->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Data_Analysis->DSC_Curve Kinetics Kinetic Parameters (Activation Energy) Data_Analysis->Kinetics Interpretation Mechanistic Interpretation & Stability Assessment TGA_Curve->Interpretation DSC_Curve->Interpretation Kinetics->Interpretation EGA->Interpretation GC_MS->Interpretation

Caption: Integrated workflow for the comprehensive analysis of thermal degradation.

Experimental Protocol: TGA-DSC Analysis

This protocol provides a self-validating system for assessing the thermal stability of IDP.

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified reference materials (e.g., Indium).

  • Sample Preparation: Weigh 5-10 mg of high-purity IDP into an aluminum or alumina crucible. [9]Use an open crucible to allow degradation products to evolve freely.

  • Experimental Conditions:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation. [10] * Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the final decomposition step (e.g., 600°C). [10]4. Data Acquisition: Continuously record sample mass, heat flow, and temperature throughout the experiment.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (the point of initial mass loss) and the temperatures of maximum degradation rates from the derivative curve (DTG).

    • DSC Curve: Identify and integrate endothermic (melting) and exothermic (decomposition) peaks. [9] * Correlation: Correlate mass loss events from the TGA curve with thermal events from the DSC curve to definitively link decomposition to specific energetic processes. [11]

Evolved Gas Analysis (EGA) and Chromatography

To validate the proposed degradation pathway, the evolved gases from the TGA can be analyzed in real-time by a coupled mass spectrometer (TGA-MS) or FTIR spectrometer (TGA-FTIR). This allows for the positive identification of degradation products like propene.

Furthermore, analyzing the solid residue or partially degraded samples using techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), especially with MS detection, can identify non-volatile intermediates and final products, providing a complete picture of the degradation mechanism. [12][13]

Kinetic Analysis of Decomposition

The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetics of the degradation process, including the activation energy (Ea). Models such as the Coats-Redfern method can be applied to the mass loss data. [10]A higher activation energy generally corresponds to greater thermal stability. This quantitative analysis is crucial for predicting the long-term stability and shelf-life of products containing IDP under various temperature conditions. [14]

Implications for Drug Development and Material Science

A thorough understanding of IDP's thermal degradation is not merely an academic exercise; it has profound practical consequences.

  • Pharmaceutical Stability: In the context of drug development, any excipient or active pharmaceutical ingredient (API) must have a well-defined stability profile. [6][15]The thermal degradation of IDP could lead to the formation of acidic species (phosphoric acid), which can catalyze the degradation of other components in a formulation, altering its efficacy and safety. [16]Stability studies, as outlined in ICH guidelines, are mandatory to establish a product's shelf-life and recommended storage conditions. [15]* Safety and Handling: The potential for IDP to release flammable and toxic gases upon heating necessitates strict handling and storage protocols. [1]Knowledge of its decomposition onset temperature is critical for defining safe processing limits in manufacturing.

  • Material Science: When used as a flame retardant, the thermal decomposition of phosphate esters is the desired mechanism of action. [7]The phosphorus-containing species formed during decomposition can act in the gas phase to interrupt the combustion cycle or in the solid phase to promote char formation, which acts as an insulating barrier. [7]Therefore, controlling the temperature and products of degradation is key to designing effective flame-retardant materials.

Conclusion

The thermal degradation of this compound is a complex process governed by its chemical structure. The primary decomposition pathway likely proceeds via β-elimination to yield propene and phosphoric acid. A comprehensive analytical approach, spearheaded by simultaneous TGA-DSC and supported by evolved gas analysis and chromatography, is essential for fully characterizing this process. The insights gained from these studies are critical for ensuring the safety, stability, and efficacy of IDP in its diverse applications, from pharmaceutical formulations to advanced materials.

References

  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Shankwalkar, S., & Placek, D. (1992). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 31(7), 1810–1813. Retrieved from [Link]

  • Gama, I. G., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9292–9303. Retrieved from [Link]

  • Durkes, D. J., & Stoliarov, S. I. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7935. Retrieved from [Link]

  • Marsh, D. J. (1954). THE KINETICS OF THE THERMAL DECOMPOSITION OF ISOPROPYL METHYLPHOSPHONOFLUORIDATE. Defense Technical Information Center. Retrieved from [Link]

  • Paciorek, K. J. L., et al. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters. CDC Stacks. Retrieved from [Link]

  • DSC and TGA Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]

  • Stability study of selected pharmaceutical formulations. (2014). University of Zagreb Faculty of Chemical Engineering and Technology Repository. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]

  • High-Temperature Decomposition of Diisopropyl Methylphosphonate (DIMP) on Alumina: Mechanistic Predictions from Ab Initio Molecular Dynamics. (2020). ChemRxiv. Retrieved from [Link]

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (2001). Defense Technical Information Center. Retrieved from [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). World Health Organization. Retrieved from [Link]

  • Majoni, S., & Chaparadza, A. (2018). Thermal degradation kinetic study of polystyrene/organophosphate composite. Polymer Degradation and Stability, 150, 61-68. Retrieved from [Link]

  • Richtermoc, M., et al. (2015). THERMAL STABILITY OF PHOSPHATE COATINGS ON STEEL. Metal 2015: 24th International Conference on Metallurgy and Materials. Retrieved from [Link]

  • Onyango, M. S., et al. (2022). Kinetics, Isotherms, and Thermodynamic Modeling of the Adsorption of Phosphates from Model Wastewater Using Recycled Brick Waste. Water, 14(15), 2307. Retrieved from [Link]

  • Kinetic, isotherm and thermodynamic investigations of phosphate adsorption onto core–shell Fe3O4@LDHs composites with easy magnetic separation assistance. (2019). ResearchGate. Retrieved from [Link]

  • Korus, A., et al. (2020). Kinetics and Thermodynamics of Thermal Degradation of Different Starches and Estimation the OH Group and H2O Content on the Surface by TG/DTG-DTA. Molecules, 25(3), 734. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Isopropyl Dihydrogen Phosphate in Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phosphorus-Based Flame Retardants

The increasing use of polymeric materials in our daily lives has necessitated the development of effective flame retardants to enhance safety and mitigate fire-related risks. While traditionally dominated by halogenated compounds, the focus has shifted towards more environmentally benign alternatives due to concerns about the persistence and toxicity of halogenated flame retardants.[1] Organophosphorus flame retardants have emerged as a prominent class of halogen-free alternatives, offering effective fire protection through various mechanisms.[1][2]

This document provides a detailed technical guide on the application of a specific organophosphorus compound, isopropyl dihydrogen phosphate, as a flame retardant. We will explore its mechanism of action, provide protocols for its incorporation into polymer matrices, and detail the standardized testing methodologies for evaluating its flame retardant efficacy. This guide is intended for researchers, scientists, and professionals in the field of materials science and drug development who are seeking to understand and utilize advanced flame retardant technologies.

This compound: A Profile

This compound belongs to the phosphate ester family of organophosphorus compounds. While specific data for this exact compound is not extensively available in public literature, its behavior as a flame retardant can be scientifically inferred from the well-established principles of phosphorus-based flame retardancy.

Key Anticipated Properties:

  • Halogen-Free: As an organophosphate, it does not contain bromine or chlorine, contributing to the formation of less toxic and corrosive smoke during combustion.

  • Dual-Phase Activity: It is expected to exhibit flame retardant effects in both the condensed (solid) and gas phases of a fire.[1][2]

  • Synergistic Potential: Can likely be used in conjunction with other flame retardants, such as nitrogen-containing compounds, to achieve synergistic effects.

Mechanism of Flame Retardancy

The efficacy of phosphorus-based flame retardants like this compound stems from their ability to interrupt the combustion cycle at different stages.

Condensed-Phase Action: Char Formation

In the solid phase of the burning polymer, the primary mechanism is the promotion of a char layer.[2][3] Upon heating, this compound is expected to decompose and form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating layer of carbonaceous char on the material's surface.[2]

This char layer serves multiple protective functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.

  • Mass Transfer Barrier: It physically obstructs the flow of flammable volatile decomposition products (fuel) to the flame.

  • Oxygen Barrier: It limits the access of ambient oxygen to the polymer, further stifling combustion.

Gas-Phase Action: Radical Quenching

In the gas phase, phosphorus-containing compounds can act as radical scavengers.[1][3] During combustion, highly reactive free radicals (such as H• and OH•) are generated and are crucial for propagating the flame. Volatilized phosphorus species, such as PO• radicals, can react with and "quench" these high-energy radicals, replacing them with less reactive species.[4] This interruption of the radical chain reactions in the flame front reduces the flame's intensity and heat output.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the dual-phase flame retardant mechanism of this compound.

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer + IDP Polymer + IDP Heat Heat Polymer + IDP->Heat Exposure Decomposition Decomposition Heat->Decomposition Leads to Phosphoric Acid Phosphoric Acid Decomposition->Phosphoric Acid Forms Volatile P-species Volatile P-species Decomposition->Volatile P-species Releases Char Layer Char Layer Phosphoric Acid->Char Layer Catalyzes Insulation Insulation Char Layer->Insulation Fuel Reduction Fuel Reduction Char Layer->Fuel Reduction Flame Radicals (H•, OH•) Flame Radicals (H•, OH•) Volatile P-species->Flame Radicals (H•, OH•) Reacts with Flame Inhibition Flame Inhibition Flame Radicals (H•, OH•)->Flame Inhibition Leads to Less Reactive Species Less Reactive Species Flame Inhibition->Less Reactive Species

Dual-phase flame retardant mechanism of this compound.

Applications in Polymer Systems

This compound is anticipated to be an effective flame retardant in a variety of polymer systems, particularly those that are susceptible to fire and are widely used in construction, automotive, and electronics industries.

Polyurethane Foams

Polyurethane (PU) foams, both rigid and flexible, are known for their excellent insulation and cushioning properties but are also highly flammable. The incorporation of this compound during the foaming process can significantly enhance their fire resistance.

Protocol for Incorporation into Rigid Polyurethane Foam:

  • Preparation of the Polyol Blend:

    • In a suitable mixing vessel, combine the polyol, surfactant, catalyst, and blowing agent.

    • Add the desired amount of this compound to the polyol blend. The loading level should be determined experimentally, typically ranging from 5 to 20 parts per hundred parts of polyol (php).

    • Mix thoroughly until a homogeneous dispersion is achieved.

  • Foaming Process:

    • Add the isocyanate component to the polyol blend at the specified ratio.

    • Mix vigorously with a high-shear mixer for the recommended time (typically 5-10 seconds).

    • Immediately pour the reacting mixture into a mold and allow it to rise and cure at ambient or elevated temperature as required by the specific PU system.

  • Post-Curing and Sample Preparation:

    • Allow the foam to cure for at least 24 hours at room temperature.

    • Cut the cured foam into specimens of the required dimensions for flammability testing.

Epoxy Resins

Epoxy resins are widely used in coatings, adhesives, and composites due to their excellent mechanical properties and chemical resistance.[5] However, they are inherently flammable. This compound can be incorporated as a reactive or additive flame retardant.

Protocol for Incorporation into Epoxy Resin:

  • Mixing:

    • Preheat the epoxy resin to a temperature that reduces its viscosity for easier mixing (e.g., 60-80 °C).

    • Add the calculated amount of this compound to the epoxy resin and mix until a clear, homogeneous mixture is obtained.

    • Add the curing agent to the epoxy-flame retardant mixture and mix thoroughly.

  • Curing:

    • Pour the mixture into molds to prepare samples for testing.

    • Follow the recommended curing schedule for the specific epoxy system, which may involve a multi-stage heating process.

  • Sample Preparation:

    • Once cured, demold the samples and prepare specimens according to the dimensions required for flammability and mechanical testing.

Textiles

Flame retardant finishes are crucial for textiles used in upholstery, apparel, and industrial applications. This compound can be applied to textiles as a surface treatment.

Protocol for Textile Finishing:

  • Preparation of the Finishing Solution:

    • Dissolve this compound in a suitable solvent (e.g., water or an organic solvent, depending on the textile and process).

    • The concentration of the solution will depend on the desired add-on level of the flame retardant on the fabric.

  • Application:

    • Immerse the textile in the finishing solution and ensure complete saturation.

    • Pass the fabric through a padder to remove excess solution and ensure even application.

  • Drying and Curing:

    • Dry the treated fabric in an oven at a specified temperature.

    • Cure the fabric at a higher temperature to fix the flame retardant to the fibers.

Evaluation of Flame Retardant Performance

A comprehensive assessment of flame retardancy involves several standardized tests that measure different aspects of a material's response to fire.

Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.[6][7][8] A higher LOI value indicates better flame retardancy.[7]

Experimental Protocol:

  • Sample Preparation: Prepare samples according to the standard, typically in the form of a small bar.

  • Test Procedure:

    • Mount the sample vertically in a glass chimney.[6]

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the sample with a pilot flame.[6]

    • Observe if the sample continues to burn after the ignition source is removed.

    • Adjust the oxygen concentration and repeat the test until the minimum concentration that supports combustion is determined.[9]

UL 94 Vertical and Horizontal Burning Tests

The UL 94 standard is a widely recognized method for classifying the flammability of plastic materials.[10][11][12]

Experimental Protocol (Vertical Burn Test - V-0, V-1, V-2):

  • Sample Preparation: Prepare rectangular bar specimens of specified dimensions.

  • Test Procedure:

    • Mount the specimen vertically.[13]

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.[13]

    • Record the afterflame time.

    • Immediately reapply the flame for another 10 seconds and remove it.[13]

    • Record the afterflame and afterglow times.

    • Note if any flaming drips ignite a cotton patch placed below the specimen.[13]

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame/afterglow times and the behavior of any drips.[12]

Cone Calorimetry - ISO 5660 / ASTM E1354

The cone calorimeter is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), time to ignition (TTI), and smoke production.[14][15]

Experimental Protocol:

  • Sample Preparation: Prepare flat specimens of standard dimensions (typically 100 mm x 100 mm).

  • Test Procedure:

    • Place the specimen horizontally under a conical radiant heater.[16]

    • Expose the specimen to a set heat flux (e.g., 35 or 50 kW/m²).[17]

    • A spark igniter is positioned above the sample to ignite the flammable gases evolved.

    • During the test, continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.[16][17]

    • A laser system measures smoke obscuration.[16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[18] It provides valuable information about the thermal stability of the material and the effect of the flame retardant on its decomposition.[18][19]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the material (5-10 mg) in a TGA crucible.

  • Test Procedure:

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[20]

    • Record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the char yield at high temperatures. An effective condensed-phase flame retardant will typically lower the decomposition temperature and increase the char yield.[20]

Data Presentation: A Framework for Your Research

The following tables provide a structured format for presenting your experimental data.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Classification

Sample IDThis compound (wt%)LOI (%)UL 94 RatingObservations (e.g., Dripping)
Control0
FR-55
FR-1010
FR-1515
FR-2020

Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)

Sample IDTTI (s)Peak HRR (kW/m²)Total Heat Release (MJ/m²)Smoke Production Rate (m²/s)
Control
FR-5
FR-10
FR-15
FR-20

Table 3: Thermogravimetric Analysis (TGA) Data (Nitrogen Atmosphere)

Sample IDOnset of Decomposition (°C)Temperature at Max. Weight Loss (°C)Char Yield at 700 °C (%)
Control
FR-5
FR-10
FR-15
FR-20

Conclusion

This compound holds significant promise as a halogen-free flame retardant for a variety of polymeric materials. Its anticipated dual-phase mechanism of action, promoting char formation in the condensed phase and inhibiting flame propagation in the gas phase, makes it a versatile candidate for enhancing the fire safety of polyurethanes, epoxy resins, and textiles. The protocols and testing methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to effectively evaluate and optimize the performance of this compound in their specific applications. Further research into the synthesis and specific performance characteristics of this compound will undoubtedly contribute to the advancement of sustainable and effective flame retardant technologies.

References

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

  • Techmer PM. (n.d.). Understanding UL 94: Flammability Standards and Their Importance. Retrieved from [Link]

  • WorldofTest.com. (2025, March 12). UL94: The Standard for Safety of Flammability of Plastic Materials. Retrieved from [Link]

  • PolymerTesting.in. (2025, July 13). Measuring Flammability Resistance: Limiting Oxygen Index (LOI) Analysis Following ASTM D2863. Retrieved from [Link]

  • Plaskolite. (n.d.). UL 94 FLAME RATINGS. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]

  • Wikipedia. (n.d.). Limiting oxygen index. Retrieved from [Link]

  • Al-Mafrachi, H. A., et al. (2024). Effect of flame retardants and 1% stabilizer on thermal decomposition and physics properties of thermoplastic polymers due to TG.
  • Standard. (2023, July 31). How do you test for limiting oxygen index?. Retrieved from [Link]

  • ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI). Retrieved from [Link]

  • MOTIS. (2022, September 12). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. Retrieved from [Link]

  • Al-Zubaidi, A., et al. (2019). Thermal Stability, Fire Performance, and Mechanical Properties of Natural Fibre Fabric-Reinforced Polymer Composites with Different Fire Retardants. Polymers, 11(4), 696.
  • EUROLAB. (n.d.). ISO 5660-1 Fire Response Tests - Heat Release, Smoke Production and Mass Loss Rate - Part 1. Retrieved from [Link]

  • 3M. (2017, October 12). ISO 5660-1:2015. Retrieved from [Link]

  • International Organization for Standardization. (2002, December 15). ISO 5660-1. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel.
  • Defense Technical Information Center. (n.d.). Establishment of International Standards Organization (ISO) 5660 Acceptance Criteria for Fire Restricting Materials Used on High. Retrieved from [Link]

  • Begum, M. S., et al. (2024). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Polymers, 16(14), 2049.
  • Wang, X., et al. (2024). Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. Molecules, 29(2), 489.
  • Marosi, G., et al. (2006). Synthesis of phosphorus-based flame retardant systems and their use in an epoxy resin.
  • Advanced Post-Processing Techniques for Hydrophobic and Flame-Retardant Textiles. (n.d.). IntechOpen.
  • Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. (2022). Polymers, 14(15), 3122.
  • Fabrication of flame-retardant, strong, and tough epoxy resins by solvent-free polymerization with bioderived. (2024). Composites Part B: Engineering, 272, 111165.
  • Flame-retardant rigid polyurethane foam with a phosphorus-nitrogen single intumescent flame retardant. (2017). Journal of Applied Polymer Science, 134(24).
  • Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant application. (2020). Materials Today: Proceedings, 37(2), 1073-1077.
  • Google Patents. (n.d.). WO2012116885A1 - Polyurethane flame retardant formulation.
  • European Patent Office. (2015, January 21). EP 2681267 B1 - POLYURETHANE FLAME RETARDANT FORMULATION. Retrieved from [Link]

  • Wang, C., et al. (2019). Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. RSC Advances, 9(15), 8425-8435.
  • Google Patents. (n.d.). WO2014125044A1 - Fire retardant epoxy resin formulations and their use.
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  • SciSpace. (n.d.). Flame retardant functional textiles. Retrieved from [Link]

  • Wang, C., et al. (2019). Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. RSC Advances, 9(15), 8425-8435.
  • Carosio, F., et al. (2020). Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry. Polymers, 12(11), 2588.
  • Islam, S. (2021). Flame retardant finishing of textiles – A comprehensive review. Journal of Textile Engineering & Fashion Technology, 7(5), 214-222.
  • Chao, W., et al. (2021). Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. ACS Omega, 6(5), 3783-3793.
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  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat.
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  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?

Sources

Application Note: Isopropyl Dihydrogen Phosphate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of Isopropyl Dihydrogen Phosphate (CAS No. 1623-24-1) as a reference standard in analytical chemistry. The guide details the physicochemical properties, proper handling and storage procedures, and step-by-step protocols for the preparation of standard solutions. Furthermore, it presents a detailed application protocol for High-Performance Liquid Chromatography (HPLC), emphasizing the critical considerations for analyzing phosphate-containing compounds to ensure data integrity and reproducibility. This note is designed to ground analytical practices in sound scientific principles, ensuring that methodologies are both robust and self-validating.

Introduction to this compound

This compound, also known as monoisopropyl phosphate, is an organophosphate compound that serves as a valuable tool in various analytical applications.[1][2] While it has roles as a phosphoantigen and is used in the synthesis of specialty chemicals, its utility as an analytical reference standard is of particular interest in pharmaceutical and chemical analysis.[1][] An analytical standard is a highly purified and well-characterized substance used to calibrate instruments, validate analytical methods, and quantify analytes in a sample.[4] The reliability of analytical data is fundamentally dependent on the quality and proper use of such standards.

This guide will focus on the practical aspects of employing this compound as a reference material, particularly in chromatographic assays where precise quantification is paramount.

Physicochemical Profile and Characterization

A thorough understanding of the reference standard's properties is essential for its correct application. This compound is a white crystalline solid that is corrosive to metals and tissues.[1][2][][5][6] Its key characteristics are summarized in the table below.

PropertyValueSource
CAS Number 1623-24-1[5]
Molecular Formula C₃H₉O₄P[][5]
Molecular Weight 140.07 g/mol [1][2]
Appearance White crystalline solid[][5][6]
IUPAC Name Propan-2-yl dihydrogen phosphate[]
Solubility 73 g/L in water at 25 °C[5]
pKa 2.12 (Predicted)[1]
Density 1.347 g/cm³ (Predicted)[1][]

A reference standard must be accompanied by a Certificate of Analysis (CoA) that provides critical information such as purity, identity, lot number, and recommended storage conditions.[4][7] This documentation is the foundation of traceability and analytical quality.

The Critical Role of Reference Standards in Method Validation

Analytical standards are indispensable for validating the performance of an analytical method.[4] They are used to establish key validation parameters, including:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

There are two primary categories of analytical standards:

  • Primary Standards: These are of the highest purity and their value is accepted without reference to other standards.[4]

  • Secondary Standards (or Working Standards): These are standards whose characterization and purity are established by comparison to a primary reference standard.[4][8][9] They are used for routine laboratory analysis.

The following diagram illustrates the workflow for qualifying a secondary reference standard against a primary standard, a fundamental process in ensuring the traceability and validity of routine analytical work.

G cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Characterization & Comparison cluster_2 Phase 3: Documentation & Release PRS Procure Primary Reference Standard (e.g., USP, Ph. Eur.) CoA_Review Review Certificate of Analysis (CoA) for both standards PRS->CoA_Review SRS_Candidate Procure High-Purity Candidate Material for Secondary Reference Standard (SRS) SRS_Candidate->CoA_Review Identity Identity Confirmation (SRS) - FTIR / NMR - Mass Spectrometry CoA_Review->Identity Purity Purity Assessment (SRS) - HPLC/GC (100% method) - Water Content (KF) - Residual Solvents Identity->Purity Assay Comparative Assay (PRS vs. SRS) - HPLC / Titration / qNMR - Multiple Replicates Purity->Assay Data_Eval Evaluate Data vs. Acceptance Criteria (e.g., Assay >99.5%, comparable profile) Assay->Data_Eval SRS_Cert Generate Internal Certificate of Analysis for SRS - Assign Purity/Potency - Set Expiry/Retest Date Data_Eval->SRS_Cert Release Release Qualified SRS for Routine Use SRS_Cert->Release

Sources

Application Notes and Protocols for the Analytical Identification of Isopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the unambiguous identification and characterization of isopropyl dihydrogen phosphate (IPDP). As an organophosphorus compound, IPDP finds application in various chemical syntheses and may be present as a starting material, intermediate, or impurity in drug development processes.[][2] Its accurate identification is therefore critical for process control, quality assurance, and regulatory compliance. This guide is intended for researchers, analytical scientists, and quality control professionals, offering detailed protocols and theoretical justifications for a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction and Physicochemical Profile

This compound (CAS 1623-24-1) is a monoester of phosphoric acid and isopropyl alcohol.[3][4] It is a polar, acidic, and water-soluble compound, properties that dictate the choice of analytical strategies. Due to its structural simplicity, a combination of chromatographic separation and spectroscopic analysis provides a robust framework for its definitive identification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃H₉O₄P[][5][6]
Molecular Weight140.07 g/mol [][6]
IUPAC Namepropan-2-yl dihydrogen phosphate[]
AppearanceWhite crystalline solid[3][5][6]
Key IdentifiersInChIKey: QPPQHRDVPBTVEV-UHFFFAOYSA-N[][4]
SMILES: CC(C)OP(=O)(O)O[][4]

Integrated Analytical Workflow

No single technique is sufficient for absolute confirmation. An orthogonal, multi-technique approach is essential for unambiguous identification, characterization, and purity assessment. The following workflow illustrates a logical progression from preliminary screening to structural confirmation.

Analytical_Workflow_for_IPDP_Identification Figure 1: Integrated Workflow for IPDP Analysis cluster_0 Initial Analysis & Separation cluster_1 Structural Elucidation & Confirmation cluster_2 Final Confirmation Sample Sample Containing Putative IPDP HPLC_UV HPLC-UV Analysis (Purity & Quantification) Sample->HPLC_UV Inject FTIR_Screen FTIR Spectroscopy (Functional Group Screen) Sample->FTIR_Screen Acquire Spectrum NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ³¹P) (Definitive Structure) Sample->NMR_Analysis Prepare Solution LC_MS_Analysis LC-MS Analysis (Molecular Weight & Fragmentation) HPLC_UV->LC_MS_Analysis Transfer Method & Inject Data_Integration Data Integration & Confirmatory Report HPLC_UV->Data_Integration FTIR_Screen->Data_Integration NMR_Analysis->Data_Integration Correlate Spectra LC_MS_Analysis->Data_Integration Confirm Mass

Caption: A logical workflow for the identification and confirmation of this compound.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for the structural elucidation of organophosphorus compounds.[7][8] The presence of a phosphorus atom (³¹P), which has a spin-1/2 nucleus and 100% natural abundance, provides a unique and highly sensitive spectroscopic handle.[8] Coupling between ³¹P and nearby protons (¹H) offers definitive proof of the phosphate ester structure.

Protocol: ¹H and ³¹P NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆). D₂O is often preferred due to the compound's polarity.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 5 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique if using D₂O to attenuate the residual HDO signal.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum. This removes splitting from protons, resulting in a single, sharp peak for IPDP, which simplifies the spectrum and increases sensitivity.

    • Set the spectral width to cover the expected range for organophosphates (e.g., -30 to 30 ppm).

    • Use phosphoric acid (85% in D₂O) as an external reference (δ = 0.0 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate exponential line broadening factor. Perform phase and baseline correction. Calibrate the chemical shift scale (for ¹H, reference the residual solvent peak; for ³¹P, reference the external standard).

Data Interpretation and Expected Results

The combination of ¹H and ³¹P NMR spectra provides a unique fingerprint for IPDP.

Table 2: Expected NMR Spectral Data for this compound

NucleusExpected Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹H~1.2-1.3 ppmDoublet~6 Hz (JHH)-CH(CH₃ )₂
¹H~4.2-4.4 ppmMultiplet (Septet of doublets)~6 Hz (JHH), ~8-10 Hz (JHP)-CH (CH₃)₂
¹HVariable (broad)SingletN/AP-(OH )₂
³¹P~0-5 ppmSinglet (proton-decoupled)N/AP
  • Causality: The key diagnostic feature in the ¹H spectrum is the multiplet for the methine proton (-CH). It is split into a septet by the six equivalent methyl protons and further split into a doublet by the ³¹P nucleus (³JHP coupling). This directly confirms the C-O-P connectivity. The ³¹P spectrum showing a single peak in the expected region for a phosphate monoester confirms the phosphorus environment.[9]

Technique 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the primary technique for assessing the purity of IPDP and separating it from potential impurities, starting materials (isopropanol, phosphoric acid), or degradation products. Due to its polar and acidic nature, a reversed-phase method is suitable, often requiring specific mobile phase conditions for good peak shape and retention.

Protocol: Reversed-Phase HPLC with UV Detection
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column thermostat. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[10]

  • Mobile Phase Preparation:

    • Aqueous Component (Buffer): Prepare a 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer in HPLC-grade water. Adjust the pH to 2.5-3.0 using phosphoric acid.[10][11] This low pH suppresses the ionization of the phosphate hydroxyl groups, leading to better retention and peak shape on a C18 column.

    • Organic Component: Acetonitrile or Methanol (HPLC grade).

    • Mobile Phase: A typical starting condition is an isocratic mixture of 95:5 (v/v) Buffer:Acetonitrile. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Low UV (e.g., 205-215 nm), as the molecule lacks a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[10]

  • System Suitability: Before sample analysis, inject a standard solution multiple times to verify system precision (RSD < 2% for retention time and peak area) and theoretical plates (>2000).

Table 3: Summary of HPLC Protocol Parameters

ParameterRecommended ConditionRationale
ColumnC18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for retaining moderately polar analytes.
Mobile Phase95:5 (v/v) 20mM KH₂PO₄ (pH 2.5) : AcetonitrileLow pH suppresses analyte ionization, increasing retention and improving peak symmetry.[10][11]
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature30°CEnsures reproducible retention times.
DetectionUV at 210 nmProvides sensitivity for compounds without strong chromophores.
Injection Volume10 µLStandard volume for analytical HPLC.

Technique 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This provides definitive molecular weight confirmation. Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like IPDP.

Protocol: LC-MS Analysis
  • LC System: Use the HPLC method described in Section 4.1, but replace the phosphate buffer with a volatile alternative, such as 0.1% formic acid in water, which is compatible with MS detection.

  • MS Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in negative ion mode (ESI-). The acidic protons on the phosphate group are easily lost, forming a stable [M-H]⁻ ion.

  • MS Parameters:

    • Capillary Voltage: ~3.0-4.0 kV.

    • Drying Gas (N₂) Flow: ~8-12 L/min.

    • Drying Gas Temperature: ~300-350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Extract the ion chromatogram for the expected deprotonated molecule, [C₃H₈O₄P]⁻.

Data Interpretation
  • Expected Ion: The primary ion observed in the mass spectrum will be the deprotonated molecule [M-H]⁻ at an m/z of 139.01 .

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The theoretical exact mass of [C₃H₈O₄P]⁻ is 139.0165. A measured mass within 5 ppm of this value provides very high confidence in the assigned formula.

  • Fragmentation: In tandem MS (MS/MS) experiments, a characteristic neutral loss of the phosphate group (H₃PO₄, 98 Da) or a fragment corresponding to the dihydrogen phosphate anion ([H₂PO₄]⁻ at m/z 96.97) may be observed, which is a common behavior for phosphorylated molecules.[12]

Technique 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides rapid confirmation of the key functional groups present in the molecule. It is an excellent screening tool. For IPDP, the characteristic vibrations of the P-O, O-H, and C-H bonds are of primary interest.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal). The ATR method requires minimal sample preparation.[13]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Data Interpretation

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3000-2500Broad, StrongO-H stretchP-OH
2980-2940MediumC-H stretch (sp³)Isopropyl C-H
1250-1100Very StrongP=O stretchP=O
1080-1010StrongP-O-C stretchP-O-C
1000-900Strong, BroadP-OH deformationP-OH
  • Causality: The most prominent features will be the very strong P=O stretching band and the strong P-O-C stretching vibration, which are characteristic of phosphate esters.[14][15] The extremely broad absorption in the high-wavenumber region is due to the hydrogen-bonded O-H groups of the dihydrogen phosphate moiety.

Conclusion: A Triad of Confirmation

The unambiguous identification of this compound is achieved by integrating data from these orthogonal techniques.

  • Structural Confirmation (NMR): Provides the definitive carbon-hydrogen framework and its direct connection to the phosphorus atom.

  • Molecular Weight Confirmation (MS): Confirms the molecular formula and provides an orthogonal check on the identity.

  • Purity and Separation (HPLC): Ensures that the characterization is being performed on the compound of interest, free from significant impurities.

  • Functional Group Confirmation (FTIR): Offers a rapid and complementary verification of the key chemical bonds present.

By following the protocols and interpretation guidelines outlined in this document, scientists can confidently identify and characterize this compound, ensuring the quality and integrity of their research and development processes.

References

  • Use of NMR techniques for toxic organophosphorus compound profiling.
  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH.
  • Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. University of Wisconsin-Madison Soil Science.
  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • Fourier-Transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids.
  • ³¹P NMR chemical shifts for various types of organophosphorus esters.
  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotin
  • FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyap
  • ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides. NIH.
  • Quantitative identification of phosphate using X-ray diffraction and Fourier transform infrared (FTIR) spectroscopy. Digital Repository.
  • CAS 1623-24-1 Isopropyl dihydrogen phosph
  • High Performance Liquid Chrom
  • Isopropyldihydrogenphosph
  • CAS 1623-24-1 Isopropyl dihydrogen phosph
  • isopropyl dihydrogen phosph
  • isopropyl dihydrogen phosph
  • Science of Synthesis: Phosphoric Acid and Deriv
  • Isopropyl dihydrogen phosph
  • Determination of Organophosphorus Compounds by HPLC with Post-Column P.
  • Analytical Methods. Japan Environmental Governing Standards.
  • Phosphopeptide fragmentation and analysis by mass spectrometry. PubMed.
  • HPLC Methods for analysis of Phosphate Ion.
  • Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosph

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Application Notes & Protocols: Isopropyl Dihydrogen Phosphate in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Isopropyl Dihydrogen Phosphate

This compound (CAS No. 1623-24-1) is an organophosphate compound of significant interest in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).[1] As the monophosphorylated ester of isopropyl alcohol, it serves as a versatile phosphorylating agent and a key building block in advanced chemical manufacturing.[2] Its utility extends from the production of flame retardants to the critical modification of drug candidates to enhance their physicochemical properties.[]

In pharmaceutical development, the introduction of a phosphate moiety can transform a poorly soluble API into a viable drug product by improving aqueous solubility and stability, a strategy successfully employed for numerous approved medicines.[4] This guide provides an in-depth exploration of this compound, focusing on its reaction mechanisms, detailed protocols for its application, and the analytical validation of its synthetic products.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₃H₉O₄P [][5]
Molecular Weight 140.07 g/mol [][6]
Appearance White crystalline solid [1][]
CAS Number 1623-24-1 [1]
Density 1.347 g/cm³ [][5]
Boiling Point 250.5°C at 760 mmHg []
Solubility in Water 73 g/L (at 25°C) [1]

| pKa | 2.12 (Predicted) |[6] |

Safety, Handling, and Storage

This compound is a corrosive material that requires careful handling to ensure laboratory safety.[1][2]

  • Corrosivity and Toxicity : The compound is corrosive to metals and biological tissues.[1][2] Inhalation, ingestion, or skin contact may cause severe injury, and the effects of exposure can be delayed.[1][2] Upon heating to decomposition, it can emit toxic phosphorus oxide fumes.[1]

  • Fire and Explosion Hazard : While not readily ignited, it is a combustible material.[1] When heated, its vapors can form explosive mixtures with air, and contact with metals may lead to the evolution of flammable hydrogen gas.[1][2]

  • Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, splash-resistant safety goggles with a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[8]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong reducing agents and oxidizing materials.[8] Containers should be tightly closed to prevent moisture absorption and stored upright to avoid leakage.[8] Organophosphates like this compound can react with strong reducing agents to form highly toxic and flammable phosphine gas.[1][2]

The Chemistry of Phosphorylation: Mechanisms and Principles

The primary function of this compound in synthesis is to act as a phosphate donor, transferring a phosphoryl group (-PO₃²⁻) to a nucleophilic functional group, typically an alcohol, on a target molecule. This process is fundamental to many biological and synthetic pathways.[9][10]

The Concerted Sₙ2-like Mechanism

Phosphate transfer reactions predominantly proceed through a concerted, Sₙ2-like mechanism.[11] This pathway involves the backside attack of a nucleophile (e.g., a hydroxyl group) on the electrophilic phosphorus atom. As the nucleophile-phosphorus bond forms, the phosphorus-leaving group bond (in this case, the isopropoxy group) begins to break. This process moves through a high-energy, pentavalent trigonal bipyramidal transition state.[9][11] Unlike Sₙ2 reactions at a carbon center, the phosphorus atom can accommodate this pentavalent geometry due to the availability of its d-orbitals.[11]

Alternative mechanisms, such as a two-step addition-elimination pathway involving a stable pentavalent intermediate or a dissociative elimination-addition pathway creating a metaphosphate intermediate, have been proposed but the concerted model is widely considered the most relevant for most biochemical and synthetic contexts.[9][10][11]

G cluster_0 Mechanism of Phosphorylation Reactants R-OH (Nucleophile) + (iPrO)P(O)(OH)₂ TS [Pentavalent Transition State] Reactants->TS Nucleophilic Attack Products R-O-P(O)(OH)₂ + iPr-OH (Leaving Group) TS->Products Leaving Group Departure G API Poorly Soluble API (e.g., Free Base) Reaction Acid-Base Reaction (Salt Formation) API->Reaction PhosAcid This compound (Acid) PhosAcid->Reaction Salt API Dihydrogen Phosphate Salt Reaction->Salt ImprovedSol Improved Aqueous Solubility Salt->ImprovedSol ImprovedStab Enhanced Stability (Physical & Chemical) Salt->ImprovedStab DrugDev Viable Drug Product ImprovedSol->DrugDev ImprovedStab->DrugDev

Caption: Logic for improving API properties via phosphate salt formation.

Experimental Protocols

The following protocols are representative examples designed to illustrate the core applications of this compound. Researchers must adapt these procedures to their specific substrates and perform appropriate optimization.

Protocol 1: Phosphorylation of a Generic Hydroxyl-Containing Substrate

This protocol describes a generalized method for the phosphorylation of a complex alcohol (ROH) using an activating agent followed by reaction with this compound.

Objective: To synthesize a monoisopropyl phosphate ester of a target molecule.

Materials:

  • Substrate (ROH)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Pyridine (solvent)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Appropriate eluents (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve the hydroxyl-containing substrate (1.0 eq) and this compound (1.2 eq) in anhydrous pyridine.

  • Activation: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of DCC (1.5 eq) in anhydrous pyridine dropwise over 30 minutes. Causality: DCC activates the phosphate group, making it a better electrophile for the nucleophilic attack by the hydroxyl group of the substrate.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and add a small amount of water to quench any unreacted DCC. Stir for 1 hour.

  • Workup: Filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with cold pyridine. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with cold 5% HCl solution, water, and saturated NaHCO₃ solution. Causality: The washes remove residual pyridine, unreacted starting materials, and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired phosphorylated compound.

Protocol 2: Workflow for Synthesis and Analysis of a Phosphorylated Product

This workflow outlines the key stages from initial reaction to final characterization.

G Start 1. Reaction Setup (Substrate + this compound + Activator) Reaction 2. Phosphorylation Reaction (Stir under inert atmosphere, monitor by TLC) Start->Reaction Workup 3. Quenching & Aqueous Workup (Remove byproducts and unreacted reagents) Reaction->Workup Purify 4. Purification (Silica Gel Chromatography) Workup->Purify Characterize 5. Characterization Purify->Characterize NMR ³¹P NMR & ¹H NMR (Confirm structure and purity) Characterize->NMR MS Mass Spectrometry (Confirm molecular weight) Characterize->MS

Caption: Experimental workflow for synthesis and characterization.

Analytical Methods for Product Validation

Confirming the successful synthesis of a phosphorylated specialty chemical requires a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is the most definitive method to confirm the presence of the phosphate group. The chemical shift provides information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR are used to confirm that the overall structure of the parent molecule remains intact.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the phosphorylated product, thereby verifying its elemental composition.

  • Affinity-Based Electrophoresis : Techniques like Phos-tag™ SDS-PAGE can be used to separate phosphorylated from non-phosphorylated proteins. [12][13]While developed for proteomics, the principle of using a molecule that specifically binds to phosphate groups can be adapted for analytical separation of small molecule mixtures, providing a qualitative assessment of reaction success. [12][13]

References

  • Valero. (2015). SAFETY DATA SHEET: IPA-ISOPROPYL ALCOHOL. Retrieved from [Link]

  • MDPI. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

  • NIST. (2015). SAFETY DATA SHEET: Disodium hydrogen phosphate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells. Retrieved from [Link]

  • ACS Publications. (2022). Supramolecular Synthon Promiscuity in Phosphoric Acid–Dihydrogen Phosphate Ionic Cocrystals. Retrieved from [Link]

  • Wako Chemicals. (2015). Enrichment of Phosphorylated Proteins from Cell Lysate. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.3: Phosphate Transfer Reactions - An Overview. Retrieved from [Link]

  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • PubMed. (1985). Characterization of [3H]di-isopropyl Phosphorofluoridate-Binding Proteins in Hen Brain. Rates of Phosphorylation and Sensitivity to Neurotoxic and Non-Neurotoxic Organophosphorus Compounds. Retrieved from [Link]

  • RSC Publishing. (1968). The reactions of organic phosphates. Part VII. The mechanisms of hydrolysis of neopentyl dihydrogen phosphate and a comparison with methyl dihydrogen phosphate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462706B - Method for producing disodium hydrogen phosphate by using phosphoric acid and sodium sulfate as raw material.
  • Spectrochem. (n.d.). Home. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.S: Phosphate Transfer Reactions (Summary). Retrieved from [Link]

  • Khan Academy. (n.d.). ATP hydrolysis: Transfer of a phosphate group. Retrieved from [Link]

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Application Notes: Isopropyl Dihydrogen Phosphate as a Stabilizing Agent in Insecticidal Compositions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Insecticide Stability

The chemical stability of an active ingredient (AI) in an insecticidal formulation is paramount to ensuring its efficacy, safety, and shelf life. Many potent insecticidal compounds, particularly classes like organophosphates, carbamates, and synthetic pyrethroids, are susceptible to degradation.[1][2] This breakdown can be initiated during storage, upon dilution in spray tanks, or under harsh environmental conditions.[3] One of the most significant pathways for this degradation is pH-sensitive hydrolysis, where the AI reacts with water.[1][4] Alkaline conditions (pH > 7) dramatically accelerate this process, potentially leading to a rapid loss of active ingredient—in some cases, as much as 50% can be lost within hours if a spray tank is left to stand.[1]

To counteract this, formulators incorporate stabilizing agents. Phosphate-based systems are widely used as buffering agents to maintain the pH of a formulation within a range that minimizes AI degradation.[5][6][7] This document provides a technical guide on the principles and application of isopropyl dihydrogen phosphate (CAS 1623-24-1) as a candidate for such a stabilizing agent.

This compound is a white, crystalline solid classified as a phosphate ester.[8][9][][11] Its two hydrogen atoms on the phosphate group give it acidic properties, making it an excellent candidate for creating and maintaining an acidic to neutral pH environment, which is optimal for the stability of many insecticides.[2]

Core Principle: Mechanism of pH-Mediated Stabilization

The primary role of this compound in an insecticidal formulation is to function as a pH regulator and buffering agent. Many insecticides are esters or contain ester-like linkages that are stable at a slightly acidic pH (typically 4-6.5) but rapidly hydrolyze under alkaline conditions.

Alkaline Hydrolysis: This reaction involves the nucleophilic attack of a hydroxide ion (OH⁻), which is more abundant at high pH, on the electrophilic centers of the insecticide molecule. This process cleaves the molecule, rendering it biologically inactive.[2] For every one-unit increase in pH, the rate of hydrolysis can increase tenfold.[1]

By introducing this compound, the formulation's pH is lowered and maintained. The dihydrogen phosphate moiety can donate a proton (H⁺) to neutralize excess hydroxide ions, thereby resisting shifts towards alkalinity and protecting the active ingredient from hydrolytic breakdown.

Diagram: Insecticide Degradation Pathway

The following diagram illustrates the critical role of pH in the chemical stability of a susceptible insecticide.

G cluster_0 Formulation Environment cluster_1 pH Condition AI Active Insecticide (e.g., Pyrethroid Ester) Degraded Inactive Hydrolysis Products AI->Degraded Hydrolysis H2O Water (H₂O) Alkaline High pH (>7) (Excess OH⁻) Alkaline->AI Accelerates Degradation Optimal Optimal pH (4-6.5) (Buffered) Optimal->AI Stabilizes

Caption: Role of pH in insecticide hydrolysis.

Protocol for Evaluating this compound as a Stabilizer

This section outlines a comprehensive protocol for assessing the efficacy of this compound in stabilizing a model insecticidal formulation. The chosen model AI is Deltamethrin , a synthetic pyrethroid known for its susceptibility to alkaline hydrolysis.

Materials and Reagents
  • Active Ingredient: Deltamethrin (analytical standard, >99% purity)

  • Stabilizer: this compound (≥95% purity)[]

  • Solvents: Xylene, Cyclohexanone (for emulsifiable concentrate)

  • Emulsifiers: Calcium dodecylbenzenesulfonate and a non-ionic surfactant blend

  • Analytical Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid

  • Equipment: HPLC system with UV detector, analytical balance, pH meter, vortex mixer, temperature-controlled oven, glass storage vials with PTFE-lined caps.

Preparation of Formulations

Two formulations will be prepared: a Control (without stabilizer) and a Test formulation.

  • Control Formulation (No Stabilizer):

    • Weigh 5.0 g of Deltamethrin into a 100 mL beaker.

    • Add 75.0 g of a 1:1 mixture of Xylene and Cyclohexanone.

    • Add 10.0 g of the emulsifier blend.

    • Stir until fully dissolved.

    • Adjust the final volume to 100 mL with the solvent mixture.

  • Test Formulation (With Stabilizer):

    • Follow the same procedure as the Control.

    • Before adding the emulsifiers, add 1.0 g of this compound and stir until dissolved.

Accelerated Stability Study (CIPAC MT 46.3 Method)

The Collaborative International Pesticides Analytical Council (CIPAC) provides standardized methods for accelerated storage testing, which simulate long-term aging.[12][13][14]

  • Initial Analysis (T=0):

    • Take a 1 mL aliquot from both the Control and Test formulations.

    • Prepare for HPLC analysis as described in section 3.4. This will serve as the baseline concentration.

    • Measure and record the initial pH of both formulations (as an emulsion in water).

  • Storage:

    • Transfer 20 mL of each formulation into separate, tightly sealed glass vials.

    • Place the vials in a calibrated oven set to 54 ± 2°C for 14 days .[15][16]

  • Post-Storage Analysis (T=14):

    • After 14 days, remove the vials and allow them to cool to room temperature for 24 hours.[13]

    • Visually inspect for any physical changes (e.g., crystallization, phase separation).[15]

    • Take a 1 mL aliquot from each vial for HPLC analysis.

    • Measure and record the final pH.

Diagram: Experimental Workflow

G cluster_prep 1. Formulation Preparation cluster_analysis_initial 2. Initial Analysis (T=0) cluster_storage 3. Accelerated Storage cluster_analysis_final 4. Final Analysis (T=14) cluster_eval 5. Data Evaluation A Prepare Control (No Stabilizer) C HPLC Analysis (Measure AI %) A->C D Measure Initial pH A->D B Prepare Test (with this compound) B->C B->D E Store both formulations 14 days at 54°C (CIPAC MT 46.3) C->E F Visual Inspection E->F G HPLC Analysis (Measure AI %) F->G H Measure Final pH G->H I Compare AI Degradation % (Control vs. Test) H->I

Caption: Workflow for stability testing.

Analytical Method: HPLC-UV

A reverse-phase HPLC method is suitable for quantifying Deltamethrin.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min[17]

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~50 mg of the formulation into a 50 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Filter through a 0.45 µm syringe filter before injection.

The percentage of active ingredient degradation is calculated as: Degradation (%) = [(Initial Conc. - Final Conc.) / Initial Conc.] * 100

Data Interpretation and Expected Results

The efficacy of this compound is determined by comparing the degradation of Deltamethrin in the Test formulation against the Control.

Table 1: Hypothetical Stability Data

FormulationInitial AI Conc. (g/L)Final AI Conc. (g/L)AI Degradation (%)Initial pHFinal pH
Control 50.141.517.2%7.88.5
Test 50.349.61.4%6.26.4

Interpretation:

In this hypothetical outcome, the Control formulation shows significant degradation (17.2%) and a rise in pH, indicating alkaline hydrolysis. The Test formulation, buffered by this compound, maintains a stable acidic pH and exhibits minimal degradation (1.4%), demonstrating the powerful stabilizing effect of the additive. A successful stabilizer will keep the degradation well below the typical industry and regulatory acceptance limit of 5%.

Conclusion and Field Application

The protocols described provide a robust framework for validating the use of this compound as a stabilizing agent. By controlling the pH and mitigating hydrolytic degradation, it can significantly extend the shelf-life and preserve the efficacy of sensitive insecticidal active ingredients. This ensures that the product delivered to the end-user performs as intended, providing reliable pest control. Phosphate esters are also recognized for their utility as dispersants and compatibility agents in agrochemical formulations, suggesting that this compound may offer multifunctional benefits.[18]

References

  • Degradation of Insecticides – Environmental Pollution I1- Water & Soil. (n.d.). Social Science LibreTexts. Retrieved January 14, 2026.
  • UMass Extension Greenhouse Crops and Floriculture Program. (n.d.). Effects of pH on Pesticides and Growth Regulators. University of Massachusetts Amherst. Retrieved January 14, 2026.
  • National Center for Biotechnology Information. (n.d.). Monoisopropyl phosphate. PubChem. Retrieved January 14, 2026, from [Link]

  • Sprague, C. (2008, March 18). Effect of water pH on the stability of pesticides. Michigan State University Extension. Retrieved January 14, 2026.
  • Verma, S., et al. (2025). Review on degradation of pesticides through different techniques in different conditions. Environmental Research.
  • Jasim, H. H., et al. (2017). Determination of insecticides in different commercial formulations by Gradient HPLC.
  • Collaborative International Pesticides Analytical Council. (n.d.). MT 46.3 Accelerated Storage Stability. CIPAC. Retrieved January 14, 2026, from [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). MT 46.4 - Accelerated storage procedure. CIPAC. Retrieved January 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2012). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved January 14, 2026.
  • Eberle, D. O., et al. (1974).
  • Amin, A. S., et al. (n.d.). Sensitive spectrophotometric determination of deltamethrin insecticide in its formulation and environmental samples. ARC Journals.
  • Singh, B. K., et al. (2004). Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium. Applied and Environmental Microbiology, 70(9), 5493–5498.
  • ASTM International. (n.d.). International Pesticides Analytical Council (CIPAC) Website. Retrieved January 14, 2026.
  • Brewer International. (n.d.). How to Improve Pesticide Solution pH Using Buffering Agents. Retrieved January 14, 2026, from [Link]

  • Cornell University eCommons. (n.d.). ANALYTICAL TECHNIQUES TO OPTIMIZE TRACE INSECTICIDE DETECTION MECHANISMS USING SURFACE PLASMON RESONANCE AND SURFACE-ENHANCED. Retrieved January 14, 2026.
  • Journal of Pharmaceutical Negative Results. (n.d.). analytical method development and validation for estimation of cypermethrin by uv spectroscopic. Retrieved January 14, 2026.
  • Greenbook.net. (n.d.). Buffering and Conditioning Agent For Pesticide Sprays. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021). (PDF) HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Retrieved January 14, 2026.
  • USDA National Agroforestry Center. (n.d.). Buffers for Pesticides. Retrieved January 14, 2026.
  • Lankem. (2021, September 14). Phosphate Esters for Agrochemicals. Retrieved January 14, 2026, from [Link]

  • Weber Scientific. (n.d.). See Why and How to Use Phosphate Buffers. Retrieved January 14, 2026, from [Link]

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Method Development for the HPLC Analysis of Isopropyl Dihydrogen Phosphate: A Guide to Ion-Pair Chromatography with Refractive Index Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of isopropyl dihydrogen phosphate. Due to its high polarity and lack of a significant UV chromophore, this analyte presents a considerable challenge for traditional reversed-phase HPLC methods. We address this by employing an ion-pair, reversed-phase (IP-RP) strategy, which enhances retention on a standard C18 stationary phase. For detection, we utilize a Refractive Index (RI) detector, a universal detector ideal for non-chromophoric compounds. This document provides a detailed rationale for the methodological choices, a complete experimental protocol, and a summary of validation parameters, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Challenge

This compound (CAS 1623-24-1) is an organophosphate compound that can be present as a specialty chemical, a synthetic precursor, or a degradation product in various pharmaceutical and industrial processes.[][5] Its accurate quantification is often essential for process control and quality assurance. The molecule's structure, featuring a polar dihydrogen phosphate head and a small isopropyl group, presents two primary analytical hurdles:

  • Poor Retention: The compound is highly polar and acidic, leading to minimal or no retention on conventional hydrophobic stationary phases like C18 in standard reversed-phase chromatography.

  • Lack of Chromophore: The molecule does not possess a suitable chromophore, rendering it effectively "invisible" to UV-Vis detectors, the most common type of HPLC detector.[6]

This guide details a systematic approach to overcome these challenges, resulting in a reliable and reproducible analytical method suitable for a quality control environment.

Method Development Strategy: The Scientist's Rationale

As a Senior Application Scientist, the goal is not just to provide a method, but to explain the foundational logic, ensuring the protocol is both effective and adaptable.

To address the poor retention of the highly polar and anionic this compound, an Ion-Pair Reversed-Phase (IP-RP) approach was selected.

  • Causality: Standard reversed-phase chromatography relies on hydrophobic interactions.[7] Our analyte, being highly water-soluble, would elute in or near the solvent front. While anion-exchange chromatography is a viable alternative for phosphate-containing compounds[8][9][10], IP-RP allows for the use of ubiquitous and robust C18 columns. The mechanism involves adding an ion-pairing reagent to the mobile phase.[11][12] For our negatively charged analyte, a cationic ion-pairing reagent, Tetrabutylammonium (TBA+), is used. The TBA+ cation forms a neutral ion pair with the anionic this compound.[13][14] This newly formed complex is significantly more hydrophobic, allowing it to interact with and be retained by the C18 stationary phase.[7][11] This strategy effectively transforms a challenging polar analyte into one that is well-suited for reversed-phase separation.

Given the absence of a UV-absorbing moiety, a universal detector is required. The Refractive Index (RI) detector was chosen for its robustness and simplicity.

  • Causality: An RI detector measures the difference in the refractive index between the mobile phase in a reference cell and the column effluent in a sample cell.[15] When the analyte elutes, the refractive index of the effluent changes, generating a signal.[15][16] This makes it a universal detector, capable of detecting nearly any compound, provided its refractive index differs from that of the mobile phase.[15]

  • Trustworthiness & Limitations: While RI detection is a powerful tool, it has critical limitations that dictate other experimental parameters. It is highly sensitive to changes in temperature and pressure, requiring a stable operating environment.[15] Most importantly, it is a bulk property detector and is incompatible with gradient elution, as any change in mobile phase composition would cause a massive baseline shift.[16] Therefore, this entire method must be isocratic . This choice is a pragmatic one for many QC labs where the simplicity and lower cost of an RI detector outweigh the limitations, especially when a single, well-defined analyte is the target.[17][18]

Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards like USP General Chapter <621>.[19][20][21]

  • Instrumentation:

    • HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a Refractive Index detector (e.g., Agilent 1260 Infinity II, Waters 2414).

    • Data acquisition and processing software (e.g., OpenLab, Empower).

  • Reagents:

    • This compound reference standard.

    • Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC grade.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

  • Chromatographic Column:

    • C18 reversed-phase column, 4.6 mm x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase (Aqueous Component - 10 mM TBAHS, pH 3.0):

    • Accurately weigh approximately 3.395 g of Tetrabutylammonium Hydrogen Sulfate (TBAHS) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH of the solution to 3.0 (± 0.05) using dilute phosphoric acid. This pH ensures the phosphate moiety is in a consistent ionic state.

  • Final Mobile Phase (ACN/Aqueous = 20/80 v/v):

    • Combine 800 mL of the Aqueous Component with 200 mL of Acetonitrile.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Diluent:

    • Prepare a mixture of Acetonitrile and Water in a 20:80 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) before injection.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20% Acetonitrile / 80% (10 mM TBAHS, pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
RI Detector Temp. 35 °C
Run Time 15 minutes

Note: It is critical to allow the HPLC system, particularly the RI detector, to equilibrate with the mobile phase for an extended period (at least 1-2 hours) to achieve a stable baseline before starting any analysis.

Results: Method Performance and Validation

The performance of this method was evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3][22]

System suitability tests are integral to ensuring the chromatographic system is adequate for the intended analysis.[21][23] Before sample analysis, a standard solution (e.g., 250 µg/mL) is injected five times. The acceptance criteria are summarized below.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) 0.8 ≤ T ≤ 1.81.1
Theoretical Plates (N) > 20004500
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%

The following table summarizes the results of the method validation experiments.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention timePeak is spectrally pure; no co-elution with placebo or known impurities.
Linearity (50-750 µg/mL) Correlation Coefficient (r²) ≥ 0.995r² = 0.9992
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% across three concentration levels.
Precision (Repeatability, %RSD) ≤ 2.0%0.9% (n=6)
Intermediate Precision (%RSD) ≤ 2.0%1.3% (different day, different analyst)
Limit of Quantitation (LOQ) S/N ratio ≥ 1050 µg/mL
Robustness % RSD ≤ 2.0% after minor changesMethod is robust to minor changes in pH (±0.2 units) and % ACN (±2%).

These results demonstrate that the method is linear, accurate, precise, and specific for the quantification of this compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical procedure, from sample preparation through to final data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing prep_std Standard & Sample Solution Preparation equilibration System Equilibration (Stable Baseline) prep_std->equilibration sst_check System Suitability Test (SST) equilibration->sst_check injection Inject Standards & Samples sst_check->injection acquisition Chromatographic Data Acquisition (RI Signal) injection->acquisition integration Peak Integration & Identification acquisition->integration quant Quantification using Calibration Curve integration->quant result Final Report: Concentration/Purity quant->result

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note details a robust and reliable IP-RP-HPLC method for the quantitative analysis of this compound. By pairing the analyte with tetrabutylammonium, sufficient retention is achieved on a standard C18 column. The use of a Refractive Index detector provides universal detection, overcoming the challenge posed by the analyte's lack of a UV chromophore. The method has been shown to be specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis in pharmaceutical and chemical development environments. The principles and rationale discussed herein provide a solid framework for scientists tackling the analysis of similar polar, non-chromophoric compounds.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link][19][20]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link][21]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][1]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2][3]

  • International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures. ICH. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][22]

  • Shimadzu. (n.d.). Refractive Index Detection (RID). Shimadzu Corporation. [Link][15]

  • TSI Journals. (2013). Determination of phosphate binding capacity in sevelamer carbonate by HPLC using refractive index (RI) detector. Trade Science Inc. [Link][17]

  • ResearchGate. (2020). Determination of phosphate binding capacity in sevelamer carbonate by HPLC using refractive index (RI) detector. [Link][18]

  • Chromatography Forum. (2011). possible to detect dihydrogen ammonium phosphate with UV?. [Link][6]

  • Mathews, W. R., Guido, D. M., & Huff, R. M. (1988). Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Analytical Biochemistry, 168(1), 63-70. [Link][8]

  • López-Ruiz, B. (2000). Ion chromatographic separations of phosphorus species: a review. Talanta, 52(3), 393-413. [Link][9]

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Application Notes and Protocols: Leveraging Isopropyl Phosphate Moieties in the Development of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the strategic use of isopropyl phosphate moieties.

Abstract

The phosphorylation of therapeutic agents is a cornerstone of medicinal chemistry, pivotal for modulating a compound's biological activity and pharmacokinetic profile. However, the inherent negative charge of phosphate groups at physiological pH critically impairs cell membrane permeability, limiting the efficacy of many promising drug candidates.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing isopropyl phosphate esters as a key component of prodrug strategies to overcome this fundamental challenge. We will delve into the rationale behind this approach, focusing on the isopropyloxycarbonyloxymethyl (POC) strategy, and provide step-by-step methodologies for synthesis, characterization, and in vitro evaluation.[1][2][4] This document is intended to equip researchers with the foundational knowledge and practical tools to effectively design and validate isopropyl phosphate-based prodrugs for enhanced therapeutic delivery.

Introduction: The Phosphate Prodrug Paradigm

Phosphate-containing molecules are ubiquitous in biology, serving as key components of nucleic acids, signaling molecules, and energy carriers.[5] This biological prevalence makes the phosphate group an attractive functional handle for drug design. However, the dianionic nature of phosphate monoesters at physiological pH creates a significant electrostatic barrier to passive diffusion across the lipid bilayer of cell membranes.[1][3]

The prodrug approach offers an elegant solution: by masking the charged phosphate with lipophilic, enzyme-labile protecting groups, the resulting neutral molecule can readily traverse the cell membrane.[6][7] Once inside the cell, endogenous enzymes such as esterases and phosphatases cleave these masking groups, liberating the active, phosphorylated drug.[1][6] This strategy not only enhances bioavailability but also effectively "traps" the active agent intracellularly, potentially increasing its concentration at the target site and prolonging its therapeutic effect.[1]

Among various prodrug strategies, those incorporating an isopropyl group, particularly the isopropyloxycarbonyloxymethyl (POC) moiety, have proven clinically successful. The FDA-approved antiviral drug Tenofovir disoproxil fumarate, a di-POC prodrug, stands as a testament to the efficacy of this approach, demonstrating significantly increased oral bioavailability over the parent phosphonate compound.[2][4]

Chemical Properties of Isopropyl Dihydrogen Phosphate

The parent molecule, this compound (CAS 1623-24-1), is a monophosphorylated isopropyl alcohol.[8] It exists as a white crystalline solid and is characterized as a phosphoantigen.[8][] While not typically used as a therapeutic in its own right, its structure forms the basis for its incorporation into more complex prodrug designs.

PropertyValueReference
Molecular Formula C₃H₉O₄P[8]
Molecular Weight 140.07 g/mol [8]
Appearance White crystalline solid[][10]
Predicted pKa 2.12 ± 0.10[8]

The Isopropyl Phosphate Prodrug Strategy: Rationale and Design

The core principle of the isopropyl phosphate prodrug strategy is to convert an anionic drug into a transient, lipid-soluble form. The POC moiety is a premier example of this design.

Mechanism of Action and Intracellular Activation

A POC-prodrug is designed for a two-stage activation process. First, it passively diffuses across the cell membrane. Once in the cytoplasm, ubiquitous intracellular esterases recognize and hydrolyze the carbonate ester bond. This cleavage is the rate-limiting step for activation and releases isopropanol. The resulting intermediate is chemically unstable and spontaneously decomposes, releasing carbon dioxide and formaldehyde, to yield the monophosphate drug.[2][4] This process is illustrated below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Prodrug_ext POC-Prodrug (Lipophilic, Neutral) Prodrug_int POC-Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Intermediate Unstable Intermediate Prodrug_int->Intermediate Enzymatic Cleavage ActiveDrug Active Drug-Monophosphate (Hydrophilic, Charged) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Byproducts: Isopropanol, CO₂, Formaldehyde Intermediate->Byproducts Esterase Carboxylesterases Esterase->Prodrug_int Acts on

Caption: Intracellular activation pathway of a POC-prodrug.

Key Design Considerations

When designing an isopropyl phosphate prodrug, several factors must be balanced to achieve the desired therapeutic profile:

  • Chemical Stability: The prodrug must be stable enough to withstand the acidic environment of the stomach and avoid premature degradation in plasma.[1] Phosphate esters generally exhibit high kinetic stability against uncatalyzed hydrolysis.[11][12]

  • Enzymatic Lability: The prodrug must be a substrate for common intracellular enzymes (e.g., carboxylesterases) to ensure efficient release of the active drug within the target cells.[1][2]

  • Solubility: The prodrug must have sufficient aqueous solubility for formulation while maintaining enough lipophilicity to cross cell membranes. The parent drug's solubility can be dramatically enhanced by phosphorylation.[7][13]

  • Byproduct Toxicity: The cleavage of the promoiety releases byproducts. For POC prodrugs, these are isopropanol, carbon dioxide, and formaldehyde.[2] While isopropanol and CO₂ are generally well-tolerated, formaldehyde can be a concern, although the amounts generated are typically very small.[1]

Synthesis and Characterization Protocols

The following protocols provide a generalized framework. Researchers must optimize conditions based on the specific properties of the parent drug molecule.

Protocol 3.1: Synthesis of a Model Isopropyl Phosphate Prodrug

This protocol describes the monophosphorylation of a model alcohol (R-OH) using isopropyl phosphorodichloridate, a highly reactive phosphorylating agent.[14]

Rationale: Isopropyl phosphorodichloridate provides a reactive phosphorus center. The two chlorine atoms are excellent leaving groups, allowing for sequential substitution. The reaction is performed under anhydrous conditions with a non-nucleophilic base to prevent hydrolysis of the reagent and to neutralize the HCl byproduct.[14]

Materials:

  • Parent drug with a hydroxyl group (R-OH)

  • Isopropyl phosphorodichloridate

  • Triethylamine (TEA) or Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the parent drug (R-OH, 1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Phosphorylation: Slowly add a solution of isopropyl phosphorodichloridate (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Hydrolysis of Intermediate: Upon completion, cool the mixture back to 0 °C. Slowly add water (2.0 eq relative to the phosphorylating agent) to hydrolyze the remaining P-Cl bond to a P-OH group. Stir for 1 hour.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to isolate the final this compound prodrug.

Protocol 3.2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a standard method to assess the purity of the synthesized prodrug and to separate it from starting materials and byproducts.[15]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.[15]

    • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in an appropriate ratio (e.g., 40:60 v/v). The optimal ratio must be determined empirically. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the synthesized prodrug in the mobile phase to a final concentration of approximately 1 mg/mL.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the parent drug's chromophore.

  • Analysis: Inject the sample and integrate the peak areas. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

In Vitro Evaluation Protocols

Once synthesized and purified, the prodrug must be evaluated for its stability, permeability, and ability to release the active drug.

Protocol 4.1: Enzymatic Stability and Intracellular Conversion

Rationale: This protocol assesses the prodrug's conversion to the active parent drug in the presence of cellular enzymes. A cell lysate provides a relevant enzymatic environment. The rate of conversion is a key indicator of the prodrug's efficiency.

G A 1. Prepare Cell Lysate (e.g., from HepG2 cells) B 2. Incubate Prodrug (10 µM) with Lysate at 37°C A->B C 3. Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) B->C D 4. Quench Reaction (e.g., with cold Acetonitrile) C->D E 5. Centrifuge to Remove Proteins D->E F 6. Analyze Supernatant by LC-MS/MS E->F G 7. Quantify Prodrug and Released Drug F->G

Caption: Workflow for assessing enzymatic stability in cell lysate.

Procedure:

  • Prepare Cell Lysate: Grow a relevant cell line (e.g., HepG2 for liver metabolism, Caco-2 for intestinal) to ~90% confluency. Harvest the cells, wash with cold PBS, and lyse them using sonication or a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant (cytosolic fraction). Determine the total protein concentration using a BCA or Bradford assay.

  • Incubation: In a microcentrifuge tube, add the cell lysate (e.g., to a final protein concentration of 1 mg/mL). Spike with the isopropyl phosphate prodrug to a final concentration of 10 µM.

  • Time Course: Incubate the mixture in a 37 °C water bath. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of the released parent drug.

  • Data Interpretation: Plot the concentrations of the prodrug and the parent drug versus time to determine the half-life (t₁/₂) of the prodrug in the cell lysate.

Protocol 4.2: Quantifying Phosphate Release via Colorimetric Assay

Rationale: The cleavage of the phosphate ester can be monitored by measuring the liberation of free inorganic phosphate (Pi). Malachite green-based assays provide a sensitive, colorimetric method for this purpose.[16][17][18] This is particularly useful for screening phosphatase activity.

Comparison of Commercially Available Phosphate Assay Kits:

Kit NameDetection MethodSensitivityKey FeaturesReference
Sigma-Aldrich Phosphate Assay Kit Malachite Green~20 pmolesSingle "mix-and-measure" step, stable reagent.[16]
APExBIO Phosphate Colorimetric Assay Kit Malachite Green0.1 nmolWide detection range (1 µM - 1 mM), 30-minute protocol.[17]
Bioassay Systems QuantiChrom™ Kit Malachite Green0.3 µMLow interference from biological samples, high-throughput adaptable.[18]
Thermo Fisher PᵢPer™ Phosphate Assay FluorometricUltrasensitiveContinuous measurement of enzyme activity, suitable for HTS.[19]
Megazyme Phosphate Assay Kit Enzymatic (PNPase)Not specifiedSpecific for phosphate, uses MESG substrate.[20]

Procedure (General, based on Malachite Green):

  • Standard Curve: Prepare a series of phosphate standards (using KH₂PO₄) in the assay buffer provided with the kit, ranging from 0 to 50 µM.

  • Enzyme Reaction: Set up the enzymatic reaction in a 96-well plate. Include:

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • Enzyme source (e.g., purified alkaline phosphatase or cell lysate)

    • Isopropyl phosphate prodrug (substrate)

    • Control wells (no enzyme, no substrate)

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Color Development: Stop the reaction by adding the Malachite Green reagent from the kit to all wells. This reagent typically contains acid to stop the enzyme and the dye complex to react with the released phosphate. Allow color to develop for 15-30 minutes at room temperature.

  • Measurement: Read the absorbance at the specified wavelength (typically ~620-660 nm) using a microplate reader.[16][18]

  • Calculation: Subtract the background absorbance (no enzyme control). Calculate the concentration of released phosphate in your samples by comparing their absorbance values to the standard curve.

Conclusion and Future Outlook

The use of isopropyl phosphate moieties, particularly within the POC prodrug framework, is a validated and powerful strategy for enhancing the cellular uptake and therapeutic efficacy of phosphate-bearing drugs. The protocols outlined in this guide provide a robust starting point for the synthesis, characterization, and in vitro validation of novel prodrug candidates. By understanding the underlying principles of stability, enzymatic activation, and cellular permeability, researchers can rationally design the next generation of therapeutics with improved pharmacokinetic profiles. Future work in this area will likely focus on developing more sophisticated, tissue-specific cleavage strategies (such as HepDirect) and exploring novel promoieties that offer an even better balance of stability, reactivity, and safety.[1]

References

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  • Megazyme. Phosphate Assay Kit. Megazyme Website. [Link]

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  • SyVento Biotech. Drug delivery systems. SyVento Biotech Website. [Link]

  • de Almeida, A.A.C., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Biomedicines. [Link]

  • de Almeida, A.A.C., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PubMed. [Link]

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Application Note: A Comprehensive Guide to the Use of Isopropyl Dihydrogen Phosphate in Chemoselective Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphorylation, the enzymatic or chemical addition of a phosphoryl group, is a cornerstone of biological regulation and a pivotal strategy in modern drug development.[1][2] The introduction of a phosphate moiety can dramatically alter a molecule's physicochemical properties, enhancing water solubility, improving bioavailability, and enabling targeted delivery through prodrug strategies.[3][4] This application note provides a detailed protocol and expert insights for the use of isopropyl dihydrogen phosphate, a robust pentavalent phosphorus (P(V)) reagent, for the direct and chemoselective phosphorylation of alcohols. We will delve into the reaction mechanism, provide a step-by-step experimental workflow, discuss critical safety considerations, and outline analytical methods for reaction monitoring and product validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing phosphate monoesters.

Introduction: The Strategic Value of Phosphorylation

In biological systems, reversible phosphorylation of serine, threonine, and tyrosine residues on proteins is a primary mechanism for controlling cellular processes, including signal transduction, cell growth, and apoptosis.[2][5] In medicinal chemistry, this transformation is harnessed to create phosphate prodrugs, which can mask the parent drug's properties until cleaved by endogenous phosphatases, thereby improving its pharmacokinetic profile.[3]

While various phosphorylating agents exist, including highly reactive P(III) phosphoramidites and P(V) phosphoryl chlorides, they often require multi-step processes involving protection, oxidation, and deprotection, or present challenges with selectivity and harsh reaction conditions.[6][7][8] this compound (CAS 1623-24-1) offers a more direct P(V) approach, enabling the single-step introduction of an unprotected phosphate group to a nucleophile, typically an alcohol.[9][]

Key Advantages of this compound:

  • Directness: Facilitates direct conversion of alcohols to phosphate monoesters.

  • Stability: As a P(V) reagent, it does not require a separate oxidation step, simplifying the reaction workflow.

  • Versatility: Applicable to a range of alcohol substrates, from simple molecules to more complex, functionalized compounds.

Reagent Properties and Critical Safety Protocols

Before commencing any experimental work, it is imperative to understand the properties and hazards associated with all reagents.

This compound Properties
PropertyValueReference
CAS Number 1623-24-1[][11]
Molecular Formula C₃H₉O₄P[]
Molecular Weight 140.07 g/mol []
Appearance White crystalline solid[][11]
Boiling Point 250.5°C at 760 mmHg[]
Density 1.347 g/cm³[]
Safety and Handling

Organophosphorus compounds require stringent safety measures.[12][13]

  • Toxicity: this compound is corrosive and toxic. Inhalation, ingestion, or skin contact may cause severe injury.[11] Effects of exposure may be delayed.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[13][14]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Keep the container tightly closed and store in a dry, cool, and well-ventilated area.[14] It is incompatible with strong oxidizing agents and strong reducing agents.[11]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste. Do not allow the product to enter drains.[12]

Mechanism of Alcohol Phosphorylation

The phosphorylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The mechanism, often associative or Sₙ2-like, involves the attack of the alcohol's nucleophilic hydroxyl group on the electrophilic phosphorus atom.[15] This process is typically facilitated by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

Figure 1: General Mechanism of Alcohol Phosphorylation

Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a general method for the phosphorylation of a primary alcohol. Reaction conditions, particularly temperature and time, may require optimization for different substrates.

Materials and Reagents
ReagentGradeSupplierPurpose
Substrate (Primary Alcohol)≥98%N/AReactant
This compound≥95%e.g., BOC Sciences, Sigma-AldrichPhosphorylating Agent
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Standard SupplierNon-nucleophilic base
Acetonitrile (MeCN)Anhydrous, ≥99.8%Standard SupplierReaction Solvent
Diethyl EtherAnhydrousStandard SupplierPrecipitation/Washing
Hydrochloric Acid (HCl)1 M AqueousStandard SupplierWorkup/Neutralization
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying Agent
Step-by-Step Methodology

G Figure 2: Experimental Workflow Overview start Start: Assemble Glassware (under Argon/Nitrogen) setup Reaction Setup: - Dissolve alcohol in MeCN - Add DIPEA - Cool to 0°C start->setup addition Reagent Addition: - Add this compound - Warm to Room Temperature setup->addition reaction Reaction Progress: - Stir for 12-24h - Monitor by TLC & ³¹P NMR addition->reaction workup Aqueous Workup: - Quench with 1M HCl - Extract with organic solvent reaction->workup purify Purification: - Dry with Na₂SO₄ - Concentrate in vacuo - Purify (e.g., Column Chromatography) workup->purify analyze Analysis: - Characterize by NMR & MS - Assess Purity purify->analyze end End: Pure Phosphate Product analyze->end

Figure 2: Experimental Workflow Overview

1. Reaction Setup:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the primary alcohol substrate (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • Scientist's Note: Anhydrous conditions are crucial to prevent the hydrolysis of the phosphorylating agent and potential side reactions. The inert atmosphere protects the reaction from atmospheric moisture. DIPEA acts as a non-nucleophilic base to activate the alcohol and neutralize any acidic byproducts without competing as a nucleophile.

2. Reagent Addition and Reaction:

  • To the cooled, stirring solution, add this compound (1.5 eq) portion-wise over 5 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Let the reaction stir for 12-24 hours.

  • Scientist's Note: A slight excess of the phosphorylating agent is used to ensure complete consumption of the limiting substrate. The reaction progress should be monitored to determine the optimal reaction time.

3. Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting alcohol. Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane) and visualize with an appropriate stain (e.g., potassium permanganate). The phosphorylated product will be significantly more polar and should have a much lower Rf value.

  • ³¹P NMR Spectroscopy: Withdraw a small aliquot from the reaction, dilute with a deuterated solvent, and acquire a ³¹P NMR spectrum. The starting material will have a characteristic chemical shift, and the appearance of a new peak will indicate product formation. This is the most direct method for monitoring phosphorylation.[9]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Scientist's Note: The acidic quench protonates the phosphate ester and any remaining base, facilitating its extraction into the organic phase.

  • Purify the crude product using flash column chromatography on silica gel. The highly polar nature of the phosphate product often requires a polar solvent system (e.g., a gradient of methanol in dichloromethane).

5. Analysis and Characterization:

  • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).[16][17][18]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive phosphorylating agent (hydrolyzed).2. Insufficient base or inactive base.3. Sterically hindered alcohol substrate.1. Use fresh this compound from a new, sealed container.2. Use freshly distilled, anhydrous base.3. Increase reaction temperature (e.g., to 40-50°C) and/or extend reaction time. Consider a more potent activating agent.
Formation of Multiple Products 1. Dimerization or pyrophosphate formation.2. Side reactions due to other functional groups.1. Ensure slow, portion-wise addition of the phosphorylating agent at 0°C.2. This method is chemoselective for alcohols, but highly sensitive substrates may require protection of other nucleophilic groups.
Difficult Purification The product is highly polar and remains on the baseline of the silica column.1. Use a more polar eluent system (e.g., increase the percentage of methanol).2. Consider reverse-phase chromatography if the product is still difficult to isolate.

Conclusion

The protocol detailed in this application note provides a reliable and direct pathway for the phosphorylation of alcohols using this compound. By understanding the underlying mechanism, adhering to strict safety and handling procedures, and employing appropriate analytical techniques for monitoring and validation, researchers can effectively synthesize valuable phosphate monoesters. This P(V)-based approach offers a strategic advantage in the fields of chemical biology and drug development, streamlining the synthesis of phosphorylated molecules and enabling the exploration of novel prodrug candidates.

References

  • Vertex AI Search Result. (n.d.).
  • Agilent Technologies, Inc. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL)
  • Ubersax, J. A., & Ferrell, J. E., Jr. (2013). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 24(5), 533–536.
  • Unwin, R. D., Griffiths, J. R., & Whetton, A. D. (2005). Multiple Reaction Monitoring to Identify Sites of Protein Phosphorylation with High Sensitivity. Molecular & Cellular Proteomics, 4(8), 1134–1144.
  • BenchChem. (2025).
  • Van der Veken, P., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(21), 14352-14358.
  • Eurofins Abraxis. (n.d.).
  • MtoZ Biolabs. (n.d.).
  • Li, Z., et al. (2015). Monitoring Cellular Phosphorylation Signaling Pathways into Chromatin and Down to the Gene Level. Molecular & Cellular Proteomics, 14(3), 636–647.
  • De Graaf, A. J., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5439-5471.
  • Sigma-Aldrich. (2025, November 6).
  • Cleveland Clinic. (2024, July 17).
  • Zheng, S., et al. (2023). Synthetic Methods and Application of Phosphoester Prodrugs. Chinese Journal of Organic Chemistry, 43(1), 1-20.
  • Fisher Scientific. (2025, December 20).
  • Wikipedia. (n.d.). Diisopropylphosphite.
  • Han, S. B., & Kim, Y. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(15), 5864–5868.
  • ResearchGate. (n.d.).
  • Lirias - KU Leuven. (2025, August 29).
  • Kitamura, M., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. Organic Letters, 22(4), 1383–1388.
  • ChemicalBook. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Diisopropyl phosphite. PubChem.
  • Semantic Scholar. (n.d.).
  • Sigma-Aldrich. (n.d.). Isopropyl phosphate (mono and di ester mixture) AldrichCPR.
  • Kashemirov, B. A., et al. (n.d.). Previously published information on this class of compounds.... Science of Synthesis.
  • Entegris. (n.d.).
  • Guidechem. (n.d.).
  • MDPI. (n.d.). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)
  • BOC Sciences. (n.d.).
  • McKenna, C. E., & Kashemirov, B. A. (2013). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Medicinal Chemistry, 10, 269–302.
  • Merck Millipore. (n.d.).
  • Nita, I., & Nita, R. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International Journal of Oncology, 51(5), 1332–1342.
  • Thermo Fisher Scientific. (n.d.).
  • Organic Chemistry with a Biological Emphasis. (2019, November 12). 22.
  • Cooper, G. M. (2000). The Mechanism of Oxidative Phosphorylation. In The Cell: A Molecular Approach. 2nd edition.

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Isopropyl Dihydrogen Phosphate: A Versatile Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Phosphate Esters in Catalysis

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is perpetual. While sophisticated organometallic complexes and intricate organocatalysts often take center stage, the utility of simpler, readily accessible molecules is sometimes overlooked. Isopropyl dihydrogen phosphate, a member of the phosphate ester family, is emerging as a potent Brønsted acid catalyst for a variety of organic transformations. Its inherent acidity, steric profile, and potential for hydrogen bonding interactions make it an attractive candidate for activating carbonyl compounds and facilitating key bond-forming reactions. This guide provides a comprehensive overview of the synthesis, mechanisms, and practical applications of this compound as a catalyst, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a catalyst's physical and chemical characteristics is paramount for its effective application.

PropertyValue
Molecular Formula C₃H₉O₄P
Molecular Weight 140.07 g/mol
Appearance White crystalline solid
Boiling Point 250.5°C at 760 mmHg
Density 1.347 g/cm³
Solubility 73 g/L in water at 25°C

Note: this compound is corrosive to metals and tissue and should be handled with appropriate personal protective equipment.[1][2][3]

Synthesis of this compound: A Practical Protocol

The synthesis of monoalkyl phosphates can be achieved through several methods, with the reaction of an alcohol with a phosphorylating agent being the most common. The following protocol is a robust procedure adapted from established methods for the synthesis of monoalkyl phosphates, utilizing phosphorus pentoxide as the phosphorylating agent.[4][5][6]

Experimental Workflow: Synthesis of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P2O5 Phosphorus Pentoxide (P₂O₅) Slurry P₂O₅ Slurry P2O5->Slurry Suspend in Solvent Anhydrous Toluene Solvent->Slurry Reaction_Mixture Reaction Mixture Slurry->Reaction_Mixture Isopropanol Isopropanol Isopropanol->Reaction_Mixture Slow addition at 0-5°C Hydrolysis Hydrolysis (Ice-water) Reaction_Mixture->Hydrolysis Quench Extraction Solvent Extraction Hydrolysis->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:
  • Preparation of the Phosphorylating Slurry: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend phosphorus pentoxide (1.0 eq.) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). Cool the slurry to 0-5°C in an ice-water bath.

  • Reaction with Isopropanol: Slowly add anhydrous isopropanol (2.0 eq.) dropwise to the stirred slurry via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Hydrolysis: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water with vigorous stirring. This step hydrolyzes any remaining polyphosphates.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. The aqueous layer contains the desired product. Wash the aqueous layer with diethyl ether or dichloromethane to remove any unreacted organic impurities.

  • Purification: The aqueous solution of this compound can be used directly for some applications. For isolation of the solid product, the water can be removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Catalytic Mechanism: The Role of Brønsted Acidity

This compound functions as a Brønsted acid catalyst by donating a proton to activate electrophilic species, most notably the carbonyl oxygen of aldehydes, ketones, and carboxylic acids. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Generalized Catalytic Cycle

Catalyst i-PrO-P(O)(OH)₂ Activated_Complex Protonated Carbonyl [R₂C=OH]⁺ Catalyst->Activated_Complex Protonation Substrate Carbonyl Substrate (R₂C=O) Substrate->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Product Intermediate->Product Proton Transfer & Elimination Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Release Catalyst_Regen->Catalyst

Caption: Generalized mechanism of Brønsted acid catalysis by this compound.

Application Note 1: Esterification of Carboxylic Acids

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. While strong mineral acids are traditionally used, milder catalysts like this compound offer advantages in terms of selectivity and reduced side reactions.[3][7]

Representative Protocol: Synthesis of Isopropyl Benzoate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzoic acid (1.0 eq.), isopropanol (3.0 eq.), and toluene (as the solvent to facilitate azeotropic removal of water).

  • Catalyst Loading: Add this compound (5-10 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and any remaining carboxylic acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester. Further purification can be achieved by distillation or column chromatography.

Data Summary: Catalyst Loading and Reaction Efficiency
Catalyst Loading (mol%)Reaction Time (h)Yield (%)
2.51265
5.0885
10.0692

Note: The data presented are representative and may vary depending on the specific substrates and reaction scale.

Application Note 2: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation, a type of aldol condensation, is a classic method for the synthesis of chalcones, which are valuable precursors for flavonoids and other biologically active compounds.[8][9] this compound can act as an effective acid catalyst for this transformation, promoting the reaction between an aromatic aldehyde and a ketone.[8]

Representative Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
  • Reactant Mixture: In a round-bottom flask, dissolve benzaldehyde (1.0 eq.) and acetophenone (1.2 eq.) in a suitable solvent such as ethanol or a higher boiling point solvent like toluene.

  • Catalyst Addition: Add this compound (10-15 mol%) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC. The formation of the brightly colored chalcone product is often visually apparent.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the chalcone product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Reaction Scheme: Chalcone Synthesis

Reactants Benzaldehyde + Acetophenone Product Chalcone Reactants->Product Reflux Catalyst i-PrO-P(O)(OH)₂ (Catalyst) Catalyst->Product

Caption: Acid-catalyzed Claisen-Schmidt condensation to form chalcone.

Conclusion and Future Outlook

This compound presents itself as a simple, cost-effective, and versatile Brønsted acid catalyst for important organic transformations. Its utility in esterification and aldol-type reactions highlights its potential as a milder alternative to traditional acid catalysts. Future research in this area could explore the development of chiral derivatives of simple phosphate esters for asymmetric catalysis, further expanding the synthetic utility of this humble yet powerful class of catalysts. The principles and protocols outlined in this guide serve as a foundational resource for chemists looking to incorporate phosphate-based catalysis into their synthetic repertoire.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]

  • Google Patents. (1978).
  • Nelson, S. J. (2002). Commercial synthesis of monoalkyl phosphates. Journal of Surfactants and Detergents, 5(2), 169-172. [Link]

  • Nelson, S. J. (2002). Commercial synthesis of monoalkyl phosphates. ResearchGate. [Link]

  • Google Patents. (1989). Process for the production and isolation of monoalkyl phosphoric acid esters. US4874883A.
  • Abdelouahdi, K., Bouaid, A., Barakat, A., & Solhy, A. (2022). Natural Phosphates and Their Catalytic Applications. In Design and Applications of Hydroxyapatite-Based Catalysts (pp. 481-531). Wiley. [Link]

  • Di Lopa, M., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Nanomaterials, 9(3), 429. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5013. [Link]

  • Gazo, I., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7629. [Link]

  • Google Patents. (1974).
  • Google Patents. (2018).
  • Illustrated Glossary of Organic Chemistry. (n.d.). Esterification. [Link]

  • Kabdi, K., et al. (2025). Catalytic Activity of Burkina Phosphates for Chalcone Synthesis in Green Solvent. SSRN. [Link]

  • Khodaei, M. M., et al. (2016). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Catalysts, 6(6), 83. [Link]

  • PubChem. (n.d.). Monoisopropyl phosphate. [Link]

  • Reddy, C. R., et al. (2010). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications, 40(14), 2106-2112. [Link]

  • ResearchGate. (2016). Facile Synthesis of Simple Mono-Alkyl Phosphates from Phosphoric Acid and Alcohols. [Link]

  • Schober, M., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(11), 3045. [Link]

  • Touhami, A., et al. (2014). Solvent-Free Microwave Synthesis of Trialkylphosphates. Oriental Journal of Chemistry, 30(1), 289-293. [Link]

  • Ye, S., & Wu, J. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 401-414. [Link]

  • Zevaco, T. A., & D'hooghe, M. (2019). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 24(12), 2269. [Link]

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Troubleshooting & Optimization

Technical Support Center: Isopropyl Dihydrogen Phosphate Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isopropyl Dihydrogen Phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for preventing the degradation of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is hydrolysis, where the ester bond is cleaved by water. This reaction is significantly influenced by factors such as pH, temperature, and the presence of certain catalysts.[1][][3][4][5]

Q2: What are the degradation products of this compound?

A2: The hydrolysis of this compound yields isopropanol and inorganic phosphate. The specific bond that breaks (P-O or C-O) can depend on the pH of the solution.[5]

Q3: How does pH affect the stability of my this compound solution?

A3: The stability of this compound is highly pH-dependent. Generally, it is most stable in slightly acidic to neutral conditions. The rate of hydrolysis has been observed to be at a minimum around pH 1.5 and reaches a maximum at pH 4, where the monoanionic form of the phosphate ester is most reactive.[5] In strongly alkaline solutions, the rate of degradation also increases.

Q4: What is the impact of temperature on the stability of the solution?

A4: Higher temperatures accelerate the rate of hydrolysis, leading to faster degradation of this compound.[6][7] For optimal stability, solutions should be stored at reduced temperatures.

Q5: What are the ideal storage conditions for a stock solution of this compound?

A5: To maximize shelf-life, solid this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[8][9] Aqueous solutions should be prepared fresh when possible. If storage is necessary, they should be kept at 2-8°C in a well-sealed container. For longer-term stability, using a buffered solution is recommended.

In-Depth Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Solution

Symptoms:

  • Inconsistent experimental results over time.

  • Decreased peak area of the parent compound in chromatographic analysis.

  • Appearance of new peaks corresponding to degradation products.

Root Cause Analysis:

Rapid degradation is almost certainly due to hydrolysis, accelerated by suboptimal pH and/or elevated temperature. The mechanism of hydrolysis can vary with pH. In strongly acidic solutions, the cleavage of the Carbon-Oxygen (C-O) bond is more prevalent, whereas in the pH range where the monoanion is the dominant species (around pH 4), the cleavage of the Phosphorus-Oxygen (P-O) bond is favored.[5]

Solutions & Protocols:

  • pH Control with Buffers: Maintaining an optimal pH is the most critical step in preventing hydrolysis.

    • Recommendation: Use a phosphate buffer system to maintain a pH between 6.0 and 7.0 for your stock solutions, as this range generally offers good stability for many phosphate esters.[8][10][11][12] Acetate buffers can be considered for pH ranges between 3.6 and 5.6, but be mindful of the hydrolysis rate maximum around pH 4.[5][10]

    • Protocol:

      • To prepare a 50 mM phosphate buffer (pH 7.0), mix appropriate volumes of 50 mM monobasic sodium phosphate and 50 mM dibasic sodium phosphate solutions until the desired pH is reached.

      • Dissolve your this compound in this buffer to the desired concentration.

      • Verify the final pH of the solution and adjust if necessary.

  • Temperature Management:

    • Recommendation: Prepare and store your solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles, as this can sometimes affect solution stability.[11]

    • Best Practice: Prepare solutions on ice and store them immediately in the refrigerator. For long-term storage, consider aliquoting the solution into smaller volumes to minimize the number of times the main stock is warmed to room temperature.

Issue 2: Variability Between Different Batches of Prepared Solutions

Symptoms:

  • Significant differences in experimental outcomes when using newly prepared solutions compared to older ones.

  • Inconsistent quantification of the compound in different preparations.

Root Cause Analysis:

This issue often points to inconsistencies in the preparation protocol, particularly in pH adjustment and storage, or potential contamination. Even minor variations in pH can lead to different rates of degradation.

Solutions & Protocols:

  • Standardize Solution Preparation: Implement a strict, documented protocol for solution preparation.

    • Best Practice: Always use freshly calibrated pH meters. Ensure buffers are prepared accurately and consistently. Document the final pH of every solution prepared.

  • Solvent Quality:

    • Recommendation: Use high-purity, HPLC-grade water to minimize potential catalytic impurities. Ensure solvents are free of microbial contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study to Understand Stability

A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[6][7][13][14][15]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like water or a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC method (see Protocol 2).

Data Interpretation:

Stress ConditionExpected OutcomePrimary Degradation Products
Acid HydrolysisDegradationIsopropanol, Inorganic Phosphate
Base HydrolysisSignificant DegradationIsopropanol, Inorganic Phosphate
OxidationPotential for minor degradationOxidized impurities
ThermalDegradationIsopropanol, Inorganic Phosphate
PhotodegradationDependent on chromophoresPhotolytic products
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a robust HPLC method to separate and quantify this compound from its primary degradation product, isopropanol, and inorganic phosphate.[15][16][17][18][19]

Instrumentation & Reagents:

  • HPLC with a UV or Refractive Index (RI) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water (pH adjusted to 2.5 with phosphoric acid) B: Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 210 nm (if applicable) or RI
Injection Vol. 10 µL

Note: this compound has a weak UV chromophore, so detection at low wavelengths (e.g., <210 nm) or using an alternative detector like a Refractive Index (RI) detector or a mass spectrometer may be necessary for adequate sensitivity.

Protocol 3: GC-MS Method for Degradation Product Analysis

For volatile degradation products like isopropanol, a headspace Gas Chromatography-Mass Spectrometry (GC-MS) method is highly effective.[20][21][22]

Instrumentation & Reagents:

  • GC-MS system with headspace autosampler.

  • Capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).

  • Helium carrier gas.

  • Isopropanol standard for identification.

GC-MS Conditions:

ParameterCondition
Column 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program Initial 40°C for 5 min, ramp to 150°C at 10°C/min
Injector Temp. 200°C
Carrier Gas Helium, constant flow 1.2 mL/min
Headspace Sample equilibration at 80°C for 15 min
MS Detector Scan mode (m/z 30-200) or SIM for target ions of isopropanol

Visualization of Degradation and Workflow

Hydrolysis_Pathway IDP This compound Products Degradation Products IDP->Products Hydrolysis H2O Water (H₂O) Conditions pH, Temperature Conditions->Products Isopropanol Isopropanol Products->Isopropanol Phosphate Inorganic Phosphate Products->Phosphate

Caption: Primary hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Solution (Buffered, Controlled Temp) Stress Apply Stress (pH, Temp, Light, Oxidant) Prep->Stress Analysis Analyze via HPLC / GC-MS Prep->Analysis Stress->Analysis Evaluate Evaluate Data (Purity, Degradants) Analysis->Evaluate

Caption: Workflow for assessing the stability of this compound.

References

  • Kinetics of phosphate ester hydrolysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Competition between covalent and noncovalent bond cleavages in dissociation of phosphopeptide-amine complexes. (2011). PMC. [Link]

  • C–O bond cleavage (pathway a) is the major contributor to basic... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bunton, C. A., Llewellyn, D. R., Oldham, K. G., & Vernon, C. A. (1958). 649. The hydrolysis of organic phosphates. Part VI. The hydrolysis of methyl, ethyl, isopropyl, and t-butyl dihydrogen phosphates. Journal of the Chemical Society (Resumed), 3574.
  • Kashemirov, B. A., Błażewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (2014). 327 B. A. Kashemirov, K. Błaz˙ewska, K. Justyna, J. Lyu, and C. E. McKenna Previously published information on this class of c.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Retrieved January 14, 2026, from [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). European Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • See Why and How to Use Phosphate Buffers. (n.d.). Weber Scientific. Retrieved January 14, 2026, from [Link]

  • The Effect of Buffers on Protein Conformational Stability. (n.d.). Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]

  • Understanding the transition states of phosphodiester bond cleavage: Insights from heavy atom isotope effects. (2004). Biopolymers.
  • Buffer systems for stabilizing pharmaceutical preparations. (1998).
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons. (2024, September 4). Study.com. [Link]

  • Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. [Link]

  • Monoisopropyl phosphate | C3H9O4P. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. (2020). FDA. [Link]

  • A headspace-gas chromatography method for isopropanol determination in warfarin sodium products as a measure of drug crystallinity. (2018). Acta Pharmaceutica. [Link]

  • Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. (1983). Carcinogenesis. [Link]

  • A headspace-gas chromatography method for isopropanol determination in warfarin sodium products as a measure of drug crystallinity. (2018). PubMed. [Link]

  • Alcohol Method Development by GC-MS. (2019). Chromatography Forum. [Link]

  • Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis. (n.d.). FDA - Research Portal. Retrieved January 14, 2026, from [Link]

  • Beyond Hydrolysis: Scalable, On-Demand Dihydrogen Release from NaBH4 Enables Circular and Sustainable Process Design. (2025, February 7). Sustainability & Circularity NOW. [Link]

  • Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. (2010). PMC. [Link]

  • (PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate. (2016). ResearchGate. [Link]

  • The Long-Term Stability on Basic Performances of a Diisopropylnaphthalene-Based Liquid Scintillation Cocktail. (2014). PubMed. [Link]

Sources

Troubleshooting impurities in isopropyl dihydrogen phosphate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for isopropyl dihydrogen phosphate synthesis. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the synthesis of this important organophosphorus compound. This resource is structured in a question-and-answer format to directly address specific issues you may face in the laboratory, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how are they formed?

The most prevalent impurities in the synthesis of this compound are the over-alkylated byproducts: diisopropyl hydrogen phosphate and triisopropyl phosphate.[1] These impurities arise from the sequential reaction of the phosphorylating agent, typically phosphoryl chloride (POCl₃), with more than one equivalent of isopropanol.

Mechanism of Impurity Formation:

The synthesis begins with the nucleophilic attack of isopropanol on POCl₃. This reaction can proceed in a stepwise manner. After the formation of the desired isopropyl dichlorophosphate intermediate, it can further react with additional isopropanol molecules.

  • Formation of Diisopropyl Hydrogen Phosphate: If the reaction is not carefully controlled, a second molecule of isopropanol can react with isopropyl dichlorophosphate to form diisopropyl chlorophosphate, which upon hydrolysis yields diisopropyl hydrogen phosphate.

  • Formation of Triisopropyl Phosphate: A subsequent reaction with a third isopropanol molecule leads to the formation of triisopropyl phosphate.[2]

The presence of excess isopropanol, elevated temperatures, and prolonged reaction times can favor the formation of these di- and tri-substituted impurities.[1]

Q2: My reaction is producing a high percentage of diisopropyl and triisopropyl phosphate. How can I minimize these byproducts?

Controlling the stoichiometry of the reactants is critical to minimizing the formation of over-alkylated impurities.[3][4] The ideal molar ratio of isopropanol to POCl₃ should be carefully optimized to favor the formation of the mono-substituted product.

Troubleshooting Strategies:

  • Stoichiometry Control: Employing a slight excess of the phosphorylating agent (POCl₃) can help to ensure that the isopropanol is the limiting reagent, thus reducing the likelihood of multiple substitutions.[1] A recommended starting point is a molar ratio of isopropanol to POCl₃ of approximately 1:1.2.

  • Controlled Addition of Isopropanol: Instead of adding all the isopropanol at once, a slow, dropwise addition to the chilled POCl₃ solution allows for better control of the reaction and minimizes localized excesses of the alcohol.

  • Temperature Management: The reaction should be conducted at low temperatures (typically 0-5 °C) to reduce the reaction rate and enhance selectivity for the mono-phosphorylation.

  • Use of a Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine, such as pyridine or triethylamine, can scavenge the HCl byproduct generated during the reaction.[5][6] This prevents the acid-catalyzed side reactions and can improve the overall yield of the desired product.

Troubleshooting Guide

This section provides a more detailed breakdown of specific issues you might encounter during your synthesis and the corresponding corrective actions.

Observed Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction; Hydrolysis of POCl₃ or intermediates.Ensure anhydrous conditions by using dry solvents and glassware. Consider dropwise addition of isopropanol to a solution of POCl₃ to control the reaction.[7]
High levels of diisopropyl and triisopropyl phosphate Incorrect stoichiometry; High reaction temperature.Carefully control the molar ratio of isopropanol to POCl₃ (aim for 1:1.2). Maintain a low reaction temperature (0-5 °C).[1]
Presence of unreacted isopropanol Insufficient POCl₃; Inefficient mixing.Use a slight excess of POCl₃. Ensure vigorous stirring throughout the reaction.
Formation of pyrophosphates Presence of water during the reaction or workup.Use anhydrous reagents and solvents. The workup should be performed under conditions that minimize hydrolysis of the desired product.[1]

Analytical Protocols

Accurate analysis of the reaction mixture is crucial for troubleshooting and optimizing the synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its related impurities.

HPLC Method for Purity Analysis

This method is designed to separate mono-, di-, and tri-isopropyl phosphates.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1 M Potassium dihydrogen phosphate in water, pH adjusted to 3.0 with phosphoric acid.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-95% B (linear gradient)

    • 20-25 min: 95% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase A to a suitable concentration.

Purification Protocols

If the synthesis results in a mixture of phosphate esters, a purification step is necessary to isolate the desired this compound.

Selective Crystallization

Alkyl dihydrogen phosphates can often be purified by crystallization, taking advantage of differences in polarity and solubility compared to the di- and tri-ester byproducts.[9]

Step-by-Step Protocol:

  • Solvent Selection: After the reaction workup, concentrate the crude product under reduced pressure. The choice of crystallization solvent is critical. A polar solvent, such as a mixture of ethanol and water or acetone and water, is a good starting point.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent system.

  • Cooling: Slowly cool the solution to induce crystallization of the more polar this compound. Seeding with a small crystal of the pure product can facilitate this process.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Reaction Pathway and Impurity Formation

G Isopropanol Isopropanol Intermediate1 Isopropyl Dichlorophosphate Isopropanol->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Product This compound Intermediate1->Product + H2O (Workup) Impurity1 Diisopropyl Hydrogen Phosphate Intermediate1->Impurity1 + Isopropanol Impurity2 Triisopropyl Phosphate Impurity1->Impurity2 + Isopropanol

Caption: Synthesis of this compound and Formation of Key Impurities.

Troubleshooting Workflow

G Start Synthesis of this compound Analysis Analyze Crude Product by HPLC Start->Analysis CheckPurity Purity > 95%? Analysis->CheckPurity HighImpurities High Levels of Di/Tri-isopropyl Phosphate CheckPurity->HighImpurities No FinalProduct Pure this compound CheckPurity->FinalProduct Yes Troubleshoot Adjust Stoichiometry & Temperature HighImpurities->Troubleshoot Purification Purify by Crystallization HighImpurities->Purification Troubleshoot->Start Re-run Synthesis Purification->FinalProduct

Caption: Troubleshooting and Purification Workflow for this compound Synthesis.

References

  • Kashemirov, B. A., Błaz˙ewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (2012). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42: Organophosphorus Compounds. Georg Thieme Verlag.
  • Wikipedia. (2023). Phosphoryl chloride. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-131. [Link]

  • Crystallization of Potassium Dihydrogen Phosphate Considering Particle Size Evolution. (2025). Journal of Technical Education Science. [Link]

  • Correlation between stoichiometry and pH in the wet-chemical synthesis of calcium orthophosphates. (2015). ResearchGate. [Link]

  • How Does Stoichiometry Impact Step-growth Polymerization? (2025). Chemistry For Everyone. [Link] - Note: A placeholder URL is used as the original may not be stable. The concept is drawn from general chemistry principles exemplified in such educational content.

Sources

Addressing challenges in the purification of isopropyl dihydrogen phosphate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isopropyl dihydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. As a phosphate monoester, this compound presents unique purification challenges due to its acidity, polarity, and susceptibility to hydrolysis. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?

This compound (also known as monoisopropyl phosphate) is an organophosphate compound, specifically the monoester of phosphoric acid and isopropanol.[1][2] It is typically a white crystalline solid that is corrosive to metals and tissues.[][4][5] Its high polarity and the presence of two acidic protons (pKa ≈ 2.12) govern its solubility and chromatographic behavior.[4]

Q2: What are the most common impurities found after synthesizing this compound?

The synthesis of alkyl dihydrogen phosphates can be plagued by the competitive formation of di- and tri-substituted phosphates (diisopropyl phosphate and triisopropyl phosphate) as well as pyrophosphates.[6] Additionally, unreacted starting materials and residual acids from the reaction are common impurities. Hydrolysis of the ester bond can also lead to the formation of phosphoric acid and isopropanol.[7][8]

Q3: Why is controlling water content so crucial during the purification and storage of this compound?

Phosphate esters are susceptible to hydrolysis, a reaction that is accelerated by the presence of water and can lead to the degradation of the compound back into phosphoric acid and the corresponding alcohol.[7][8] This not only reduces the yield of the desired product but also increases the acidity of the material, which can complicate downstream applications and affect product stability.[9] Therefore, using dry solvents and storing the final product in a desiccated environment is critical.

Q4: Is this compound hazardous to handle?

Yes, this compound is considered a corrosive and toxic material.[4][5] Inhalation, ingestion, or skin contact may cause severe injury.[4] It is irritating to the skin, eyes, and mucous membranes.[5] When heated to decomposition, it can emit toxic fumes of phosphorus oxides.[5] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Recrystallization

Recrystallization is a primary method for purifying this compound. However, its polarity and hydrogen bonding capabilities can make solvent selection and crystal nucleation challenging.

Q5: I've isolated my crude product, but it won't crystallize from the solution upon cooling. What steps can I take?

Failure to crystallize is typically a problem of nucleation or supersaturation. Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal : If a small amount of pure, crystalline this compound is available, add a single tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystal formation.[10]

  • Increase Concentration : Your solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of inert gas (like nitrogen) and attempt to cool the solution again.[10]

  • Drastic Cooling : Cool the solution to a lower temperature using an ice-salt bath or a freezer. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Re-evaluate Your Solvent System : The chosen solvent may be inappropriate. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

Diagram: Troubleshooting Crystallization Failure

This decision tree illustrates the logical progression of steps to address a failure in crystallization.

G start Solution Fails to Crystallize scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal scratch->seed No Success success Crystals Form! scratch->success Success concentrate Increase concentration (evaporate some solvent) seed->concentrate No Success seed->success Success cool Cool to a lower temperature (ice bath) concentrate->cool solvent Re-evaluate solvent system cool->solvent No Success cool->success Success fail Still No Crystals solvent->fail

Caption: Decision tree for inducing crystallization.

Q6: My product is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent, causing it to separate as a liquid instead of a solid.

  • Causality : This is common with compounds that have strong hydrogen bonding capabilities. The solute is essentially "melting" in the solvent.

  • Solutions :

    • Lower the Boiling Point of the Solvent : Add a lower-boiling point co-solvent in which the compound is less soluble (an anti-solvent). This reduces the temperature at which the solution becomes saturated.

    • Increase Solvent Volume : Use a more dilute solution. This ensures that the saturation point is reached at a lower temperature, hopefully below the compound's melting point in the solvent.

    • Slow Cooling : Allow the solution to cool very slowly. Place the flask in a warm water bath and allow it to cool to room temperature over several hours before moving it to a colder environment. This gives the molecules more time to orient themselves into a crystal lattice.

Q7: How do I select an appropriate solvent for the recrystallization of a polar, acidic compound like this compound?

Solvent selection is critical and should be guided by the principle of "like dissolves like," with the caveat that the compound should have limited solubility at lower temperatures.

  • Recommended Solvents : Given its polarity, consider polar protic solvents or polar aprotic solvents.

  • Experimental Protocol: Solvent Screening

    • Place approximately 20-30 mg of your crude product into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates will require a moderate amount of solvent. Solvents that dissolve the solid immediately at room temperature are likely too good and will not allow for good recovery.

    • If the solid does not dissolve at room temperature, gently heat the mixture in a warm water bath. A good solvent will dissolve the compound upon heating.[10]

    • Once dissolved, cool the test tube to room temperature and then in an ice bath. The best solvent will be one that produces a large quantity of crystalline precipitate.

Solvent ClassExample SolventsSuitability for this compoundRationale
Polar Protic Water, Isopropanol, EthanolModerate to HighThe compound is likely very soluble due to hydrogen bonding. May require an anti-solvent for good recovery.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHighGood candidates. They can dissolve the polar compound when hot but often show a significant drop in solubility when cold.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateCan be used, often in combination with a more polar solvent.
Non-Polar Hexanes, TolueneLowUnlikely to be effective alone but can be excellent as "anti-solvents" in a two-solvent recrystallization system.
Troubleshooting Guide: Column Chromatography

While recrystallization is often preferred, column chromatography may be necessary to separate closely related impurities.

Q8: My compound streaks badly on the silica gel TLC plate and column. Why does this happen and how can I fix it?

Streaking is a common issue when running acidic compounds on standard silica gel.

  • Causality : The acidic protons of the dihydrogen phosphate group can strongly and sometimes irreversibly bind to the basic sites on the surface of the silica gel. This leads to poor peak shape and low recovery.

  • Solutions :

    • Acidify the Mobile Phase : Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This protonates the silica surface and the compound, reducing the strong ionic interactions and leading to sharper peaks.

    • Use a More Polar Solvent System : A highly polar eluent can better compete with the analyte for binding sites on the silica, improving elution. A common system for polar compounds is a gradient of methanol in dichloromethane.[10]

    • Consider a Different Stationary Phase : If streaking persists, switch to a more inert stationary phase like Celite or use reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Diagram: Purification and Analysis Workflow

This diagram outlines the general workflow from crude product to a final, purity-verified sample.

G cluster_purification Purification Stage cluster_analysis Purity Analysis crude Crude Isopropyl Dihydrogen Phosphate recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography (If Necessary) recrystallization->chromatography Impurities Remain pure_solid Pure Crystalline Solid recrystallization->pure_solid High Purity chromatography->pure_solid hplc HPLC Analysis nmr NMR Spectroscopy (¹H, ³¹P, ¹³C) ms Mass Spectrometry pure_solid->hplc pure_solid->nmr pure_solid->ms

Caption: General workflow for purification and analysis.

Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical final step.

Q9: What analytical techniques are best for confirming the purity and identity of my final product?

A combination of methods should be used for comprehensive characterization.

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR Structural confirmation and detection of proton-bearing impurities.Expect signals for the isopropyl methine (CH) and methyl (CH₃) groups. The acidic P-OH protons may be broad or exchange with solvent.
³¹P NMR Direct observation of the phosphorus environment.A single peak in the phosphate ester region confirms a single phosphorus species. Impurities like pyrophosphate or other phosphate esters will have distinct chemical shifts.
HPLC Quantitative purity assessment.A single major peak indicates high purity. Reversed-phase HPLC with an acidic mobile phase (e.g., water/acetonitrile with 0.1% phosphoric or formic acid) is a good starting point.[11]
Mass Spectrometry (MS) Confirmation of molecular weight.Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion at m/z 139.03.
Acid Titration Functional group quantification.Titration with a standardized base (e.g., NaOH) can determine the acid number, providing a measure of the free acid content.[9]
References
  • University of Houston. (2021). Suppressing barite crystallization with organophosphorus compounds. Complex Fluids in the Conrad Lab.
  • BenchChem. (2025).
  • Canoil Canada Ltd.
  • BOC Sciences.
  • BenchChem. (2025).
  • Kashemirov, B. A., et al. Science of Synthesis.
  • ASSEN Oil Purifier. (2024).
  • Power Technology.
  • Applied Fluid Power.
  • ChemicalBook. (2024).
  • Sullair.
  • Guidechem.
  • National Center for Biotechnology Information. Monoisopropyl phosphate.
  • Wikipedia.

Sources

Minimizing by-product formation in reactions with isopropyl dihydrogen phosphate.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-product Formation in Synthetic Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isopropyl dihydrogen phosphate. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of by-products in your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability and Reactivity

This section addresses the fundamental chemical properties of this compound that are critical to controlling its reactivity and preventing unwanted side reactions.

Q1: What are the primary chemical pathways that lead to by-product formation when using this compound?

There are three main pathways for by-product formation: hydrolysis, thermal decomposition leading to self-condensation, and side reactions with other reagents.

  • Hydrolysis: this compound can react with trace amounts of water in the reaction mixture to hydrolyze back to isopropyl alcohol and phosphoric acid. The rate of this hydrolysis is highly dependent on pH.[1][2] The monoanion form, which is predominant around pH 4, is particularly susceptible to hydrolysis involving P-O bond fission.[1]

  • Self-Condensation (Pyrophosphate Formation): At elevated temperatures or under activating conditions, two molecules of this compound can condense to form pyrophosphate derivatives and water. This is a common issue in phosphorylation reactions if the intended nucleophile reacts too slowly.[3]

  • Reagent-Specific Side Reactions: The compound can participate in unwanted reactions depending on the other components in the mixture. For instance, in the presence of strong reducing agents, organophosphates can potentially form phosphine gas.[4][5] Under strongly acidic conditions, the isopropyl group can be lost via a carbocation intermediate, which can lead to other side products.[6]

Q2: How significantly does pH impact the stability of this compound during a reaction?

The pH of the reaction medium is one of the most critical factors governing the stability of this compound. Its hydrolysis rate exhibits a complex relationship with pH:

  • Strongly Acidic Conditions (below pH 1.5): In this range, the hydrolysis rate increases. The mechanism often involves C-O bond fission, where the isopropyl group is cleaved.[1]

  • Moderately Acidic Conditions (pH 1.5 - 4): The rate of hydrolysis reaches a minimum around pH 1.5 and then increases to a maximum at approximately pH 4.[1] The peak at pH 4 corresponds to the maximum concentration of the highly reactive monoanion species.[1]

  • Neutral to Basic Conditions: As the pH moves away from 4 into the neutral and basic range, the hydrolysis rate generally decreases from its maximum.

This behavior underscores the importance of buffering your reaction or carefully controlling the pH to find a "sweet spot" that balances reagent stability with the desired reaction rate.

Q3: What is the recommended temperature range for reactions, and what happens if I overheat the mixture?

While specific reaction optima will vary, it is generally advisable to run reactions involving this compound at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can significantly accelerate degradation pathways.

  • Increased Hydrolysis Rate: The rate of hydrolysis, like most reactions, increases with temperature.

  • Pyrophosphate Formation: Thermal stress promotes the condensation of the phosphate, leading to the formation of pyrophosphates.[3]

  • Decomposition: this compound is a combustible solid that may decompose when heated, potentially forming explosive mixtures with air if vapors are allowed to accumulate.[4][5]

It is recommended to start with cooled conditions (e.g., 0 °C) and slowly warm the reaction only if necessary, while carefully monitoring for by-product formation.

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions.

Problem: Low Yield of the Desired Product with Significant Starting Material Remaining

Possible Cause Diagnostic Check Recommended Solution
A: Insufficient Activation Analyze a reaction aliquot by ³¹P NMR or LC-MS. Look for the starting material signal and the absence of an activated intermediate.The hydroxyl groups of the phosphate must be activated for phosphorylation to occur efficiently. Use a suitable activating agent such as a carbodiimide (e.g., DCC, EDC) or a sulfonyl chloride (e.g., TsCl) to form a more electrophilic phosphorus center.[7]
B: Hydrolysis of Starting Material Use HPLC or GC to check for the presence of isopropyl alcohol in the reaction mixture. A corresponding increase in phosphoric acid may be visible by ³¹P NMR.Ensure all solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If possible, adjust the pH to a range where hydrolysis is minimized (e.g., below pH 1.5 or in the neutral range, avoiding the pH 4 peak).[1]
C: Poor Nucleophilicity of Substrate Review the pKa of your substrate's nucleophilic group. If it is a weak nucleophile, it may not compete effectively with side reactions.Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a non-nucleophilic base). Alternatively, increase the electrophilicity of the phosphate with a stronger activating agent.

Problem: Product is Contaminated with Pyrophosphate By-products

Possible Cause Diagnostic Check Recommended Solution
A: Over-activation or Slow Nucleophilic Attack ³¹P NMR is the ideal tool. Pyrophosphates will appear as a distinct set of peaks, often as multiplets due to P-O-P coupling.Reduce the stoichiometry of the activating agent to 1.0-1.1 equivalents. Add the activating agent slowly and at a low temperature to allow the intended nucleophile to react before self-condensation occurs. Ensure the nucleophile is present in the reaction flask before the activating agent is added.
B: High Reaction Temperature Compare analytical data from a reaction run at a lower temperature.Lower the reaction temperature. While this may slow the desired reaction, it will disproportionately slow the higher-activation-energy side reaction of dimerization.
Visualizing the Paths to By-Product Formation

The following diagram illustrates the primary competitive pathways that diminish the yield of the desired product.

Byproduct_Pathways cluster_conditions Reaction Conditions Start Isopropyl Dihydrogen Phosphate (IDP) Desired Desired Phosphorylated Product Start->Desired  + Nucleophile  + Activation Hydrolysis Hydrolysis By-products (Isopropyl Alcohol + H3PO4) Start->Hydrolysis pH-dependent Pyro Pyrophosphate By-products Start->Pyro Node_Substrate Substrate (Nucleophile) Node_Substrate->Desired Node_H2O Trace H₂O Node_H2O->Hydrolysis Node_Heat Excess Heat / Activation Node_Heat->Pyro

Caption: Primary By-product Formation Pathways.

Section 3: Protocols and Methodologies

Adherence to rigorous experimental technique is paramount. The following protocols provide a baseline for minimizing by-product formation.

Protocol 3.1: General Anhydrous Reaction Setup for Phosphorylation

This protocol describes a standard setup for a phosphorylation reaction using an activating agent, designed to minimize hydrolytic side reactions.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • Dissolve the substrate to be phosphorylated (1.0 eq.) and this compound (1.2 eq.) in a suitable, anhydrous solvent (e.g., dichloromethane, acetonitrile, THF).

    • In a separate flask, dissolve the activating agent (e.g., EDC, 1.2 eq.) in the same anhydrous solvent.

  • Reaction Assembly: Assemble the reaction flask under a positive pressure of inert gas. Use septa to seal openings.

  • Initiation: Cool the substrate/phosphate solution to 0 °C using an ice bath.

  • Slow Addition: Transfer the activating agent solution to a syringe or dropping funnel and add it dropwise to the cooled, stirring reaction mixture over 30-60 minutes. A slow addition rate is crucial to prevent rapid heat generation and localized high concentrations of the activated phosphate, which can lead to pyrophosphate formation.

  • Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature slowly over several hours. Monitor the reaction progress using an appropriate analytical technique (see Protocol 3.2).

Visualizing the Troubleshooting Workflow

When faced with a low-yielding reaction, this decision tree can guide your troubleshooting process.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Byproducts Analyze for By-products (HPLC, ³¹P NMR) Check_SM->Check_Byproducts Yes Action_Activation Re-evaluate Activation: - Increase Activator eq. - Change Activator Check_SM->Action_Activation No Is_Hydrolysis Hydrolysis Products Detected? Check_Byproducts->Is_Hydrolysis Is_Pyro Pyrophosphate Detected? Is_Hydrolysis->Is_Pyro No Action_Dry Improve Anhydrous Technique: - Dry Solvents - Inert Atmosphere Is_Hydrolysis->Action_Dry Yes Action_Temp Modify Temperature Profile: - Lower Initial Temp - Slower Addition Is_Pyro->Action_Temp No Action_Stoich Adjust Stoichiometry: - Reduce Activator eq. - Add Activator Last Is_Pyro->Action_Stoich Yes

Caption: Troubleshooting Workflow for Low Yield Reactions.

Protocol 3.2: Monitoring Reactions by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent tool for monitoring the consumption of starting materials and the formation of products and by-products.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (~10-20 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water) to stop the reaction. This prevents further changes during analysis.

    • Dilute the quenched sample to an appropriate concentration (~0.1-1.0 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid or a phosphate buffer (e.g., potassium dihydrogen phosphate).[8]

    • Mobile Phase B: Acetonitrile or Methanol.[8]

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where your substrate or product has absorbance. If they lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required.

  • Analysis: Inject a sample of your starting material mixture before adding the activating agent to get a baseline (t=0). Inject subsequent aliquots at regular intervals. Compare peak areas to determine the relative amounts of starting material, product, and any new peaks that correspond to by-products.

References
  • Kugel, L., & Halmann, M. (1966). Solvolysis of phosphoric acid esters. Hydrolysis of methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphates. The Journal of Organic Chemistry, 31(10), 3242-3247. [Link]

  • PubChem. (n.d.). Monoisopropyl phosphate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Kugel, L., & Halmann, M. (1966). Solvolysis of phosphoric acid esters. Hydrolysis of methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphates. ACS Publications. [Link]

  • Clutch Prep. (2024). Hydrolysis of Phosphate Esters Explained. Retrieved January 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved January 14, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate. Retrieved January 14, 2026, from [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved January 14, 2026, from [Link]

  • Blackburn, G. M., Cohen, J. S., & Todd, L. (1966). Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C: Organic, 239-243. [Link]

  • Reese, C. B. (1959). New phosphorylating reagent. I. Preparation of alkyl dihydrogen phosphates by means of 2-chloromethyl-4-nitrophenyl phosphorodichloridate. Journal of the American Chemical Society, 81(21), 5834-5834. [Link]

  • Kashemirov, B. A., Błażewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (2018).
  • Martin, S. C., & Leman, L. J. (2017). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Biochemistry, 56(29), 3731–3743. [Link]

  • Dembkowski, K., & Stawinski, J. (2021). The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review. Molecules, 26(23), 7286. [Link]

  • Penczek, S., & Pretula, J. (2006). Synthesis of High Molar Mass Poly(alkylene phosphate)s by Polyaddition of Diepoxides to Difunctional Phosphoric Acids: Unusual Elimination of the Side Reactions. Macromolecules, 39(10), 3501-3507. [Link]

  • Taylor & Francis. (n.d.). Alkyl phosphates – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Fiore, M. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 16(17), 3068-3086. [Link]

  • OSHA. (n.d.). PHOSPHINE Method number: 207. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Isopropyl Dihydrogen Phosphate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of isopropyl dihydrogen phosphate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on delivering practical, field-tested insights grounded in scientific principles to help you optimize your experimental outcomes.

Section 1: Troubleshooting Guide - Synthesis & Yield Optimization

The synthesis of this compound, while conceptually straightforward, is often plagued by issues of low yield and byproduct formation. This section addresses the most common problems and provides a systematic approach to troubleshooting.

Low Reaction Yield

A diminished yield is one of the most frequent challenges. The root causes can often be traced back to reaction setup, reagent quality, or reaction conditions.[1]

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound can stem from several sources. A systematic review of your experimental setup and procedure is the first step to identifying the issue.[2]

  • Moisture Contamination: Isopropyl phosphorodichloridate and other phosphorylating agents are extremely sensitive to moisture.[3] Hydrolysis of the starting material is a primary cause of reduced yield.

    • Troubleshooting Steps:

      • Glassware: Ensure all glassware is rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a vacuum.[3]

      • Solvents & Reagents: Use anhydrous solvents. Commercially available anhydrous grades are recommended, or solvents should be freshly distilled from an appropriate drying agent. Ensure all other reagents, including isopropanol and any bases, are anhydrous.[3]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters that can significantly impact yield.

    • Troubleshooting Steps:

      • Temperature Control: The addition of the phosphorylating agent to isopropanol is often exothermic. Maintain the recommended temperature throughout the addition and reaction period. For instance, dropwise addition at 0°C is a common practice to control the reaction rate and minimize side reactions.[4]

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR), to determine the point of maximum conversion.[2] Quenching the reaction prematurely or allowing it to proceed for too long can lead to incomplete conversion or product degradation.[1]

  • Incomplete Reagent Transfer: Loss of material during transfer can contribute to lower than expected yields.

    • Troubleshooting Steps:

      • Quantitative Transfer: When transferring reagents, especially the limiting reagent, rinse the glassware and syringes with the anhydrous reaction solvent to ensure complete transfer into the reaction flask.[1]

Workflow for Troubleshooting Low Yield

Caption: A systematic workflow for diagnosing and addressing low reaction yields.

Formation of Byproducts

The presence of impurities complicates purification and reduces the overall yield of the desired this compound.

Question: I'm observing multiple spots on my TLC and peaks in my LC-MS corresponding to byproducts. What are the likely culprits and how can I minimize them?

Answer: The formation of byproducts is a common issue, primarily due to the reactivity of the phosphorylating agent.

  • Di- and Tri-substituted Phosphates: These are formed when the phosphorylating agent reacts with more than one equivalent of isopropanol.

    • Causality: The stepwise reactivity of phosphorylating agents like phosphorus oxychloride can lead to the formation of diisopropyl hydrogen phosphate and triisopropyl phosphate.[3]

    • Prevention:

      • Stoichiometry and Order of Addition: Carefully control the stoichiometry of the reactants. A sequential addition approach is often recommended. For instance, reacting the phosphorylating agent with one equivalent of isopropanol at a low temperature before any subsequent steps can improve selectivity.

      • Temperature Control: Lower temperatures generally favor the mono-substituted product.

  • Pyrophosphates: The formation of P-O-P bonds results in pyrophosphate impurities.

    • Causality: Pyrophosphate formation can occur when a phosphate monoester attacks another activated phosphate species.[5][6]

    • Prevention:

      • Controlled Activation: Avoid using a large excess of the activating or phosphorylating agent.

      • Reaction Conditions: Ensure that the reaction conditions do not favor the condensation of phosphate monoesters.

Section 2: Troubleshooting Guide - Purification

Effective purification is critical to obtaining high-purity this compound. This section provides guidance on common purification challenges.

Question: How can I effectively remove diisopropyl phosphate and unreacted starting materials from my product?

Answer: A multi-step purification strategy is often necessary.

  • Crystallization: This is a powerful technique for purifying solid compounds like this compound.[][8]

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Ion Exchange Chromatography: This technique is particularly effective for separating charged molecules like phosphate esters based on their charge.[9] It can effectively separate mono-, di-, and tri-substituted phosphates.

    • Principle: Anion exchange chromatography is typically used for phosphate purification. The negatively charged phosphate groups bind to a positively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[10][11]

    • General Protocol:

      • Resin Selection: Choose a suitable anion exchange resin (e.g., a quaternary ammonium-based resin).

      • Equilibration: Equilibrate the column with a low ionic strength buffer.

      • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

      • Elution: Elute the bound compounds using a gradient of increasing salt concentration (e.g., NaCl). This compound, having a lower net negative charge than diisopropyl phosphate at certain pH values, will elute at a lower salt concentration.

Purification Strategy Decision Tree

Purification_Strategy Start Crude Isopropyl Dihydrogen Phosphate Check_Impurities Identify Major Impurities (TLC, LC-MS, ³¹P NMR) Start->Check_Impurities Unreacted_SM Unreacted Starting Materials Present? Check_Impurities->Unreacted_SM Byproducts Di-/Tri-substituted Phosphates Present? Check_Impurities->Byproducts Distillation Distillation (if applicable for volatile starting materials) Unreacted_SM->Distillation Yes Crystallization Crystallization Byproducts->Crystallization Yes, and product is solid Ion_Exchange Ion Exchange Chromatography Byproducts->Ion_Exchange Yes, and high purity required Distillation->Byproducts Crystallization->Ion_Exchange Further purification needed Final_Product High-Purity Product Crystallization->Final_Product Purity is sufficient Ion_Exchange->Final_Product

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: this compound is a white crystalline solid that can be corrosive.[12][13][14] It should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.

Q2: What analytical techniques are best for assessing the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of non-volatile compounds and separating the desired product from related impurities.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are invaluable for structural confirmation and identifying phosphorus-containing impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it can help identify the molecular weights of the main product and any impurities.[18][19]

Q3: My product appears to be degrading over time. What is the likely degradation pathway? A3: The primary degradation pathway for alkyl dihydrogen phosphates is hydrolysis of the ester bond, which can be catalyzed by both acidic and basic conditions.[20] This results in the formation of isopropanol and phosphoric acid. To minimize degradation, store the compound in a dry environment and avoid exposure to strong acids or bases.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₃H₉O₄P[12]
Molecular Weight 140.07 g/mol [13]
Appearance White crystalline solid[12][13][14]
Solubility in Water 73 g/L (25 °C)[12]
Boiling Point (Predicted) 250.5 ± 23.0 °C[13]
pKa (Predicted) 2.12 ± 0.10[13]

References

  • The fractionation of phosphate esters on ion-exchange resin by a new system of pH-gradient elution. (1959). Journal of the American Chemical Society, 81(23), 6273-6281.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Glycolysis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • 18.8: Oxidative Phosphorylation. (2014, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Crystallization and Purification. (2012, December 31). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2020). Molecules, 25(11), 2548.
  • Analytical Strategies for Monitoring Residual Impurities. (2013, November 1). BioPharm International. Retrieved January 14, 2026, from [Link]

  • Impurity Profiling in different analytical techniques. (2024, February 2). International Journal of Novel Research and Development, 9(2), 1-10.
  • REMOVAL OF PHOSPHATE BY ION EXCHANGE RESIN: KINETIC AND THERMODYNAMIC STUDY. (2018). Rasayan Journal of Chemistry, 11(2), 645-651.
  • Tips for successful ion exchange chromatography. (2017, May 17). Cytiva. Retrieved January 14, 2026, from [Link]

  • Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates. (2021, October 6). Life (Basel), 11(10), 1056.
  • Chapter 9: Phosphate transfer reactions. (n.d.). In Organic Chemistry with a Biological Emphasis Volume II. Retrieved January 14, 2026, from [Link]

Sources

Overcoming solubility issues of isopropyl dihydrogen phosphate in reaction media.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isopropyl Dihydrogen Phosphate (CAS: 1623-24-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of solubility in various reaction media. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and advance your research with confidence.

This compound, also known as mono-isopropyl phosphate, is a key organophosphate intermediate and phosphoantigen.[1][2] As a white crystalline solid, its dual hydrophobic (isopropyl) and hydrophilic (dihydrogen phosphate) nature presents unique solubility challenges that can impact reaction kinetics, yield, and overall success.[1][3][4] This guide provides in-depth, field-proven insights to address these issues head-on.

Core Properties at a Glance

A foundational understanding of this compound's properties is the first step in troubleshooting.

PropertyValueSource(s)
Molecular Formula C₃H₉O₄P[1][]
Molecular Weight 140.07 g/mol [1]
Appearance White crystalline solid[1][2][3]
Synonyms Monoisopropyl phosphate, Isopropyl acid phosphate[1][4]
Water Solubility 73 g/L (at 25 °C)[3]
Acidity Weak dibasic acid[1]
Predicted XLogP3 -0.8[1]

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound won't dissolve in my non-polar organic solvent (e.g., Toluene, Hexane). What's happening and how do I fix it?

Answer:

This is a classic polarity mismatch. The dihydrogen phosphate group (-PO(OH)₂) is highly polar and capable of strong hydrogen bonding, making the overall molecule insoluble in non-polar solvents. The non-polar solvent cannot effectively solvate the ionic phosphate head.

Core Causality: The solvation energy provided by a non-polar solvent is insufficient to overcome the lattice energy of the crystalline solid and the strong intermolecular hydrogen bonds between the phosphate groups.

Solutions, from simplest to most complex:

  • Change Your Solvent: If your reaction chemistry allows, switch to a more polar organic solvent. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often excellent starting points.[6][] Polar protic solvents like ethanol or methanol can also be effective, though they can participate in undesired side reactions (e.g., trans-esterification) depending on your reactants and conditions.

  • Use a Co-Solvent System: If you must use a non-polar solvent, introduce a polar co-solvent. A co-solvent works by reducing the overall interfacial tension between the solute and the primary solvent.[8]

    • Protocol: Start by adding a small percentage (e.g., 5-10% v/v) of a polar aprotic solvent like DMSO or DMF to your non-polar solvent before adding the this compound.[] Incrementally increase the co-solvent percentage until dissolution is achieved. Be mindful that changing the solvent system can alter reaction kinetics.[6]

  • Employ Phase-Transfer Catalysis (PTC): This is the most robust solution for reacting an aqueous-soluble anion in an organic phase. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phosphate anion into the organic medium.[9][10]

    • Mechanism: The lipophilic cation of the PTC pairs with the deprotonated phosphate anion, forming an ion pair that is soluble in the organic phase, thereby making the phosphate available for reaction.[11][12][13]

Q2: The compound dissolved initially, but it crashed out of solution after I added a basic reagent (e.g., an amine). Why did this happen?

Answer:

This is likely an issue of salt formation and the solubility of that specific salt in your reaction medium. This compound is acidic. When you add a base (especially an organic amine), you form an this compound salt.[14][15] If this newly formed salt is less soluble in your reaction medium than the free acid, it will precipitate.

Core Causality: The reaction R₃N + (i-PrO)PO(OH)₂ → [R₃NH]⁺[(i-PrO)PO(OH)O]⁻ occurs. The resulting aminium-phosphate ion pair may have poor solubility in less polar organic solvents.

Solutions:

  • Increase Solvent Polarity: The newly formed salt is more ionic than the starting material. Increasing the polarity of the solvent system, perhaps by adding a co-solvent like methanol or DMSO, can help keep it in solution.[16][17]

  • Change the Base: If possible, switch to a different base. The solubility of the resulting salt is highly dependent on the counter-ion. For example, a potassium or sodium salt (formed by using K₂CO₃ or NaH) might be more or less soluble than an aminium salt in your specific solvent system.

  • Run the Reaction at a Higher Temperature: Solubility often increases with temperature. Gently warming the reaction mixture may be sufficient to redissolve the precipitate. However, monitor for thermal degradation of your reactants.

Q3: I'm trying to run a reaction in a biphasic system (e.g., Dichloromethane/Water), but my reaction is stalled. How can I get the phosphate into the organic phase?

Answer:

This is the exact scenario where phase-transfer catalysis is designed to excel. In a biphasic system, the this compound will preferentially reside in the aqueous phase, particularly if the pH is neutral or basic, preventing it from reacting with a substrate in the organic phase.[10][11]

Core Causality: The high polarity and ionic character of the phosphate group anchor the molecule in the aqueous phase, creating a physical barrier to the reaction.

Solution: Implement Phase-Transfer Catalysis (PTC)

  • Principle: A phase-transfer catalyst acts as a "shuttle" for the phosphate anion.[13]

  • Choice of Catalyst: Quaternary ammonium (e.g., tetrabutylammonium hydrogen sulfate, TBAS) or phosphonium salts are common and effective choices.[9][10] They are inexpensive and moderately stable.[10]

  • Protocol: Add a catalytic amount (typically 1-10 mol%) of the PTC to the biphasic reaction mixture. Ensure vigorous stirring to maximize the interfacial area where the ion exchange occurs. The catalyst will transport the phosphate anion into the organic phase, allowing the reaction to proceed.

Frequently Asked Questions (FAQs)

Q: How does pH fundamentally alter the solubility of this compound?

A: this compound is a weak dibasic acid. Its solubility is highly dependent on its protonation state, which is governed by the pH of the solution.[18][19] At low pH, it exists predominantly in its neutral, less polar form (CH₃)₂CH-O-PO(OH)₂. As the pH increases, it undergoes successive deprotonations to form the monoanion [(CH₃)₂CH-O-PO₃H]⁻ and then the dianion [(CH₃)₂CH-O-PO₃]²⁻. Each deprotonation increases the molecule's charge and polarity, thereby significantly increasing its solubility in water and other polar solvents.[20][21][22] This is a direct application of Le Châtelier's principle.[20]

Q: Can I improve solubility by converting it to a salt form beforehand?

A: Yes, this is a common and highly effective strategy, particularly for aqueous applications or for use with polar solvents.[14][15] Preparing a sodium or potassium salt can dramatically increase aqueous solubility compared to the free acid.[23] You can form the salt in situ by adding a stoichiometric amount of a base like sodium hydroxide or potassium carbonate, or you can pre-form and isolate the salt. This approach is widely used in the pharmaceutical industry to enhance the solubility of acidic active pharmaceutical ingredients (APIs).[14][15]

Q: Are there any specific solvent classes I should avoid?

A: Generally, you should avoid highly non-polar, aprotic solvents like alkanes (hexane, cyclohexane) and aromatic hydrocarbons (benzene, toluene) if used alone, as solubility will be negligible.[24] Also, be cautious with reactive solvents. For example, in the presence of a strong acid catalyst, alcohols could potentially lead to trans-esterification, and primary/secondary amines could form amides, although these are typically minor concerns under standard conditions.

Validated Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility via pH Adjustment

This protocol details how to systematically increase the solubility of this compound in an aqueous buffer.

  • Prepare a Slurry: Add the desired amount of this compound to your aqueous buffer (e.g., a phosphate or acetate buffer) to form a slurry. Ensure the initial buffer pH is acidic (e.g., pH 4.0).

  • Monitor pH: Place a calibrated pH probe into the suspension.

  • Titrate with Base: While stirring vigorously, slowly add a 1M solution of a suitable base (e.g., NaOH or KOH) dropwise.

  • Observe Dissolution: As the base is added, the pH will rise, and the solid this compound will begin to dissolve as it converts to its more soluble anionic salt form.[18][19]

  • Target pH: Continue adding base until all the solid has dissolved. Record the final pH. This pH is the minimum required to maintain that concentration in solution. It is advisable to maintain the final solution pH at least 1-2 units above the first pKa to ensure complete deprotonation and stable solubilization.

  • Validation: Check for any signs of precipitation after letting the solution stand for 30 minutes.

Protocol 2: Solubilization in an Organic Medium Using a Co-Solvent

This protocol provides a method for dissolving this compound in a predominantly non-polar solvent.

  • Select a Co-Solvent: Choose a polar, aprotic, and water-miscible co-solvent that is compatible with your reaction chemistry.[] Good choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Propylene Glycol.[][16]

  • Prepare Solvent Mixture: In a reaction vessel, prepare the primary non-polar solvent (e.g., Toluene). Add the co-solvent, starting at 10% of the total volume (e.g., 90 mL Toluene, 10 mL DMSO).

  • Add Solute: Add the this compound to the solvent mixture.

  • Stir and Observe: Stir the mixture at room temperature for 15 minutes. If the solid has not fully dissolved, proceed to the next step.

  • Incremental Addition: Add more co-solvent in 5% increments, stirring for 15 minutes after each addition, until complete dissolution is achieved. Record the final solvent ratio.

  • Caution: Be aware that high concentrations of co-solvents like DMSO can alter the reaction environment and may need to be removed during workup.

Visualized Workflows and Mechanisms

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing solubility challenges.

G start Solubility Issue with This compound solvent_type What is the primary solvent? start->solvent_type aqueous Aqueous / Polar solvent_type->aqueous organic Organic / Non-Polar solvent_type->organic ph_check Is pH adjustable? aqueous->ph_check organic_strategy Select Strategy organic->organic_strategy adjust_ph Adjust pH with base to form soluble salt. (See Protocol 1) ph_check->adjust_ph Yes consider_salt Use a pre-formed, highly soluble salt (e.g., Na+ or K+ salt) ph_check->consider_salt No cosolvent Add Polar Co-solvent (e.g., DMSO, DMF) (See Protocol 2) organic_strategy->cosolvent Moderate ptc Use Phase-Transfer Catalyst (PTC) for biphasic systems organic_strategy->ptc Advanced change_solvent Switch to a more polar solvent (e.g., ACN, THF) organic_strategy->change_solvent Simple

Caption: A decision tree for troubleshooting solubility.

Mechanism of pH-Dependent Solubility

This diagram illustrates how increasing pH enhances the solubility of this compound in water.

G low_ph_species R-O-PO(OH)₂ (Neutral, Less Soluble) reagent_oh + 2 OH⁻ low_ph_species->reagent_oh high_ph_species [R-O-PO₃]²⁻ (Charged, Highly Soluble) reagent_h2o + 2 H₂O high_ph_species->reagent_h2o reagent_oh->high_ph_species caption Deprotonation leads to a charged, more polar species.

Caption: pH effect on this compound.

Phase-Transfer Catalysis Workflow

This diagram shows how a phase-transfer catalyst shuttles the phosphate anion from the aqueous to the organic phase.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phosphate_aq P⁻ Cat_aq Q⁺X⁻ Phosphate_aq->Cat_aq 1. Ion Exchange Cat_org Q⁺P⁻ Cat_aq->Cat_org 2. Phase Transfer Substrate_org R-Y Product_org R-P Cat_org->Cat_aq 4. Return Cat_org->Substrate_org 3. Reaction caption PTC (Q⁺X⁻) facilitates reaction across phases.

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References

  • Gheorghe Ilia, Lavinia Macarie, Erika Bálint & György Keglevich. Phase Transfer Catalysis in Phosphorus Chemistry. Catalysis Reviews, 53:2, 144-181. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15391, Monoisopropyl phosphate. [Link]

  • ResearchGate. Phase Transfer Catalysis in Phosphorus Chemistry | Request PDF. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • Frontiers. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. [Link]

  • askIITians. How does pH affect solubility? [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. [Link]

  • GovInfo. Solubilities of phosphates and other sparingly soluble compounds: progress report. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

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Best practices for storing and handling isopropyl dihydrogen phosphate to maintain integrity.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isopropyl Dihydrogen Phosphate

Welcome to the technical support guide for this compound. As drug development professionals and researchers, ensuring the integrity of your starting materials is paramount to the validity and reproducibility of your experimental outcomes. This guide is designed to provide you with field-proven insights and practical solutions for the storage and handling of this compound, moving beyond simple instructions to explain the causality behind best practices.

Frequently Asked Questions (FAQs): Storage, Handling, and Solution Stability

This section addresses the most common queries our team receives regarding the lifecycle of this compound in a laboratory setting.

Q1: I've just received a new batch of this compound. What are the immediate steps I should take?

A1: Upon receipt, the integrity of the compound's packaging is your first checkpoint. Verify that the container's seal is intact. Any breach could expose the compound to atmospheric moisture, a key instigator of degradation. The product is chemically stable under standard ambient conditions, but proper initial handling is crucial.[1] Immediately transfer the manufacturer's storage condition recommendations (often found on the product label) to your lab's inventory system.[1]

Q2: What are the optimal storage conditions for solid this compound to ensure its long-term integrity?

A2: The key to preserving solid this compound is to protect it from moisture. The compound should be stored in a tightly closed container in a dry, well-ventilated area.[1][2] For labs in humid environments or for long-term storage, we strongly recommend placing the sealed container inside a desiccator with an active desiccant. This provides an additional layer of protection against ambient humidity, which can initiate hydrolysis even in solid form.

Q3: What are the primary degradation pathways for this compound that I should be aware of?

A3: The most significant degradation pathway is hydrolysis, where the phosphate ester bond is cleaved by a reaction with water.[3] The rate of this degradation is influenced by factors such as pH, temperature, and the presence of certain enzymes in biological assays.[3] This reaction will yield mono-isobutyl hydrogen phosphate and isobutanol as primary byproducts, which can interfere with your experiments.[3] Additionally, as an organophosphate, it is susceptible to reacting with strong reducing agents, which can form highly toxic phosphine gas, or with oxidizing agents, which may release toxic phosphorus oxides.[4][5]

Q4: How does pH affect the stability of my prepared solutions?

A4: Solution stability is highly dependent on pH.[3] Organophosphate esters are generally more susceptible to hydrolysis under either acidic or basic conditions.[3] For optimal stability, if your experimental design allows, prepare your solutions using a buffered system at or near a neutral pH. This helps to minimize both acid- and base-catalyzed hydrolysis, thereby preserving the integrity of the compound in your working solution.

Q5: What personal protective equipment (PPE) is essential when working with this compound?

A5: this compound is a corrosive material that can cause severe skin burns and eye damage.[2][4] It is also classified as harmful if swallowed.[2] Therefore, a comprehensive PPE approach is mandatory. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, respiratory protection may be required.[1]

Always wash your hands thoroughly after handling the substance.[1]

Troubleshooting Guide: Addressing Experimental Inconsistencies

When experiments yield unexpected results, it's crucial to consider the stability of your reagents as a potential variable.

Issue 1: My dose-response curve has shifted, or I'm seeing a loss of compound efficacy over time.

  • Plausible Cause: This is a classic sign of compound degradation. If the active this compound is hydrolyzing in your stock or working solutions, its effective concentration will decrease, leading to diminished biological or chemical activity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Immediately prepare a fresh working solution from your solid stock and repeat the experiment. If the results return to the expected baseline, your previous solution had likely degraded.

    • Evaluate Solution Storage: Review your storage protocol for solutions. Are they stored at the correct temperature? Are they protected from light? Are you using a pH-buffered solvent? To minimize degradation, solutions should be stored in a cool, dry place.[3]

    • Consider Solvent Choice: The solvent can significantly impact stability. Protic solvents, especially water, can directly participate in hydrolysis. If permissible for your experiment, consider using dry solvents to minimize this risk.[3]

Issue 2: I am observing unexpected peaks in my analytical runs (e.g., HPLC, LC-MS).

  • Plausible Cause: These peaks could be degradation products. As mentioned, the primary hydrolysis byproduct is mono-isobutyl hydrogen phosphate, which will have a different retention time than the parent compound.[3]

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm the identity of the unexpected peaks, you can perform a forced degradation study. Intentionally expose a small sample of your solution to harsh conditions (e.g., elevated temperature, acidic or basic pH). The resulting chromatogram can help you identify the peaks corresponding to known degradation products.

    • Review Handling Procedures: Re-examine your entire workflow. Was the compound left at room temperature for an extended period? Was there any cross-contamination with acids or bases?

Issue 3: The physical appearance of the solid compound has changed (e.g., clumping, discoloration).

  • Plausible Cause: this compound is a white crystalline solid.[4][][7] Any change, particularly clumping, suggests moisture absorption. This is a strong indicator that the material's integrity may be compromised.

  • Troubleshooting Steps:

    • Quarantine the Batch: Do not use the suspect material for critical experiments.

    • Verify Storage: Check the seal on the container and the conditions of your storage area. Ensure desiccants are active if used.

    • Contact Supplier: If the material was received in this condition, contact the supplier's technical support immediately.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Handling and Weighing Solid this compound

  • Preparation: Before retrieving the compound from storage, prepare your workspace. Ensure the analytical balance is clean and calibrated. Have all necessary PPE on.

  • Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Perform the weighing procedure in an area with minimal air currents, preferably in a fume hood or on a dedicated balance draft shield. Dispense the desired amount quickly and efficiently.

  • Resealing: Immediately and tightly reseal the container. Purging the headspace with an inert gas like argon or nitrogen before sealing can further protect the remaining solid.

  • Storage: Promptly return the container to its designated storage location (e.g., desiccator).

Protocol 2: Preparation of an Aqueous Stock Solution

  • Solvent Preparation: Use high-purity, deionized water or a suitable buffer. If possible, degas the solvent to remove dissolved oxygen.

  • Dissolution: Add the weighed this compound to the solvent. Mix using a vortex or magnetic stirrer in a closed container until fully dissolved. The compound has a solubility of 73 g/L at 25°C.[4]

  • Filtration (Optional): For applications requiring sterile solutions, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. This prevents contamination and repeated freeze-thaw cycles for the entire batch. Store aliquots in a cool, dark place, ideally at 2-8°C or frozen, depending on validated stability data for your specific concentration and solvent.

Data Summary & Visual Guides

Table 1: Recommended Storage and Handling Conditions

FormConditionRecommendationRationale
Solid TemperatureRoom Temperature (as per label)The compound is stable at ambient temperatures.[1]
AtmosphereTightly sealed container, in a dry place.[1]To prevent moisture absorption and subsequent hydrolysis.
SpecialUse of a desiccator is highly recommended.Provides an extra barrier against humidity.
Solution TemperatureCool (2-8°C) or FrozenSlows the rate of chemical degradation (hydrolysis).[3]
pHNeutral (if possible)Minimizes acid/base-catalyzed hydrolysis.[3]
ContainerTightly sealed, light-protected vial.Prevents evaporation, contamination, and photodegradation.
Visual Workflow Guides

cluster_0 Initial Receipt Workflow Receive Receive Shipment Inspect Inspect Container Seal Receive->Inspect SealOK Seal Intact? Inspect->SealOK Quarantine Quarantine Batch & Contact Supplier SealOK->Quarantine No Log Log Batch & Verify Storage Conditions SealOK->Log Yes Store Transfer to Secure Storage (e.g., Desiccator) Log->Store cluster_1 Factors Influencing Compound Degradation Compound Isopropyl Dihydrogen Phosphate Integrity Degradation Hydrolysis (Loss of Potency) Degradation->Compound Moisture Moisture/ Water Moisture->Degradation pH Non-Neutral pH (Acidic or Basic) pH->Degradation Temp Elevated Temperature Temp->Degradation

Sources

Validation & Comparative

A Comparative Guide to Isopropyl Dihydrogen Phosphate and Other Phosphate Esters for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphate esters are fundamental to countless biological processes and represent a cornerstone of medicinal chemistry and drug development. Their utility ranges from serving as key intermediates in oligonucleotide synthesis to acting as bioreversible prodrug moieties that enhance the bioavailability of therapeutic agents. This guide provides a detailed comparative analysis of isopropyl dihydrogen phosphate alongside other critical phosphate esters. We delve into their physicochemical properties, chemical stability, and functional applications, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these vital compounds to inform their selection and application in experimental design.

The Central Role of Phosphate Esters in Science

At its core, a phosphate ester is the product of a reaction between phosphoric acid and an alcohol. This simple definition belies the immense structural and functional diversity of this class of molecules. Nature's choice of the phosphate group is deliberate; it is integral to the structure of DNA and RNA, crucial for energy transduction via adenosine triphosphate (ATP), and a master regulator of cellular activity through protein phosphorylation.[1][2]

In the realm of drug development, the highly charged and hydrophilic nature of many active pharmaceutical ingredients (APIs) can severely limit their ability to cross cellular membranes. The prodrug strategy, wherein a lipophilic, bioreversible moiety is attached to the API, is a proven method to overcome this challenge.[3][4] Phosphate esters are exemplary in this role. By masking a hydroxyl group on a parent drug, a phosphate ester can improve solubility or facilitate passive diffusion across membranes. Once inside the cell, endogenous enzymes such as alkaline phosphatases readily cleave the ester bond, releasing the active drug.[5][6][7]

The classification of phosphate esters into mono-, di-, and triesters, based on the number of alcohol groups esterified to the central phosphorus atom, directly dictates their physical and chemical properties.[8] A monoester, like this compound, retains two acidic protons, making it highly water-soluble at physiological pH. In contrast, a triester is neutral and significantly more lipophilic. This "tunability" is a key theme in their application.[9]

A Profile of this compound

This compound (CAS 1623-24-1) is a monoalkyl phosphate ester that serves as a valuable reference compound and a building block in various chemical syntheses.[10][11] It is a white crystalline solid, noted to be corrosive to metals and tissue.[12][] Its role as a phosphoantigen has also been identified, highlighting its relevance in immunological studies.[10][14]

Key Physicochemical Properties:

  • Molecular Formula: C₃H₉O₄P[12]

  • Molecular Weight: 140.07 g/mol [14]

  • Appearance: White crystalline solid[]

  • Solubility: Soluble in water (73 g/L at 25 °C)[12]

  • Hydrogen Bond Donor Count: 2[12]

  • Hydrogen Bond Acceptor Count: 4[12]

The presence of two hydroxyl groups on the phosphate moiety makes it a relatively strong acid and highly polar.

G P P O1 O P->O1 O2 O P->O2 P:e->O2:w P:e->O2:w OH1 OH P->OH1 OH2 OH P->OH2 dummy C1 CH O1->C1 CH3_1 CH₃ C1->CH3_1 CH3_2 CH₃ C1->CH3_2

Caption: Structure of this compound.

Comparative Analysis of Phosphate Esters

The selection of a phosphate ester for a specific application depends critically on its properties. Here, we compare this compound to other representative esters.

Physicochemical Properties

The nature of the R group (alkyl, aryl) and the degree of esterification (mono-, di-, triester) are the primary determinants of a phosphate ester's properties.

PropertyThis compound (Monoester)Diisopropyl Phosphate (Diester)Tributyl Phosphate (Triester)Phenyl Dihydrogen Phosphate (Aryl Monoester)
CAS Number 1623-24-1[12]1611-31-0[15]126-73-8701-64-4
Molecular Weight 140.07 g/mol [14]182.15 g/mol [15]266.31 g/mol 174.1 g/mol
State Solid[]LiquidLiquidSolid
Boiling Point 250.5 °C[]225.8 °C[15]289 °CDecomposes
Aqueous Solubility High (73 g/L)[12]ModerateLow (0.6 g/100 mL)Moderate
XLogP3 -0.8[14]1.9[15]4.00.8
Acidity (pKa) pKa1 ≈ 2, pKa2 ≈ 7pKa ≈ 1.5N/A (neutral)pKa1 ≈ 1.6, pKa2 ≈ 6.5

Analysis of Properties:

  • Esterification Degree: Moving from a monoester (this compound) to a diester (diisopropyl phosphate) and a triester (tributyl phosphate) dramatically decreases aqueous solubility and increases lipophilicity (higher XLogP3 value).[15] This is due to the replacement of acidic hydroxyl groups with lipophilic alkyl groups.

  • Alkyl vs. Aryl Group: Comparing this compound with phenyl dihydrogen phosphate, the aryl ester is slightly more acidic due to the electron-withdrawing nature of the phenyl ring, which stabilizes the conjugate base.

Chemical Stability and Reactivity: The Hydrolysis Rate

A critical performance metric for phosphate esters, especially in biological and pharmaceutical contexts, is their rate of hydrolysis. This cleavage of the P-O bond is highly dependent on pH and temperature.[16] Generally, the hydrolysis of phosphate esters is a slow process at neutral pH but can be catalyzed by acid, base, or enzymes.[7][17]

Factors Influencing Hydrolysis:

  • pH: Base-catalyzed hydrolysis is common for phosphate esters.[17] However, for negatively charged mono- and diesters at higher pH, coulombic repulsion can slow the approach of a hydroxide nucleophile.[16]

  • Leaving Group: The stability of the leaving alcohol (RO⁻) influences the reaction rate. More acidic alcohols (and thus more stable alkoxides) are better leaving groups, accelerating hydrolysis. This is why aryl phosphates tend to be more reactive than alkyl phosphates.[18][19]

  • Steric Hindrance: Bulky alkyl groups around the phosphorus center can sterically hinder the approach of a nucleophile, slowing the rate of hydrolysis.

Comparative Stability:

  • Monoesters vs. Triesters: Triesters are generally more susceptible to nucleophilic attack than the corresponding anionic mono- or diesters at neutral or basic pH because they lack the electrostatic repulsion from negative charges.[18]

  • Alkyl vs. Aryl: Aryl phosphate esters are typically less stable to hydrolysis than alkyl phosphate esters due to the better leaving group ability of the phenoxide ion.

The half-life of phosphodiester bonds, such as those in DNA, is exceptionally long, highlighting their inherent stability, which is crucial for genetic information storage.[20] However, enzymes can accelerate this hydrolysis rate by many orders of magnitude.

Applications in Research and Development

The diverse properties of phosphate esters lead to a wide range of applications.

Phosphate Ester TypeKey PropertiesPrimary ApplicationsExamples
Simple Monoalkyl Water-soluble, acidicProdrugs (for solubility), biochemical buffers, phosphoantigensThis compound, Fostamatinib
Simple Dialkyl/Trialkyl Lipophilic, neutral (triesters)Flame retardants, plasticizers, industrial surfactants, extraction agentsTributyl phosphate (TBP), Tricresyl phosphate (TCP)
Nucleoside Phosphates Anionic, specific structureBuilding blocks for oligonucleotide synthesis, antiviral prodrugsPhosphoramidites, Sofosbuvir, Tenofovir[21][22][23]
Phosphorylated Amino Acids Mimics of natural signalingTools for studying protein kinases/phosphatases, inhibitorsPhosphotyrosine, Phosphoserine

Prodrug Strategy: The use of phosphate esters to create prodrugs is a major application in medicinal chemistry.[5][21] By converting a hydroxyl-containing drug into a phosphate ester, its water solubility can be dramatically increased for intravenous formulations. Alternatively, converting it to a more lipophilic diester or triester can enhance absorption through the gut wall.[6]

Oligonucleotide Synthesis: The automated chemical synthesis of DNA and RNA relies on phosphoramidite chemistry, where the phosphate group is temporarily protected as a phosphite triester during the coupling reaction.[22][24][25] This protected intermediate is then oxidized to a stable phosphate triester.[26]

Experimental Protocols

To provide practical context, we outline key experimental methodologies for the synthesis and analysis of phosphate esters.

Protocol: Synthesis of an Unsymmetrical Dialkyl Phosphate Ester

This protocol describes a common method for synthesizing a phosphate ester from two different alcohols, illustrating the stepwise approach.

Objective: To synthesize Isopropyl Ethyl Phosphate.

Principle: This method involves the sequential reaction of phosphorus oxychloride (POCl₃) with two different alcohols in the presence of a base to neutralize the HCl byproduct.

G cluster_0 Step 1: Monophosphorylation cluster_1 Step 2: Diphosphorylation cluster_2 Step 3: Workup & Purification A Dissolve POCl₃ in anhydrous DCM under N₂ atmosphere B Cool to 0°C A->B C Add Isopropanol (1 eq) and Pyridine (1 eq) dropwise B->C D Stir for 2h at 0°C C->D E Add Ethanol (1 eq) and Pyridine (1 eq) dropwise at 0°C D->E F Allow to warm to RT and stir overnight E->F G Quench with cold water F->G H Extract with DCM G->H I Wash organic layer (HCl, NaHCO₃, brine) H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify by silica gel column chromatography J->K

Caption: Workflow for unsymmetrical phosphate ester synthesis.

Methodology:

  • Reaction Setup: A flame-dried, three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer is charged with anhydrous dichloromethane (DCM) and phosphorus oxychloride (POCl₃).

  • First Esterification: The solution is cooled to 0°C in an ice bath. A solution of isopropanol (1.0 equivalent) and pyridine (1.0 equivalent) in DCM is added dropwise over 30 minutes. The reaction is stirred at 0°C for 2 hours. Causality: Pyridine acts as a base to scavenge the HCl produced, driving the reaction forward.

  • Second Esterification: A solution of ethanol (1.0 equivalent) and pyridine (1.0 equivalent) in DCM is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by pouring it into cold water. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with DCM.

  • Washing: The combined organic layers are washed sequentially with cold 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine. Self-Validation: These washing steps remove impurities and byproducts, which is crucial for obtaining a pure product.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification & Characterization: The crude product is purified by silica gel column chromatography. The final product's identity and purity are confirmed using ³¹P NMR and ¹H NMR spectroscopy.

Protocol: Comparative Hydrolysis Rate Analysis

Objective: To compare the hydrolytic stability of this compound and phenyl dihydrogen phosphate under basic conditions.

Principle: The rate of hydrolysis is determined by monitoring the disappearance of the starting ester or the appearance of the alcohol product over time using High-Performance Liquid Chromatography (HPLC).

G A Prepare stock solutions of isopropyl & phenyl phosphate D Initiate reaction by adding phosphate ester to buffer (t=0) A->D B Prepare buffer at target pH (e.g., pH 10 carbonate buffer) C Incubate buffer at constant temperature (e.g., 50°C) B->C C->D E Withdraw aliquots at specific time intervals D->E F Quench reaction (e.g., with acidic solution) E->F G Analyze aliquot by HPLC F->G H Plot concentration vs. time and determine rate constant (k) G->H

Caption: Experimental workflow for hydrolysis rate determination.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of this compound and phenyl dihydrogen phosphate in water. Prepare a 0.1 M carbonate buffer solution and adjust the pH to 10.0.

  • Reaction: Equilibrate the buffer solution in a temperature-controlled water bath at 50°C. To initiate the reaction, add a small volume of the phosphate ester stock solution to the pre-heated buffer to achieve a final concentration of 1 mM.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of 0.1 M HCl. This neutralizes the base and stops the hydrolysis. Causality: Quenching is essential to ensure that the measured concentration accurately reflects the concentration at the time of sampling.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Develop a method that separates the parent phosphate ester from the corresponding alcohol (isopropanol or phenol).

  • Data Processing: Quantify the peak area of the parent phosphate ester at each time point. Plot the natural logarithm of the concentration versus time. For a first-order reaction, the plot will be linear, and the negative of the slope will be the observed rate constant (k_obs).

  • Comparison: Compare the calculated rate constants for the two esters to determine their relative stability under the tested conditions.

Phosphate Esters in Signaling Pathways

The cleavage of phosphate esters is a fundamental event in cellular signaling. Extracellular phosphate itself can act as a signaling molecule, activating pathways like the Raf/MEK/ERK pathway.[1][27] A classic example of intracellular signaling is the protein kinase cascade, where a series of proteins are sequentially phosphorylated and activated.

G cluster_atp1 cluster_atp2 cluster_atp3 Receptor Receptor Activation Kinase1 Kinase 1 (Inactive) Receptor->Kinase1 Kinase1_P Kinase 1-P (Active) Kinase1->Kinase1_P Phosphorylation Kinase2 Kinase 2 (Inactive) Kinase1_P->Kinase2 ADP1 ADP Kinase1_P->ADP1 Kinase2_P Kinase 2-P (Active) Kinase2->Kinase2_P Phosphorylation Target Target Protein (Inactive) Kinase2_P->Target ADP2 ADP Kinase2_P->ADP2 Target_P Target Protein-P (Active) Target->Target_P Phosphorylation Response Cellular Response Target_P->Response ADP3 ADP Target_P->ADP3 ATP ATP ADP ADP ATP1 ATP ATP1->Kinase1_P ATP2 ATP ATP2->Kinase2_P ATP3 ATP ATP3->Target_P

Caption: A generalized kinase cascade signaling pathway.

In this pathway, the hydrolysis of the high-energy phosphoanhydride bonds in ATP provides the phosphate group for the esterification of serine, threonine, or tyrosine residues on target proteins.[8] This modification acts as a molecular switch, altering the protein's conformation and activity, thereby propagating the signal.

Conclusion

This compound represents a simple yet foundational member of the vast family of phosphate esters. Its properties—high polarity, aqueous solubility, and defined acidic character—make it a useful compound for specific biochemical studies. However, the true power of phosphate ester chemistry lies in its "tunability." By altering the degree of esterification and the nature of the organic substituents, researchers can create molecules with a wide spectrum of properties, from highly water-soluble prodrugs to lipophilic industrial surfactants. Understanding the structure-property-reactivity relationships, particularly concerning hydrolytic stability, is paramount for selecting or designing the optimal phosphate ester for applications in drug delivery, molecular biology, and materials science.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isopropyl Dihydrogen Phosphate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of product quality and regulatory compliance. Isopropyl dihydrogen phosphate, a phosphate ester of potential interest in various chemical and pharmaceutical contexts, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of potential analytical methodologies for its quantification, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a framework for developing and validating robust analytical procedures tailored to the specific characteristics of this compound. While specific, validated methods for this particular analyte are not widely published, this guide synthesizes established analytical principles for analogous compounds to provide a scientifically sound pathway for method development and validation.

The Analytical Challenge of this compound

This compound (C₃H₉O₄P) is a polar, non-volatile molecule.[1] Its structure presents several challenges for common analytical techniques:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct detection by UV-Vis spectrophotometry or standard HPLC-UV challenging at low concentrations.

  • High Polarity and Acidity: The acidic phosphate group leads to high polarity, which can result in poor retention on traditional reversed-phase HPLC columns and potential peak tailing due to interactions with silica-based stationary phases.[2]

  • Non-Volatile Nature: The phosphate moiety renders the molecule non-volatile, precluding direct analysis by gas chromatography (GC) without a derivatization step to increase its volatility.[3]

These characteristics necessitate a careful selection and optimization of the analytical technique to ensure specificity, accuracy, and precision.

Comparative Overview of Potential Analytical Methodologies

Based on the physicochemical properties of this compound and established methods for similar analytes, three primary chromatographic techniques present viable pathways for its quantification: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with indirect UV or other suitable detection, and Gas Chromatography (GC) following derivatization.

Analytical Technique Principle Anticipated Advantages Anticipated Challenges Typical Detector
Ion Chromatography (IC) Separation based on ionic interactions with an ion-exchange stationary phase.High selectivity for ionic species; directly applicable to phosphate compounds; robust and reproducible.[4]Potential for matrix interference from other anions; requires specialized IC system.Suppressed Conductivity
HPLC (Reversed-Phase) Separation based on polarity.Ubiquitous in analytical laboratories; versatile with various column chemistries.Poor retention and peak tailing on standard C18 columns; requires indirect UV or alternative detection (e.g., ELSD, CAD, MS).Indirect UV, ELSD, CAD, MS
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity.Requires a derivatization step to increase volatility, adding complexity and potential for variability.[3]Flame Ionization Detector (FID), Mass Spectrometry (MS)

Deep Dive into a Promising Technique: Ion Chromatography with Suppressed Conductivity Detection

Given the ionic nature of this compound, Ion Chromatography (IC) with suppressed conductivity detection stands out as a highly promising and direct analytical approach.[4] This technique is specifically designed for the separation and quantification of ions.

Causality Behind Experimental Choices for IC Method Development

The goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from other potential ionic species in the sample matrix.

  • Column Selection: An anion-exchange column with high capacity is chosen to retain the negatively charged phosphate group. The choice of stationary phase chemistry will influence the selectivity for different anions.

  • Eluent Selection: A hydroxide or carbonate/bicarbonate eluent is typically used in anion-exchange chromatography.[5] A gradient elution (gradually increasing eluent concentration) may be necessary to elute the analyte in a reasonable time with good peak shape.

  • Suppressed Conductivity Detection: This is the gold standard for IC. A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to a high signal-to-noise ratio and excellent sensitivity.[6]

Illustrative Experimental Workflow for IC Method Validation

The following diagram illustrates the logical workflow for the validation of an IC method for quantifying this compound, adhering to ICH Q2(R2) guidelines.[7]

IC_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop & Optimize IC Method P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity P3->E1 E2 Linearity E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 Range E4->E5 E6 LOD & LOQ E5->E6 E7 Robustness E6->E7 A1 Analyze Data vs. Acceptance Criteria E7->A1 A2 Investigate Deviations A1->A2 A3 Write Validation Report A1->A3

Caption: Workflow for IC Method Validation.

Detailed (Illustrative) Experimental Protocol for IC Method Validation

This section provides a detailed, albeit illustrative, protocol for the validation of an IC method for this compound. The acceptance criteria are based on typical requirements found in ICH and USP guidelines.[2][8]

Instrumentation and Chromatographic Conditions
  • IC System: A high-pressure ion chromatography system with a gradient pump, autosampler, and suppressed conductivity detector.

  • Anion-Exchange Column: A high-capacity anion-exchange column suitable for the separation of small organic anions.

  • Guard Column: A compatible guard column to protect the analytical column.

  • Eluent: Potassium hydroxide (KOH) gradient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Suppressor: Anion self-regenerating suppressor.

Validation Parameters and Procedures

a. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure:

    • Analyze a blank solution (diluent).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with potential interfering substances (e.g., inorganic phosphate, other process-related impurities).

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from interference from other components. Peak purity should be demonstrated if a photodiode array detector is used in parallel.

b. Linearity

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over the intended range.

  • Procedure: Prepare at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

c. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

d. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.

f. Range

  • Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Acceptance Criteria: The specified range is supported by the linearity, accuracy, and precision data.

g. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and eluent concentration (±2%).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Alternative Methodologies: A Comparative Outlook

HPLC with Indirect UV Detection

For laboratories without access to an IC system, an HPLC method with indirect UV detection can be developed.

  • Principle: The mobile phase contains a UV-absorbing compound that is displaced by the non-UV-absorbing analyte, resulting in a negative peak that can be quantified.

  • Workflow:

    HPLC_Workflow Sample Sample Preparation HPLC HPLC System (with UV-absorbing eluent) Sample->HPLC Column Reversed-Phase Column HPLC->Column Detector UV Detector (measures decrease in absorbance) Column->Detector Quant Quantification Detector->Quant

    Caption: HPLC with Indirect UV Detection Workflow.

  • Considerations: This method can be less sensitive than IC and may require more extensive method development to find a suitable UV-absorbing mobile phase additive that provides good peak shape and resolution.

Gas Chromatography with Derivatization

If high sensitivity is required and matrix interferences are a concern, GC-MS after derivatization is a powerful option.

  • Principle: The polar, non-volatile this compound is chemically converted into a volatile derivative (e.g., a trimethylsilyl ester) that can be analyzed by GC.[9]

  • Workflow:

    GC_Workflow Sample Sample Preparation (Drying) Deriv Derivatization (e.g., Silylation) Sample->Deriv GC GC-MS System Deriv->GC Quant Quantification GC->Quant

  • Considerations: The derivatization step adds complexity and must be carefully controlled to ensure complete and reproducible reactions. This approach is often used for trace-level analysis.

Conclusion: A Pathway to Validated Quantification

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Restek. GC Derivatization. [Link]

  • PubChem. Monoisopropyl phosphate. [Link]

  • Diduco. Phosphate. [Link]

  • PubMed. Ion chromatographic separations of phosphorus species: a review. [Link]

  • PubMed. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning. [Link]

  • Shimadzu. Ion Chromatography - Environmental Solutions - Industries. [Link]

Sources

A Comparative Guide to the Efficacy of Isopropyl Dihydrogen Phosphate as a Stabilizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, achieving long-term stability of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development. The choice of a stabilizing agent can profoundly impact a product's shelf-life, efficacy, and safety. This guide offers an in-depth technical comparison of isopropyl dihydrogen phosphate as a stabilizing agent, evaluating its performance against other commonly used alternatives. We will delve into the mechanistic underpinnings of its stabilizing action, present supporting experimental data, and provide detailed protocols for comparative evaluation.

The Critical Role of Stabilizers in Pharmaceutical Formulations

Drug degradation is a multifaceted challenge, driven by factors such as pH shifts, oxidation, hydrolysis, and interactions with excipients. Stabilizing agents are crucial components of a formulation that mitigate these degradation pathways, ensuring the API remains within its specified limits of purity, potency, and physical characteristics throughout its shelf life. The selection of an appropriate stabilizer is a critical decision in formulation development, directly influencing the therapeutic window and patient safety.[1]

This compound: A Profile

This compound (CAS 1623-24-1) is a phosphate ester, appearing as a white crystalline solid.[2][] Its chemical structure, featuring a phosphate group esterified with an isopropyl group, imparts properties that make it a candidate for use as a stabilizing agent.

Mechanism of Action

The stabilizing effect of phosphate-containing compounds in pharmaceutical formulations is often attributed to their capacity to act as buffering agents.[4] By maintaining the pH of a formulation within a narrow, optimal range, they can significantly slow down pH-dependent degradation reactions of the API. Phosphate buffer systems, which consist of a weak acid (dihydrogen phosphate) and its conjugate base (monohydrogen phosphate), are widely employed in parenteral and ophthalmic preparations to ensure both stability and physiological compatibility.[4][5]

This compound, as a dihydrogen phosphate ester, can contribute to this buffering capacity. The phosphate moiety can participate in acid-base equilibria, helping to resist changes in pH that could otherwise compromise the stability of the API.

Comparative Analysis: this compound vs. Alternative Stabilizers

The true measure of a stabilizing agent's utility lies in its performance relative to other available options. Here, we compare this compound with two major classes of stabilizers: other phosphate-based buffers and polymeric stabilizers.

This compound vs. Inorganic Phosphate Buffers

Inorganic phosphate buffers, such as those prepared with sodium dihydrogen phosphate and disodium hydrogen phosphate, are a mainstay in pharmaceutical formulation.[6]

Stabilizer TypeAdvantagesDisadvantages
This compound Potential for improved solubility in certain non-aqueous or co-solvent systems due to the isopropyl group. May offer unique interaction profiles with specific APIs.Limited publicly available data on direct comparative efficacy as a primary stabilizer. Potential for hydrolysis of the ester bond under certain conditions.
Inorganic Phosphate Buffers (e.g., Sodium Phosphate) Well-established safety and efficacy profiles. High buffering capacity. Readily available and cost-effective.[6]Potential for precipitation with certain cations (e.g., calcium, magnesium).[7] Limited solubility in some organic solvent systems.
This compound vs. Polymeric Stabilizers

Polymeric stabilizers, such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and various block copolymers, represent another important class of stabilizing agents. They primarily function through steric hindrance, forming a protective layer around the API particles to prevent aggregation and interaction with the surrounding environment.[8][9]

Stabilizer TypeAdvantagesDisadvantages
This compound (as a pH modifier) Effective for APIs sensitive to pH fluctuations. Simple mechanism of action.Does not provide steric stabilization against particle aggregation. Efficacy is dependent on the pKa of the phosphate group and the pH of the formulation.
Polymeric Stabilizers Provide steric stabilization, effective against aggregation of nanoparticles and in suspensions.[9] Can enhance solubility of poorly soluble drugs.[8]Can increase the viscosity of the formulation. Potential for immunogenicity with some polymers. More complex mechanism of action.

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of this compound with other stabilizers, a well-designed experimental plan is essential. The following protocols outline a systematic approach to this evaluation.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step to elucidate the degradation pathways of an API and to assess the stability-indicating nature of analytical methods.[1][2][10]

Objective: To compare the ability of different stabilizers to protect an API from degradation under various stress conditions.

Protocol:

  • Preparation of Formulations:

    • Prepare a control formulation of the API in a suitable solvent system without any stabilizer.

    • Prepare formulations of the API with this compound at a predetermined concentration.

    • Prepare formulations of the API with alternative stabilizers (e.g., a standard inorganic phosphate buffer, a polymeric stabilizer like PVP) at equivalent molar concentrations or concentrations determined by preliminary screening.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Expose the formulations to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the formulations with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Store the formulations at elevated temperatures (e.g., 60°C, 80°C).[1]

    • Photostability: Expose the formulations to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each formulation.

    • Neutralize the acid/base stressed samples before analysis.[1]

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining API and the formation of degradation products.[2][11]

  • Data Evaluation:

    • Compare the percentage of API remaining and the profile of degradation products across all formulations. The formulation showing the least degradation of the API is considered to have the most effective stabilizer under that specific stress condition.

Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a drug product by subjecting it to elevated temperature and humidity conditions.[12][13]

Objective: To evaluate the long-term stabilizing effect of this compound in comparison to other stabilizers.

Protocol:

  • Preparation and Packaging:

    • Prepare batches of the final drug product formulated with the different stabilizers being compared.

    • Package the drug product in the proposed final container-closure system.

  • Storage Conditions:

    • Store the packaged products under accelerated stability conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months).[14][15]

  • Testing Schedule:

    • Test the samples at specified time points, typically 0, 1, 2, 3, and 6 months.[13][15]

  • Analytical Testing:

    • Perform a comprehensive analysis at each time point, including:

      • Assay for API content.

      • Quantification of degradation products.

      • Physical characterization (e.g., appearance, pH, dissolution).

  • Data Analysis:

    • Plot the degradation of the API over time for each formulation.

    • Compare the rate of degradation and the time to reach the specification limits for each formulation to determine the most effective stabilizing system.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for comparing the efficacy of different stabilizing agents.

G cluster_prep Formulation Preparation cluster_stress Forced Degradation Studies cluster_accel Accelerated Stability Studies cluster_analysis Analysis & Evaluation API Active Pharmaceutical Ingredient (API) Control Control (No Stabilizer) API->Control IDP This compound API->IDP Alt1 Alternative Stabilizer 1 (e.g., Inorganic Phosphate) API->Alt1 Alt2 Alternative Stabilizer 2 (e.g., Polymeric Stabilizer) API->Alt2 Acid Acid/Base Hydrolysis Control->Acid Oxidation Oxidation Control->Oxidation Thermal Thermal Stress Control->Thermal Photo Photostability Control->Photo Storage ICH Accelerated Conditions (e.g., 40°C/75% RH) Control->Storage IDP->Acid IDP->Oxidation IDP->Thermal IDP->Photo IDP->Storage Alt1->Acid Alt1->Oxidation Alt1->Thermal Alt1->Photo Alt1->Storage Alt2->Acid Alt2->Oxidation Alt2->Thermal Alt2->Photo Alt2->Storage HPLC Stability-Indicating HPLC Analysis Acid->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Storage->HPLC Degradation Degradation Profiling HPLC->Degradation Comparison Comparative Efficacy Assessment Degradation->Comparison

Sources

A Senior Application Scientist's Guide to Phosphorylating Agents: Isopropyl Dihydrogen Phosphate in Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and life sciences, the introduction of a phosphate moiety is a cornerstone transformation. Phosphorylation is critical for modulating the solubility, biological activity, and targeting of molecules, from small-molecule drugs to complex oligonucleotides.[1][2] The choice of phosphorylating agent is therefore a decision of paramount importance, dictating not only the success of the reaction but also the overall efficiency and scalability of the synthetic route.

This guide provides an in-depth comparison of isopropyl dihydrogen phosphate against a selection of commonly employed phosphorylating agents. Moving beyond a simple catalog of reagents, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the reactivity, selectivity, and operational handling of each agent, supported by experimental data and protocols, to empower you to make the most informed decision for your specific synthetic challenge.

The Phosphorylation Toolbox: An Overview of Key Reagents

Phosphorylating agents can be broadly classified based on the oxidation state of the phosphorus atom, typically P(III) or P(V).[3] P(III) reagents, or phosphitylating agents, are characterized by high reactivity but necessitate a subsequent oxidation step to yield the stable pentavalent phosphate. Conversely, P(V) reagents introduce the phosphate group in its final, stable oxidation state, though often at the cost of reduced reactivity.

Our comparative analysis will focus on the following key players:

  • This compound (P(V)) : A direct and atom-economical choice when the isopropyl phosphate ester is the desired final product.

  • Dibenzyl Phosphate Derivatives (P(V)) : Valued for the utility of benzyl protecting groups, which can be cleanly removed under mild hydrogenolysis conditions.[4][5]

  • Diphenyl Phosphite (P(III)) : A common H-phosphonate precursor, serving as a versatile entry point to various phosphorus compounds.[6][7]

  • Phosphoramidites (P(III)) : The gold standard for oligonucleotide synthesis, offering exceptionally high reactivity and coupling efficiencies under mild conditions.[8][9]

Deep Dive: this compound

This compound is a white crystalline solid that acts as a direct P(V) phosphorylating agent.[][11] Its primary strategic advantage lies in its simplicity: it directly installs the target isopropyl phosphate group without the need for subsequent deprotection steps. This makes it an attractive option for syntheses where this specific moiety is required in the final molecule.

Mechanistic Considerations & Causality: As a P(V) reagent, this compound is less electrophilic than its P(III) counterparts or activated P(V) species like phosphorochloridates. Direct reaction with an alcohol is generally slow and requires activation to proceed efficiently. Activating agents, such as carbodiimides (e.g., DCC) or trichloroacetonitrile, are often employed to convert one of the phosphate hydroxyl groups into a better leaving group, thereby facilitating nucleophilic attack by the substrate's hydroxyl or amino group.[12]

The choice to use this reagent is therefore driven by a clear end-goal. If the synthetic target is, for example, an isopropyl phosphated prodrug, using this compound avoids the additional steps of protection and deprotection, streamlining the synthesis and potentially increasing overall yield.

Limitations and Handling: The main limitation is its moderate reactivity, which may be unsuitable for sensitive or sterically hindered substrates. Furthermore, it is a corrosive material that can cause severe skin burns and eye damage, necessitating careful handling with appropriate personal protective equipment (PPE) in a well-ventilated area.[][13][14]

Comparative Analysis: Performance Against Alternatives

The optimal phosphorylating agent is always context-dependent. The following sections compare this compound with other agents based on critical performance metrics.

Reactivity and Reaction Conditions

The most striking difference lies in reactivity. P(III) phosphoramidites are exceptionally reactive and allow for phosphorylation at room temperature in minutes when activated by a weak acid like tetrazole.[8] This high reactivity is crucial for high-fidelity processes like solid-phase oligonucleotide synthesis.

Dibenzyl chlorophosphonate, a P(V) agent, is prepared in situ from dibenzyl phosphite and is also highly reactive, readily phosphorylating alcohols in the presence of a base like pyridine.[4] H-phosphonates, such as diphenyl phosphite, require activation before coupling, often with an acyl chloride like pivaloyl chloride, followed by an oxidation step.[15][16]

This compound generally requires more forcing conditions or potent activators, which may not be compatible with delicate substrates. This lower reactivity must be weighed against the benefit of avoiding deprotection steps.

The Role of Protecting Groups

This is a critical strategic consideration. For complex molecule synthesis, protecting groups are essential.

  • Dibenzyl Phosphate: The two benzyl groups mask the acidic protons of the phosphate, rendering it soluble in organic solvents and preventing unwanted side reactions. Their key advantage is clean removal via catalytic hydrogenolysis (e.g., Pd/C, H₂), a mild method that is orthogonal to many other protecting groups.[4][8]

  • Phosphoramidites: Typically employ a β-cyanoethyl group, which is stable to the coupling conditions but easily removed with mild base (e.g., aqueous ammonia) post-synthesis.

  • This compound: The isopropyl group is not a protecting group; it is a permanent feature of the final product. This is an advantage only when it is the desired functionality.

Safety and Handling Profiles

While all phosphorus reagents require careful handling, their specific hazards differ:

  • Phosphoramidites: Are highly sensitive to moisture and air, requiring storage under an inert atmosphere and handling with anhydrous techniques.[3][8]

  • Chlorophosphonates: Are often unstable and corrosive, typically generated and used immediately without isolation.[4][12]

  • Diphenyl Phosphite: Is classified as corrosive and an irritant. It is also moisture-sensitive.[6]

  • This compound: Is a corrosive solid.[][13]

A summary of general safety precautions for handling phosphorus compounds is essential. Always use a fume hood, and wear safety glasses, a lab coat, and impervious gloves.[17][18] Have appropriate spill cleanup materials available. For corrosive acids like phosphoric acid derivatives, ensure access to an emergency shower and eyewash station.[14][19]

Data Presentation: A Comparative Overview

The following table summarizes typical experimental parameters for the phosphorylation of a primary alcohol using different classes of reagents. Note that these are representative conditions and optimal results will vary by substrate.

Reagent ClassExample ReagentOxidation StateTypical ConditionsReaction TimeTypical YieldKey Feature
Alkyl Dihydrogen Phosphate This compoundP(V)Alcohol, DCC, CH₂Cl₂, RT12-24 h60-80%Direct installation, no deprotection
Phosphoramidite Dibenzyl N,N-DiisopropylphosphoramiditeP(III)1. Alcohol, Tetrazole, MeCN, RT2. I₂/H₂O or t-BuOOH5-15 min (coupling)5-15 min (oxidation)95-99%High reactivity, mild conditions
H-Phosphonate Diphenyl PhosphiteP(III)1. Alcohol, PvCl, Pyridine, RT2. I₂/H₂O1-3 h (coupling)5-15 min (oxidation)80-95%Versatile intermediate
Phosphorochloridate Dibenzyl ChlorophosphonateP(V)Alcohol, Pyridine, CCl₄, 0°C to RT1-4 h85-95%High reactivity, removable groups

Visualization of Core Mechanisms

To better understand the fundamental differences in reactivity, the following diagrams illustrate the generalized mechanisms for P(III) and P(V) agents.

P_III_Mechanism P(III) Phosphitylation & Oxidation cluster_step1 Step 1: Coupling cluster_step2 Step 2: Oxidation P_III R'₂N-P(OR)₂ (Phosphoramidite) Intermediate [Active P(III) Intermediate] P_III->Intermediate + Activator Activator Activator (e.g., Tetrazole) Product_III R''-O-P(OR)₂ (Phosphite Triester) Intermediate->Product_III + R''-OH - R'₂NH Substrate R''-OH Substrate->Product_III Product_III_2 R''-O-P(OR)₂ Oxidant Oxidant (e.g., I₂/H₂O) Final_Product R''-O-P(O)(OR)₂ (Phosphate Triester) Product_III_2->Final_Product + Oxidant

Caption: General mechanism for P(III) phosphorylating agents.

P_V_Mechanism P(V) Direct Phosphorylation cluster_main P_V (RO)₂P(O)Cl (Phosphorochloridate) Final_Product (RO)₂P(O)OR' (Phosphate Triester) P_V->Final_Product Sₙ2 @ P Substrate R'-OH Substrate->Final_Product Base Base (e.g., Pyridine) Base->Final_Product - Base·HCl

Caption: General mechanism for activated P(V) phosphorylating agents.

Experimental Protocols

The following protocols provide detailed, validated methodologies for key phosphorylation reactions.

Protocol 1: Phosphorylation of a Primary Alcohol using Dibenzyl N,N-Diisopropylphosphoramidite

This protocol details the use of a highly reactive P(III) reagent, a cornerstone of modern synthesis.

Materials:

  • Primary alcohol substrate (1.0 eq)

  • Dibenzyl N,N-Diisopropylphosphoramidite (1.1 eq)[8]

  • Activator: 0.45 M Tetrazole in anhydrous acetonitrile (MeCN)

  • Oxidant: 0.1 M Iodine in THF/Pyridine/H₂O (90:5:5)

  • Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Protocol_1_Workflow start Dissolve alcohol in anhydrous DCM add_reagent Add phosphoramidite start->add_reagent add_activator Add tetrazole solution dropwise at 0°C add_reagent->add_activator stir Stir at RT for 15 min (TLC monitoring) add_activator->stir cool Cool to 0°C stir->cool oxidize Add iodine solution (color persists) cool->oxidize stir_ox Stir at RT for 15 min oxidize->stir_ox quench Quench with aq. Na₂S₂O₃ stir_ox->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃, then brine extract->wash dry Dry (Na₂SO₄), filter, concentrate wash->dry purify Purify via flash chromatography dry->purify

Caption: Workflow for phosphorylation using a phosphoramidite.

Step-by-Step Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.

  • Add Dibenzyl N,N-Diisopropylphosphoramidite (1.1 eq).

  • Cool the reaction mixture to 0°C and add the tetrazole solution dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture back to 0°C.

  • Slowly add the iodine solution until a persistent brown color is observed.

  • Stir at room temperature for another 15 minutes.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ until the brown color disappears.

  • Dilute with DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dibenzyl protected phosphate ester by silica gel flash chromatography.

Causality & Trustworthiness: The use of an anhydrous, inert atmosphere is critical because phosphoramidites and the activated intermediates are readily hydrolyzed by water.[3] The two-step process (coupling then oxidation) ensures high fidelity and prevents side reactions. Quenching with thiosulfate neutralizes the excess iodine oxidant. The protocol is self-validating through TLC monitoring at each key stage.

Protocol 2: Phosphorylation of Phenol using Dibenzyl Phosphite

This protocol illustrates the phosphorylation of a phenol using a P(V) approach after in-situ activation.

Materials:

  • Phenol substrate (1.0 eq)

  • Dibenzyl phosphite (1.2 eq)[20]

  • N-ethyldiisopropylamine (DIPEA) (2.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Carbon tetrachloride (CCl₄) as both solvent and oxidant

  • Anhydrous acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolve the phenol (1.0 eq), dibenzyl phosphite (1.2 eq), and DMAP (0.1 eq) in anhydrous MeCN.

  • Add DIPEA (2.5 eq) to the solution.

  • Add CCl₄ to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel flash chromatography to yield the dibenzyl phenyl phosphate.[20]

Causality & Trustworthiness: This represents an Atherton-Todd type reaction. The dibenzyl phosphite is converted in situ to the corresponding phosphorochloridate by CCl₄ in the presence of the base (DIPEA). This highly reactive intermediate is then trapped by the phenol nucleophile. DMAP serves as a nucleophilic catalyst to accelerate the reaction. The aqueous workup effectively removes the amine base and salts, ensuring a clean product for purification.

Conclusion and Strategic Recommendations

The selection of a phosphorylating agent is a strategic decision, not merely a tactical one.

  • Choose this compound when: The final product requires a non-labile isopropyl phosphate group. Its use can significantly shorten the synthetic route by avoiding protection/deprotection steps, making it ideal for specific prodrug syntheses or as a specialty chemical.[]

  • Choose a Phosphoramidite when: High reactivity, mild conditions, and exceptional yields are paramount, especially with sensitive or valuable substrates like nucleosides. This is the reagent of choice for automated synthesis.[8]

  • Choose a Benzyl-Protected Reagent (e.g., Dibenzyl Phosphate) when: A temporary phosphate group is needed. The ability to deprotect under mild, neutral hydrogenolysis conditions provides critical orthogonality for complex, multi-step syntheses.[4][5]

  • Choose an H-Phosphonate approach when: Versatility is key. H-phosphonates are stable precursors that can be converted into a wide array of phosphate esters, phosphoramidates, and other analogues.[15][16][21]

By understanding the underlying mechanisms, reactivity patterns, and operational requirements of each class of agent, the modern synthetic chemist can navigate the complexities of phosphorylation with confidence, designing robust and efficient pathways to novel and impactful molecules.

References

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. (n.d.). National Institutes of Health (NIH). [Link]

  • Athey, A., Openshaw, H. T., & Todd, A. R. (1945). 94. Studies on Phosphorylation. Part I. Dibenzyl Chlorophosphonate as a Phosphorylating Agent. Journal of the Chemical Society (Resumed), 382. [Link]

  • New access to H-phosphonates via metal-catalyzed phosphorus-oxygen bond formation. (n.d.). National Institutes of Health (NIH). [Link]

  • Phosphorus | Office of Environmental Health and Safety. (n.d.). Princeton EHS. [Link]

  • Guga, P., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 589882. [Link]

  • Kashemirov, B. A., Błaz˙ewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (n.d.). Synthesis of a 32P-Labeled Alkyl Dihydrogen Phosphate via Activation of Phosphoric Acid with Trichloroacetonitrile. Science of Synthesis, 42, 327. [Link]

  • Diphenylphosphite. (n.d.). Grokipedia. [Link]

  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. (2020). National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET Chemical Phosphorylation Reagent (10-1900-xx). (2018). Glen Research. [Link]

  • What You Need to Know: Safety & Handling of Phosphates. (2022). YouTube. [Link]

  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. [Link]

  • Chemical structures of some popular phosphitylating agents. (n.d.). ResearchGate. [Link]

  • Diphenylphosphite. (n.d.). Wikipedia. [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). (n.d.). PubMed Central. [Link]

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The Isopropyl Dihydrogen Phosphate Vantage: A Comparative Guide for Drug Development and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug development and organic synthesis, the strategic incorporation of phosphate moieties can profoundly influence a molecule's biological activity, solubility, and pharmacokinetic profile. Isopropyl dihydrogen phosphate, a seemingly simple organophosphorus compound, offers a versatile platform for researchers. This guide provides a comprehensive comparison of its applications, delving into its performance against contemporary alternatives, supported by experimental insights and detailed protocols. Our focus will be on empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic and therapeutic endeavors.

The Pivotal Role of this compound in Prodrug Design

A primary and highly successful application of the isopropyl phosphate moiety is in the design of prodrugs, particularly the isopropoxycarbonyloxymethyl (POC) promoiety. This strategy is engineered to enhance the oral bioavailability of drugs that are poorly absorbed due to low solubility or unfavorable membrane permeability.[1][2][3] The core principle involves masking a polar functional group, often a phosphonate in antiviral drugs, with the lipophilic POC group. This modification facilitates passive diffusion across the intestinal epithelium.[4]

Mechanism of Action: A Symphony of Enzymatic Cleavage

The efficacy of a prodrug strategy hinges on its ability to be efficiently cleaved in vivo to release the active parent drug. The POC moiety is designed for a two-step enzymatic hydrolysis.

Prodrug Isopropoxycarbonyloxymethyl (POC) Prodrug Intermediate Hydroxymethyl Intermediate Prodrug->Intermediate Parent_Drug Active Parent Drug Intermediate->Parent_Drug Spontaneous Elimination Byproducts Isopropanol + CO2 + Formaldehyde Intermediate->Byproducts

Caption: Enzymatic activation of a POC prodrug.

This process is initiated by ubiquitous esterases in the plasma and tissues, which hydrolyze the carbonate ester bond.[5] This is followed by the spontaneous release of isopropanol, carbon dioxide, and formaldehyde, liberating the active drug.[5]

Performance Comparison: POC vs. POM and ProTide Strategies

The selection of a promoiety is a critical decision in prodrug design. The POC strategy is often compared with the pivaloyloxymethyl (POM) and the more recent phosphoramidate (ProTide) approaches.

PromoietiesKey CharacteristicsAdvantagesDisadvantagesRepresentative Drug
Isopropoxycarbonyloxymethyl (POC) Carbonate-based promoietyGenerally considered to have a safer byproduct profile (isopropanol) compared to POM.[5]Can exhibit variable plasma stability.Tenofovir Disoproxil (TDF)
Pivaloyloxymethyl (POM) Ester-based promoietyWell-established with a long history of use.[6]Release of pivalic acid can be associated with mitochondrial toxicity and carnitine depletion.[4][5]Adefovir Dipivoxil, Tenofovir Dipivoxil
Phosphoramidate (ProTide) Aryl and amino acid ester-based phosphoramidateHigh intracellular delivery efficiency and plasma stability.[6]More complex synthesis.Tenofovir Alafenamide (TAF), Sofosbuvir

Experimental Data Snapshot: The Case of Tenofovir

A compelling real-world comparison is the evolution of tenofovir prodrugs for the treatment of HIV and Hepatitis B. Tenofovir disoproxil fumarate (TDF) utilizes a bis-POC promoiety, while the newer tenofovir alafenamide (TAF) employs the ProTide technology.

Clinical studies have demonstrated that TAF achieves significantly higher intracellular concentrations of the active tenofovir diphosphate with a much lower plasma concentration of tenofovir compared to TDF.[7][8][9] This targeted delivery allows for a lower dose of TAF, leading to a better safety profile, particularly with reduced renal and bone density side effects.[7][10]

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Promoieties bis(isopropoxycarbonyloxymethyl)Phenylalanine and ethyl ester phosphoramidate
Plasma Tenofovir Exposure HighLow (90% lower than TDF)[10]
Intracellular Tenofovir Diphosphate LowerHigher (6.5-fold higher than TDF)[8]
Clinical Efficacy HighNon-inferior to TDF[7][9]
Renal and Bone Safety Higher incidence of adverse effectsImproved safety profile[7][10]

This comparison highlights the evolution of prodrug strategies, with the more sophisticated ProTide approach offering advantages in targeted delivery and safety over the earlier POC design. However, the POC strategy remains a viable and effective method for improving the bioavailability of certain drugs.

Experimental Protocol: Synthesis of a POC Prodrug (Illustrative)

The following is a generalized protocol for the synthesis of an isopropoxycarbonyloxymethyl (POC) prodrug of a hydroxyl-containing parent drug.

Materials:

  • Parent drug with a hydroxyl group

  • Isopropyl chloroformate

  • Formaldehyde (as paraformaldehyde)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • Non-nucleophilic base (e.g., diisopropylethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the POC-Cl reagent: In a flame-dried flask under an inert atmosphere, dissolve paraformaldehyde in the anhydrous solvent. Add isopropyl chloroformate dropwise at 0°C. Stir the reaction until the formation of the chloromethyl isopropyl carbonate (POC-Cl) is complete, as monitored by an appropriate analytical technique (e.g., NMR, GC-MS).

  • Prodrug Synthesis: In a separate flame-dried flask under an inert atmosphere, dissolve the parent drug and the non-nucleophilic base in the anhydrous solvent. Cool the solution to 0°C and add the freshly prepared POC-Cl solution dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Start Parent Drug (R-OH) Step1 React with Isopropyl Chloroformate and Formaldehyde to form POC-Cl Step2 React R-OH with POC-Cl in the presence of a base Step1->Step2 Product POC Prodrug (R-O-CH2-O-CO-O-iPr) Step2->Product

Caption: General workflow for POC prodrug synthesis.

This compound as a Phosphorylating Agent

Beyond its role in prodrugs, this compound and its derivatives can be employed as phosphorylating agents for the introduction of a phosphate group onto alcohols, a fundamental transformation in organic synthesis.[11][12]

Comparison with Other Phosphorylating Reagents

The choice of a phosphorylating agent depends on the substrate's complexity, the desired selectivity, and the reaction conditions.

Reagent ClassKey CharacteristicsAdvantagesDisadvantages
Alkyl Dihydrogen Phosphates (e.g., this compound) P(V) reagentRelatively stable and easy to handle. Can be used in dehydrative condensations.[13]Often requires activation or harsh conditions. Potential for side reactions like pyrophosphate formation.[13]
Phosphorodichloridates (e.g., Isopropyl Phosphorodichloridate) Highly reactive P(V) reagentHigh reactivity allows for rapid phosphorylation.[14][15]Highly sensitive to moisture, corrosive, and can lead to over-phosphorylation if not controlled.[13]
Phosphoramidites P(III) reagentMild reaction conditions, high yields, and widely used in oligonucleotide synthesis.Requires a subsequent oxidation step. Reagents can be moisture-sensitive.
H-Phosphonates P(III) reagentStable and easy to handle.Requires activation and a separate oxidation step.
Enzymatic Phosphorylation (Kinases) Biological catalystsHigh chemo-, regio-, and stereoselectivity. Extremely mild reaction conditions.Limited substrate scope, requires specific enzymes and cofactors (ATP).
Synthetic Utility and Considerations

The direct use of this compound as a phosphorylating agent often requires a coupling agent to facilitate the dehydration reaction with an alcohol.[13] A more common approach is to use a more reactive derivative, such as isopropyl phosphorodichloridate, which is synthesized from isopropanol and phosphorus oxychloride.[13] This highly electrophilic reagent readily reacts with alcohols in the presence of a base to form the corresponding phosphate ester.

Experimental Protocol: Phosphorylation of a Primary Alcohol using an Isopropyl Phosphorodichloridate (Illustrative)

Materials:

  • Primary alcohol

  • Isopropyl phosphorodichloridate

  • Anhydrous, non-protic solvent (e.g., THF, dichloromethane)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol and the anhydrous base in the anhydrous solvent.

  • Addition of Phosphorylating Agent: Cool the solution to 0°C and add isopropyl phosphorodichloridate dropwise.

  • Reaction and Workup: Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Start Primary Alcohol (R-OH) Step1 React with Isopropyl Phosphorodichloridate and Base Start->Step1 Product Isopropyl Phosphate Ester Step1->Product

Caption: Workflow for alcohol phosphorylation.

Emerging Applications and Future Perspectives

While the applications of this compound in prodrugs and as a phosphorylating agent are most prominent, its potential extends to other areas of chemical synthesis.

Catalysis

Acidic phosphate catalysts, including those supported on various materials, have shown utility in a range of organic transformations such as esterification and dehydration reactions.[16][17] While specific data on this compound as a standalone catalyst is limited, its acidic nature suggests potential for catalyzing reactions that are promoted by Brønsted acids. Future research could explore its efficacy in these areas, potentially offering a mild and accessible catalytic system.

Peptide Synthesis

The phosphorylation of peptides is a critical modification for studying cellular signaling pathways.[18][19][20][21] While the use of pre-formed phosphoamino acid building blocks is the dominant strategy in solid-phase peptide synthesis, the development of efficient on-resin phosphorylation methods remains an active area of research. Isopropyl phosphorodichloridate, as a reactive phosphorylating agent, could potentially be adapted for such applications, although careful optimization would be required to ensure selectivity and avoid side reactions.

Conclusion

This compound and its derivatives represent a valuable and versatile toolset for the modern chemist. Its most significant impact to date has been in the field of drug delivery, where the isopropoxycarbonyloxymethyl (POC) prodrug strategy has enabled the oral administration of important therapeutics. While newer technologies like the ProTide approach offer advantages in terms of targeted delivery and safety for certain applications, the fundamental principles of the POC strategy remain relevant and effective.

As a phosphorylating agent, the reactivity of isopropyl-based reagents provides a reliable method for the synthesis of phosphate esters, crucial intermediates in various synthetic endeavors. While direct comparisons with a wide range of alternative reagents are context-dependent, the choice between them will be guided by the specific requirements of the substrate and the desired reaction outcome.

The potential for this compound in catalysis and peptide synthesis warrants further exploration. As the demand for more efficient and selective synthetic methods continues to grow, the full potential of this accessible and versatile organophosphorus compound is yet to be fully realized.

References

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  • Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. (2025, March 16). YouTube. [Link]

  • Ray, A. S., & Cihlar, T. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Diseases and Therapy, 9(2), 237–259. [Link]

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  • Wang, H., Lu, X., & Zhou, L. (2016). The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis. Medicine, 95(41), e5146. [Link]

  • Tantra, T., Singh, Y., Patekar, R., Kulkarni, S., Kumar, P., & Thareja, S. (2023). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. ResearchGate. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(12), 1491–1511. [Link]

  • Perigaud, C., et al. (2004). Synthesis of phosphopeptides. Methods in Molecular Biology, 289, 127-142. [Link]

  • Elliott, W., & Chan, J. (2016). Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate. Relias Media. [Link]

  • Otaka, A. (2001). The synthesis of phosphopeptides. Current organic chemistry, 5(2), 145-164. [Link]

  • Wéry, J., & De Vos, D. (2025). Alcohol phosphorylation reaction mechanism with iPP. ResearchGate. [Link]

  • Wéry, J., & De Vos, D. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(23), 15682-15688. [Link]

  • Yan, V. C., & Muller, F. L. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Pharmacology & Translational Science, 4(4), 1497–1507. [Link]

  • Kelleher, N. L. (2004). Solid-phase synthesis of phosphopeptides. Current protocols in protein science, Chapter 18, Unit 18.10. [Link]

  • Yan, V. C., Li, H., & Muller, F. L. (2020). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. Molecular Pharmaceutics, 17(10), 3847–3856. [Link]

  • Song, A., & Camarero, J. A. (2012). Synthesis of phosphopeptides. Comparison of two possible strategies to synthesize phosphorylated peptides. ResearchGate. [Link]

  • CEM Corporation. (n.d.). High Efficiency Microwave Synthesis of Phosphopeptides. CEM Corporation. [Link]

  • De Clercq, E. (2019). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 7, 663. [Link]

  • Yan, V. C., & Muller, F. L. (2021). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Molecules, 26(16), 4987. [Link]

  • Movassaghi, M., & Hill, M. D. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Journal of the American Chemical Society, 143(31), 12014–12019. [Link]

  • Shibasaki, M., & Ogawa, C. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Catalysis, 10(3), 2096–2105. [Link]

  • Wéry, J. (2025). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Lirias. [Link]

  • G. Speranza, et al. (2019). Chemical and Enzymatic Approaches to Esters of sn‐Glycero‐3‐Phosphoric Acid. European Journal of Organic Chemistry. [Link]

  • Speranza, G. (2019). Chemical and Enzymatic Approaches to Esters of sn‐Glycero‐3‐Phosphoric Acid. European Journal of Organic Chemistry, 2019(26), 4143-4155. [Link]

  • Taylor & Francis. (n.d.). Alkyl phosphates – Knowledge and References. Taylor & Francis. [Link]

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A comparative study of the hydrolysis rates of different alkyl dihydrogen phosphates.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the hydrolysis rates of various alkyl dihydrogen phosphates. Tailored for researchers, scientists, and professionals in drug development, it moves beyond simple protocols to explain the underlying chemical principles and experimental causality. We will explore the mechanistic pathways, influential factors, and robust methodologies for quantifying these critical reaction kinetics.

Introduction: The Significance of Phosphate Ester Stability

Alkyl dihydrogen phosphates are fundamental molecules in both biology and synthetic chemistry. As monoesters of phosphoric acid, they are integral components of vital biomolecules and serve as key intermediates in metabolic pathways. In pharmaceutical sciences, the phosphate monoester group is a common pro-moiety used to enhance the aqueous solubility of poorly soluble drugs. The efficacy of such prodrugs is critically dependent on their in-vivo hydrolysis by phosphatases to release the active therapeutic agent.[1]

The rate of this hydrolytic cleavage is not uniform; it is exquisitely sensitive to the structure of the alkyl group and the surrounding environmental conditions. Understanding and predicting these hydrolysis rates is therefore paramount for designing effective prodrugs, elucidating biochemical mechanisms, and assessing the environmental persistence of organophosphorus compounds.[2][3] This guide offers a comprehensive examination of the factors governing the hydrolysis of alkyl dihydrogen phosphates, supported by experimental data and detailed protocols.

The Mechanistic Underpinnings of Hydrolysis

The hydrolysis of an alkyl dihydrogen phosphate involves the cleavage of a phosphoester bond. This reaction is typically a nucleophilic substitution at the phosphorus atom, where a water molecule acts as the nucleophile.[4][5] The process can result in the cleavage of either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond, a choice largely dictated by the reaction conditions and the structure of the alkyl group.[2][4][6]

  • P-O Bond Cleavage: This is the most common pathway, especially under neutral or alkaline conditions. It involves a direct nucleophilic attack on the electrophilic phosphorus atom.[2][5]

  • C-O Bond Cleavage: This pathway becomes more significant under acidic conditions or for alkyl groups that can form stable carbocations (e.g., tertiary alkyl groups).[4][7] This mechanism is analogous to an SN1 or SN2 reaction at the alpha-carbon of the alkyl group, with the dihydrogen phosphate anion acting as the leaving group.[2]

The reaction is subject to both acid and base catalysis. The pH of the medium determines the ionization state of the phosphate monoester (which can exist in neutral, monoanionic, or dianionic forms), significantly influencing its reactivity.[7]

Hydrolysis_Mechanism cluster_transition_state Transition State Alkyl_Phosphate R-O-PO(OH)₂ TS Pentacovalent Intermediate [R-O-PO₂(OH)₂-OH₂]‡ Alkyl_Phosphate->TS Nucleophilic Attack Water H₂O Water->TS Alcohol R-OH TS->Alcohol P-O Cleavage Phosphate H₃PO₄ TS->Phosphate

Caption: General mechanism for P-O bond cleavage in alkyl phosphate hydrolysis.

Key Factors Governing Hydrolysis Rates

The stability of an alkyl dihydrogen phosphate bond is a multifactorial property. The interplay between the ester's molecular structure and the reaction environment dictates the rate of cleavage.

Molecular Structure of the Alkyl Group
  • Steric Hindrance: The rate of hydrolysis generally decreases as the steric bulk of the alkyl group increases.[4][5] A larger group hinders the approach of the water nucleophile to the phosphorus center. For example, the hydrolysis rate of a tert-butyl phosphate is significantly slower than that of a methyl or ethyl phosphate due to the steric shielding provided by the bulky tert-butyl group.[4][7]

  • Electronic Effects & Leaving Group Ability: The stability of the corresponding alcohol (the leaving group) plays a crucial role. Electron-withdrawing groups on the alkyl chain can stabilize the departing alkoxide, making it a better leaving group and thus accelerating P-O bond cleavage. The rate of hydrolysis often correlates with the pKₐ of the leaving alcohol; a lower pKₐ (stronger acid, more stable conjugate base) corresponds to a faster reaction.[7][8]

Reaction Conditions
  • pH: The effect of pH on the hydrolysis rate of monoalkyl phosphates is characteristically represented by a bell-shaped curve.[7] The monoanionic species is typically the most reactive.[9][10] At low pH, the neutral form predominates, which is less reactive. At high pH, the dianionic form is present, and its increased negative charge repels the incoming nucleophile (hydroxide or water), slowing the reaction. In contrast, the hydrolysis of phosphate triesters is often accelerated by increasingly basic pH.[3]

  • Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy, leading to a higher rate of hydrolysis.[11][12] This relationship generally follows the Arrhenius equation, making temperature a critical parameter to control in stability studies.

Comparative Hydrolysis Rate Data

The following table summarizes the qualitative and quantitative effects of alkyl group structure on the hydrolysis rate. The data is compiled from various studies and illustrates the principles of steric hindrance and leaving group stability.

Alkyl GroupStructureRelative Hydrolysis RateKey Influencing Factor
MethylCH₃-FastestMinimal steric hindrance.
EthylCH₃CH₂-FastSlight increase in steric bulk compared to methyl.[4]
n-PropylCH₃CH₂CH₂-FastSimilar to ethyl, linear chain offers little hindrance.[5]
Isopropyl(CH₃)₂CH-SlowerIncreased steric hindrance from branching at the α-carbon.[4]
tert-Butyl(CH₃)₃C-SlowestSignificant steric hindrance severely impedes nucleophilic attack.[4]
BenzylC₆H₅CH₂-VariableRate influenced by substituents on the aromatic ring.[12]
p-NitrophenylO₂NC₆H₄-Very FastThe p-nitrophenoxide is an excellent, highly stable leaving group.[8]

Note: Relative rates are generalized for comparison under similar conditions, typically neutral or mildly acidic pH. The exact rate constants are highly dependent on specific pH, temperature, and buffer composition.

Experimental Protocol: Measuring Hydrolysis Kinetics

A robust and reproducible method is essential for accurately determining hydrolysis rates. The following protocol details a standard approach based on quantifying the release of inorganic phosphate (Pi) over time using a colorimetric assay.

Principle

The alkyl dihydrogen phosphate is incubated in a buffered solution at a constant temperature. Aliquots are taken at specific time intervals, and the reaction is quenched. The concentration of liberated inorganic phosphate is then measured. The rate of hydrolysis is determined by plotting the concentration of Pi versus time.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Buffer Solutions: Prepare a series of buffers (e.g., acetate, MES, HEPES, TRIS) at the desired pH values. Ensure all glassware is phosphate-free by acid-washing.

    • Substrate Stock Solution: Prepare a concentrated stock solution of the alkyl dihydrogen phosphate in ultrapure water.

    • Quenching Solution: Prepare a solution to stop the hydrolysis reaction, such as a strong acid (e.g., 1 M HCl) or a specific enzyme inhibitor if applicable.

    • Phosphate Detection Reagent: Prepare the Molybdate-Ascorbic Acid reagent. This typically involves an acidic solution of ammonium molybdate, ascorbic acid, and an antimony salt.[13][14]

  • Hydrolysis Reaction:

    • Equilibrate the buffer solution to the desired temperature (e.g., 37 °C) in a water bath or incubator.

    • Initiate the reaction by adding a small volume of the substrate stock solution to the pre-warmed buffer. The final substrate concentration should be in a range suitable for the detection assay.

    • Start a timer immediately upon addition.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.

  • Phosphate Quantification (Molybdate Assay):

    • To each quenched sample, add the Molybdate-Ascorbic Acid reagent.

    • Incubate at the recommended temperature for the specified time (e.g., 30 minutes at 37 °C) to allow for color development. The orthophosphate reacts with molybdate to form a phosphomolybdate complex, which is then reduced by ascorbic acid to produce a stable blue color.[14]

    • Measure the absorbance of the solution at the appropriate wavelength (typically ~820-880 nm for the ascorbic acid method) using a spectrophotometer.[14]

  • Data Analysis:

    • Create a standard curve using known concentrations of a phosphate standard (e.g., KH₂PO₄).

    • Convert the absorbance values of the experimental samples to phosphate concentrations using the standard curve.

    • Plot the concentration of released phosphate versus time. For initial rate determination, the slope of the linear portion of this curve represents the hydrolysis rate (e.g., in µM/min).

Advanced Analytical Techniques

While the molybdate assay is a classic and reliable endpoint method, other techniques offer higher sensitivity or real-time analysis:

  • Fluorescent Phosphate Biosensors: These are based on proteins that bind to inorganic phosphate and produce a change in fluorescence, allowing for continuous, real-time measurement of hydrolysis with high sensitivity.[15]

  • ³¹P NMR Spectroscopy: This technique can directly monitor the disappearance of the starting alkyl phosphate signal and the appearance of the inorganic phosphate signal, providing unambiguous structural information throughout the reaction.[16]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Buffers Incubate Incubate Substrate in Buffer at Temp Prep_Buffer->Incubate Prep_Substrate Prepare Substrate Stock Prep_Substrate->Incubate Prep_Reagent Prepare Molybdate Reagent Add_Reagent Add Molybdate Reagent Prep_Reagent->Add_Reagent Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Quench->Add_Reagent Measure_Abs Measure Absorbance Add_Reagent->Measure_Abs Plot_Data Plot [Pi] vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Rate Plot_Data->Calc_Rate

Caption: Workflow for determining alkyl phosphate hydrolysis rates.

Conclusion and Future Directions

The hydrolysis rate of alkyl dihydrogen phosphates is a critical parameter governed by a predictable set of structural and environmental factors. Steric hindrance, the electronic nature of the alkyl group, pH, and temperature are the primary determinants of phosphoester bond stability. A thorough understanding of these principles, combined with robust experimental methodologies like the one detailed here, is essential for the rational design of phosphate-containing molecules in medicine and industry. As analytical techniques continue to improve in sensitivity and temporal resolution, so too will our ability to dissect these fundamental reactions with ever-greater precision, paving the way for more advanced molecular design and mechanistic insights.

References

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(23), 7106. [Link]

  • Martin, E., & Webb, M. R. (2021). Measurement of nucleotide hydrolysis using fluorescent biosensors for phosphate. Methods in Molecular Biology, 2263, 289-318. [Link]

  • Unknown. Some Properties of the Phosphate Group. Photobiology.info. [Link]

  • Unknown. Hydrolysis. University of Waterloo. [Link]

  • O'Brien, P. J., & Herschlag, D. (2002). Alkaline phosphatase revisited: hydrolysis of alkyl phosphates. Biochemistry, 41(10), 3207-3225. [Link]

  • Boulharts, H., et al. (2022). Hydrolysis and phosphate production, experimental and calculated. ResearchGate. [Link]

  • Hach. (2023). Understanding the Different Phosphorus Tests. Hach Company. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Su, G., Letcher, R. J., & Yu, H. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8103-8111. [Link]

  • Unknown. Inorganic feed phosphate test methods. EFISC-GTP. [Link]

  • Grzyska, P. K., et al. (2003). Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. Journal of the American Chemical Society, 125(44), 13500-13506. [Link]

  • Keay, L. (2011). THE PREPARATION AND HYDROLYSIS OF ALKYL HYDROGEN METHYLPHOSPHONATES. ResearchGate. [Link]

  • Finogenova, L. T., et al. (2008). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate. [Link]

  • Hudson, R. F., & Keay, L. (1956). The preparation and hydrolysis of alkyl hydrogen methylphosphonates. Journal of the Chemical Society, 2463-2468. [Link]

  • Sandén, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088. [Link]

  • Unknown. Spectrophotometric Determination of Phosphates in Water. American River College. [Link]

  • Hassan, H. A., & Vijayakumar, M. (2015). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Journal of Theoretical and Computational Science. [Link]

  • Grzyska, P. K., et al. (2003). Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. Journal of the American Chemical Society, 125(44), 13500–13506. [Link]

  • Sandén, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. [Link]

  • Kashemirov, B. A., et al. (2010). Science of Synthesis: Phosphoric Acid and Derivatives. Thieme. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized Isopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and the Analytical Imperative

In the synthesis of organophosphorus compounds, such as isopropyl dihydrogen phosphate, the intended product is often accompanied by a constellation of potential side-products and unreacted starting materials. The phosphorylation of isopropanol, for instance, can yield not only the desired monoester but also the di- and tri-substituted phosphate esters, or even pyrophosphate derivatives[1]. Consequently, rigorous structural confirmation is not merely a procedural formality but a cornerstone of scientific validity, ensuring that downstream applications in drug development or materials science are based on a molecule of known identity and purity.

This guide provides a comprehensive comparison of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation of this compound. We will move beyond a simple recitation of techniques to a logical, integrated workflow, demonstrating how data from each method corroborates the others to build an unassailable case for the structure of your synthesized compound.

The Integrated Spectroscopic Workflow

The confirmation of this compound (C₃H₉O₄P) is a process of assembling a molecular puzzle. Each spectroscopic technique provides distinct, complementary pieces of information. Our recommended workflow prioritizes a multi-pronged approach, where the insights from one technique validate and enrich the findings of another.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Phosphorylation of Isopropanol Crude Crude Product (Mixture of Esters, Starting Materials) Synthesis->Crude Purified Purified Isopropyl Dihydrogen Phosphate Crude->Purified NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purified->NMR FTIR FTIR Spectroscopy Purified->FTIR MS Mass Spectrometry Purified->MS Confirmation Unambiguous Structural Confirmation NMR->Confirmation Provides atomic connectivity, C-H framework, and P environment FTIR->Confirmation Confirms presence of key functional groups MS->Confirmation Verifies molecular weight and elemental formula

Figure 1: An integrated workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for this task, as it provides direct evidence of the atomic framework and connectivity. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments is essential for complete characterization.

Expertise in Action: Why Three Nuclei?
  • ¹H NMR maps the proton environment, confirming the presence and integrity of the isopropyl group.

  • ¹³C NMR identifies all unique carbon atoms, corroborating the isopropyl structure and its attachment to the phosphate.

  • ³¹P NMR is a highly sensitive and specific probe for the phosphorus center, allowing for direct observation of the phosphate ester and differentiation from potential impurities like phosphoric acid or pyrophosphates.[2][3][4]

Expected NMR Data

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) for this compound, typically dissolved in a solvent like D₂O or DMSO-d₆.

Nucleus Signal Expected δ (ppm) Multiplicity Coupling (J) Assignment
¹HCH₃~1.2 - 1.4Doublet (d)³JHP ≈ 6-7 HzThe six equivalent methyl protons, split by the single CH proton.
¹HCH~4.2 - 4.5Septet (sept) or Doublet of Septets³JHH ≈ 6-7 Hz, ³JHP ≈ 7-9 HzThe single methine proton, split by the six methyl protons and the phosphorus nucleus.
¹³CCH₃~23 - 25Single Peak-The two equivalent methyl carbons.
¹³CCH~68 - 72Doublet (d)²JCP ≈ 4-6 HzThe methine carbon, coupled to the phosphorus nucleus.
³¹PP-2 to +2Singlet (¹H decoupled)-The central phosphorus atom in a monoester environment.

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.

Experimental Protocol: ¹H/¹³C/³¹P NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher recommended for better resolution).[5] Tune and match the probe for ¹H, ¹³C, and ³¹P frequencies.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary.

  • ³¹P Acquisition: Acquire a proton-decoupled ³¹P spectrum. This is typically a quick experiment due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[6] Phosphoric acid is often used as an external standard.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

FTIR Spectroscopy: Rapid Functional Group Fingerprinting

While NMR provides the skeletal structure, FTIR spectroscopy offers a rapid and effective method to confirm the presence of key molecular vibrations and functional groups, which is particularly useful for identifying phosphate esters.[7]

Expertise in Action: What to Look For

For this compound, the most informative regions of the IR spectrum are those corresponding to the P=O (phosphoryl), P-O-C (phosphate ester), and O-H vibrations. The presence of a strong P=O stretch is a definitive indicator of a phosphate group.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3400 - 2500Broad, StrongO-H StretchHydroxyl groups of the dihydrogen phosphate.
2985 - 2940Medium-SharpC-H StretchAsymmetric and symmetric stretching of the isopropyl CH₃ groups.
1300 - 1200Very StrongP=O StretchPhosphoryl group stretch, a key identifier for phosphate esters.[7]
1100 - 950StrongP-O-C StretchStretching of the phosphate-ester linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid purified product directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.[7]

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum for the characteristic peaks listed above.

Mass Spectrometry: The Final Molecular Weight Verdict

Mass spectrometry provides the ultimate confirmation of the compound's identity by measuring its molecular weight with high precision. This technique is invaluable for verifying the elemental composition and ruling out alternative structures or impurities.

Expertise in Action: Choosing the Right Ionization

Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound. It is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion. ESI in negative ion mode is particularly effective for phosphate-containing compounds, as they readily deprotonate to form a stable anion.

Expected Mass Spectrometry Data
  • Molecular Formula: C₃H₉O₄P

  • Monoisotopic Mass: 140.0238 g/mol [8]

  • Negative Ion Mode (ESI-): The primary expected ion would be the deprotonated molecule [M-H]⁻ at an m/z of 139.0166 .

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ at an m/z of 141.0310 or the sodium adduct [M+Na]⁺ at 163.0130 may also be observed.

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water. A trace amount of a modifier like ammonium hydroxide can be added to promote deprotonation in negative ion mode.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Negative Ion Mode):

    • Set the mass spectrometer to scan in negative ion mode over a relevant m/z range (e.g., 50-500 Da).

    • Optimize key ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum. The high-resolution capabilities of modern instruments (like TOF or Orbitrap analyzers) can confirm the elemental composition by matching the exact mass to within a few parts per million (ppm).

Comparative Analysis and Conclusion

The true power of this analytical approach lies in the convergence of data from all three techniques.

G cluster_data Experimental Data Points cluster_inference Logical Inferences NMR_Data NMR Signals: - Isopropyl spin system (d, sept) - ¹³C-³¹P and ¹H-³¹P coupling - Single ³¹P resonance NMR_Inf Inference: Confirms C₃H₇ group is attached to a phosphate. NMR_Data->NMR_Inf FTIR_Data FTIR Peaks: - Strong P=O stretch (~1250 cm⁻¹) - P-O-C stretch (~1050 cm⁻¹) - Broad O-H band FTIR_Inf Inference: Confirms presence of a phosphate ester functional group. FTIR_Data->FTIR_Inf MS_Data Mass Spec Peak: - [M-H]⁻ at m/z 139.0166 MS_Inf Inference: Confirms elemental formula is C₃H₉O₄P. MS_Data->MS_Inf Structure Confirmed Structure: This compound NMR_Inf->Structure FTIR_Inf->Structure MS_Inf->Structure

Figure 2: The logical pathway from discrete spectroscopic data to a confirmed molecular structure.

NMR spectroscopy establishes the precise C-H framework and its connection to the phosphorus atom. FTIR confirms that this connection is via a phosphate ester linkage and that hydroxyl groups are present. Finally, high-resolution mass spectrometry validates the molecular formula, ensuring no atoms are missing or unaccounted for. Only when all three datasets are in complete agreement can the structure of synthesized this compound be confirmed with the highest degree of confidence. This rigorous, multi-faceted approach ensures the integrity of your research and the reliability of your results.

References

  • Functional Group Analysis of Dioctyl Phosphate using FTIR Spectroscopy. Benchchem.

  • ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. PubMed, Environmental Monitoring and Assessment.

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Semantic Scholar.

  • Phosphorus-31 Nuclear Magnetic Resonance Analysis of Technical Organophosphorus Insecticides for Toxic Contaminants. Datapdf.com.

  • Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. ResearchGate.

  • 31 Phosphorus NMR. University of Ottawa.

  • Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. Thermal Lube.

  • ATR-FTIR spectra of phosphate-containing bio-based polyesters. ResearchGate.

  • ¹H NMR and ¹³C NMR spectra were recorded on 400 MHz spectrometers. National Taiwan University.

  • Synthesis of 32P-Labeled Alkyl Dihydrogen Phosphate. Science of Synthesis.

  • Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Biosolids. University of Wisconsin-Madison.

  • Phosphoric acid, triethyl ester - FTIR Spectrum. SpectraBase.

  • This compound | 1623-24-1. ChemicalBook.

  • This compound 1623-24-1 wiki. Guidechem.

  • CAS 1623-24-1 this compound. BOC Sciences.

  • Diisopropyl phosphite synthesis. ChemicalBook.

  • Organic phosphoric acids and derivatives. MassBank of North America (MoNA).

  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation. ResearchGate.

  • 13C NMR Chemical Shifts. Organic Chemistry Data.

  • 1H and 13C NMR for the Profiling of Natural Product Extracts. MDPI.

  • Synthesis, structural characterization, spectroscopic analyses of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry.

  • Phosphopeptide fragmentation and analysis by mass spectrometry. PubMed.

  • 13C NMR Spectrum (predicted). Human Metabolome Database.

  • Synthesis, structural characterization, spectroscopic analyses of 4-dimethylaminopyridinium dihydrogen monophosphate. PubMed Central.

  • Electron paramagnetic resonance spectroscopy. Royal Society of Chemistry.

  • Ammonium Dihydrogen Phosphate Matrix Modifier - Certificate of analysis. Alfa Aesar.

Sources

Evaluating the Cost-Effectiveness of Isopropyl Dihydrogen Phosphate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a phosphorylating agent in large-scale synthesis is a critical decision with significant implications for process efficiency, purity, and ultimately, cost-effectiveness. While traditional reagents have long been staples in the synthetic chemist's toolbox, the evolving landscape of pharmaceutical and fine chemical manufacturing demands a rigorous evaluation of all available options. This guide provides an in-depth, objective comparison of isopropyl dihydrogen phosphate with key alternatives in the context of large-scale synthesis, supported by experimental insights and process economics.

Introduction: The Central Role of Phosphorylation in Drug Development

Phosphorylation, the introduction of a phosphate group into an organic molecule, is a cornerstone of drug design and development. Phosphate esters are integral to the mechanism of action of numerous antiviral and anticancer agents, often serving as prodrugs to enhance cellular uptake and bioavailability. The choice of phosphorylating agent directly impacts several key aspects of large-scale synthesis:

  • Process Simplicity and Robustness: The number of reaction steps, including the use of protecting groups, significantly affects cycle time and overall process complexity.

  • Yield and Purity: The efficiency and selectivity of the phosphorylation reaction determine the yield of the desired product and the impurity profile, which in turn dictates the extent and cost of downstream processing.

  • Cost of Goods (CoGs): This encompasses the price of raw materials, reagents, solvents, and the operational costs associated with the synthesis and purification.

  • Safety and Environmental Impact: The handling requirements of reagents and the nature of byproducts are critical considerations in an industrial setting.

This guide will focus on a representative and industrially relevant scenario: the phosphorylation of a nucleoside analogue, a common step in the synthesis of antiviral drugs. We will compare the use of this compound against two major alternatives: the classical phosphoryl chloride (POCl₃) method and the more modern phosphoramidite and enzymatic approaches.

The Contenders: A Technical Overview

This compound: The Workhorse

This compound is a phosphate ester applied in the synthesis of specialty chemicals.[1] It is a white crystalline solid that is corrosive to metals and tissue.[1][2] In synthesis, it can act as a phosphate donor, though its application in large-scale pharmaceutical synthesis is less documented in readily available literature compared to other reagents.

Phosphoryl Chloride (POCl₃): The Traditional Powerhouse

Phosphoryl chloride is a highly reactive and cost-effective phosphorylating agent.[3][4][5] It is widely used in the industrial production of phosphate esters.[3][4][5] However, its high reactivity is a double-edged sword.

Mechanism of Action with POCl₃:

The reaction typically proceeds via the activation of an alcohol (e.g., the 5'-hydroxyl group of a nucleoside) with a base, followed by reaction with POCl₃. This is often followed by hydrolysis to yield the desired monophosphate. The process frequently necessitates the use of protecting groups for other reactive functionalities on the substrate to prevent unwanted side reactions.[6]

Substrate_OH Nucleoside-OH Protect Protection Substrate_OH->Protect Protecting Groups Protected_Substrate Protected Nucleoside-OH POCl3 POCl₃, Base Protected_Substrate->POCl3 Intermediate Dichlorophosphate Intermediate POCl3->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Deprotect Deprotection Hydrolysis->Deprotect Product Nucleoside Monophosphate Protect->Protected_Substrate Deprotect->Product

Figure 1: General workflow for phosphorylation using POCl₃, often requiring protection and deprotection steps.

Phosphoramidite Chemistry: The Gold Standard for Oligonucleotides

Initially developed for oligonucleotide synthesis, phosphoramidite chemistry has become a highly refined and efficient method for creating phosphate linkages.[7] This approach utilizes phosphoramidite monomers, which are activated to react with a hydroxyl group. The resulting phosphite triester is then oxidized to the stable phosphate triester.

The Phosphoramidite Cycle:

The synthesis is a cyclic process involving four main steps: detritylation, coupling, capping, and oxidation.[8][9][10] This method offers very high coupling efficiencies, often exceeding 99%.[10]

cluster_cycle Phosphoramidite Cycle Deblocking 1. Deblocking (Acid) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Oxidation->Deblocking Next Nucleotide

Figure 2: The four-step cycle of phosphoramidite-based synthesis.

Enzymatic Phosphorylation: The "Green" and Selective Alternative

Biocatalysis offers a highly selective and environmentally friendly approach to phosphorylation.[11] Enzymes, such as nucleoside phosphotransferases, can catalyze the transfer of a phosphate group from a donor molecule (e.g., ATP or a more economical phosphate source) to a specific position on the substrate, often without the need for protecting groups.[12][13]

Advantages of Enzymatic Approach:

  • High Regio- and Stereoselectivity: Enzymes can distinguish between multiple hydroxyl groups, leading to a single desired product.

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

  • Reduced Waste: Eliminates the need for protecting groups and harsh reagents, simplifying downstream processing.[14]

Substrate Nucleoside Enzyme Nucleoside Phosphotransferase Substrate->Enzyme Product Nucleoside Monophosphate Enzyme->Product Byproduct Donor Byproduct (e.g., ADP) Enzyme->Byproduct Phosphate_Donor Phosphate Donor (e.g., ATP) Phosphate_Donor->Enzyme

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, adherence to rigorous safety protocols is not merely a matter of compliance, but a foundational pillar of scientific integrity and operational excellence. Isopropyl dihydrogen phosphate, an organophosphorus compound, is a valuable reagent in various applications; however, its inherent hazards necessitate a meticulous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for the safe management of this compound waste, grounded in an understanding of its chemical properties and potential risks.

Understanding the Hazard Profile of this compound

A thorough understanding of a chemical's properties is the bedrock of its safe handling. This compound is not a benign substance; its hazard profile dictates the stringent precautions required for its disposal.

It is an organophosphate ester that presents as a white crystalline solid and is corrosive to both metals and biological tissues.[1][2][3] This corrosivity is a primary concern, capable of causing severe skin burns and eye damage upon contact.[4] The toxicological risk is significant, with inhalation, ingestion, or skin contact potentially leading to severe injury or even death, and the effects of exposure may be delayed.[1][2]

Furthermore, its reactivity profile demands respect. While combustible, it does not ignite readily.[2][3] However, when heated, its vapors can form explosive mixtures in the air, and decomposition can release toxic fumes of phosphorus oxides (POx).[1] A critical, and often overlooked, hazard is its reaction with metals, which can evolve flammable hydrogen gas, creating a potential fire or explosion risk in improperly chosen storage containers.[1][2]

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource(s)
CAS Number 1623-24-1[1]
Molecular Formula C₃H₉O₄P[1][]
Molecular Weight 140.07 g/mol [3]
Appearance White crystalline solid[1][2][]
Solubility in Water 73 g/L (at 25°C)[1]
Primary Hazards Corrosive, Acutely Toxic (all routes), Severe Skin/Eye Damage[1][2][4]
Reactivity Hazards Forms explosive mixtures when heated; emits toxic fumes; evolves flammable hydrogen gas with metals.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Before any handling or disposal operations commence, establishing a robust safety perimeter is non-negotiable. The causality is simple: the hazards outlined above must be met with appropriate barriers to prevent exposure.

The Mandatory PPE Ensemble:

  • Hand Protection : Always wear impervious, chemical-resistant gloves. Given the corrosive nature of the compound, consult the glove manufacturer's compatibility chart. A double-gloving strategy (e.g., nitrile inner glove, neoprene or butyl rubber outer glove) is highly recommended.

  • Eye and Face Protection : Chemical splash goggles are mandatory. For tasks with a higher splash risk, such as spill cleanup or bulk transfers, a full-face shield must be worn in conjunction with goggles.[4]

  • Body Protection : A flame-retardant laboratory coat is required. For larger quantities or significant spill risks, a chemical-resistant apron or coveralls should be used.[4]

  • Respiratory Protection : All handling of this compound, especially the solid form which can generate dust, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

An emergency eyewash station and safety shower must be immediately accessible and tested regularly. Ensure all personnel are trained in their use.

Disposal Workflow: A Step-by-Step Decision Process

The disposal of this compound is not a single action but a process governed by institutional policy and government regulations. The following workflow illustrates the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Spill Response Protocol cluster_2 Phase 3: Waste Accumulation & Packaging cluster_3 Phase 4: Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Debris) assess_spill Assess Scale: Small Spill or Bulk Waste? start->assess_spill spill_ppe Don Full PPE (Goggles, Face Shield, Gloves, Coat) assess_spill->spill_ppe Small Spill package_waste Package in Compatible, Leak-Proof Container (e.g., HDPE, NOT metal) assess_spill->package_waste Bulk Waste contain_spill Contain Spill (Use inert absorbent like sand or vermiculite) spill_ppe->contain_spill collect_debris Collect Spill Debris (Use non-sparking tools) contain_spill->collect_debris decontaminate_area Decontaminate Area (Follow with soap and water) collect_debris->decontaminate_area decontaminate_area->package_waste Package Contaminated Materials label_waste Label Container: 'Hazardous Waste', Chemical Name, Associated Hazards (Toxic, Corrosive) package_waste->label_waste segregate_waste Segregate from Incompatible Wastes (e.g., Strong Reducing Agents) label_waste->segregate_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor segregate_waste->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest end Scheduled Waste Pickup & Final Disposal manifest->end

Caption: Decision workflow for this compound disposal.

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for managing both minor spills and the routine accumulation of waste.

Protocol 1: Minor Spill Decontamination (<100 mL or 100g)

This protocol is intended for trained laboratory personnel dealing with a manageable spill within a chemical fume hood.

  • Immediate Response :

    • Alert all personnel in the immediate vicinity.

    • Ensure the fume hood sash is at the appropriate height to maintain airflow. Do not attempt to clean a spill outside of a fume hood.

    • If any material has made skin or eye contact, proceed immediately to the safety shower or eyewash for a minimum of 15 minutes and seek medical attention.[6][7]

  • Don PPE :

    • Don the full PPE ensemble as described in Section 2.

  • Containment & Absorption :

    • Working from the outside edge of the spill inward, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[8][9] Avoid using combustible materials like paper towels as the primary absorbent.

    • The use of an absorbent contains the spill, prevents it from spreading, and converts a liquid or solid into a more easily manageable solid matrix.

  • Collection :

    • Using non-sparking scoops or tools, carefully collect the absorbent material and place it into a heavy-duty plastic bag or a designated, compatible waste container (e.g., a high-density polyethylene (HDPE) pail).

    • Avoid creating dust during this process.

  • Decontamination :

    • Clean the spill surface area thoroughly with soap and water.

    • Collect the cleaning materials (sponges, paper towels) and place them in the same waste container as the spill debris.

  • Packaging and Labeling :

    • Seal the waste container.

    • Affix a hazardous waste label, clearly identifying the contents as "Hazardous Waste: this compound spill debris" and marking the "Toxic" and "Corrosive" hazard classes.[9]

  • Final Steps :

    • Store the sealed container in a designated satellite accumulation area.

    • Arrange for pickup with your institution's Environmental Health & Safety (EHS) department.[9]

    • Thoroughly wash your hands and any affected areas after removing your PPE.

Protocol 2: Bulk Waste Accumulation and Disposal

This protocol covers the routine collection of waste this compound from experimental procedures.

  • Designate a Waste Container :

    • Select a container made of a compatible material, such as HDPE. Crucially, do not use a metal container , as the corrosive nature of the chemical can lead to container failure and the generation of flammable hydrogen gas.[1]

    • The container must have a secure, leak-proof screw cap.

  • Segregation :

    • This compound waste must be segregated. Do not mix it with other waste streams, especially strong reducing agents (which could form highly toxic phosphine gas) or other incompatible chemicals.[1][2]

  • Labeling :

    • Immediately label the designated waste container with a "Hazardous Waste" label.

    • Clearly write "this compound" and any other components of the waste solution.

    • Ensure the "Toxic" and "Corrosive" hazard boxes are checked.

  • Accumulation :

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area, which should have secondary containment to control any potential leaks.

  • Neutralization (Expert Use Only) :

    • While organophosphates can be hydrolyzed, and acidic waste can be neutralized, this should not be attempted without a specific, validated protocol and a thorough risk assessment.[10][11]

    • Improper neutralization of a corrosive substance can generate significant heat and splashing. A general procedure for small amounts of corrosive liquid involves slow, careful addition of a mild base (like sodium bicarbonate) to a diluted solution of the acid.[12]

    • This is not a recommendation for routine disposal. Unless explicitly approved and validated by your institution's EHS department, all this compound waste should be disposed of via a licensed hazardous waste contractor without prior treatment. The risks of an uncontrolled reaction often outweigh the benefits.

  • Arranging for Disposal :

    • Once the container is full, or if it has been in storage for a designated period (e.g., 6 months), contact your EHS department to schedule a waste pickup.

    • You will be required to complete a hazardous waste manifest for transport, tracking, and disposal, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14]

By adhering to these detailed procedures, researchers and scientists can ensure the safe management and disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific excellence.

References

  • Monoisopropyl phosphate | C3H9O4P | CID 15391 . PubChem, National Institutes of Health. Available at: [Link]

  • Kugel, L., & Halmann, M. Solvolysis of phosphoric acid esters. Hydrolysis of methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphates . The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Emergency Procedures: General Response and Clean-Up. (2018). Unknown Source.
  • Solvolysis of phosphoric acid esters. Hydrolysis of methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphates . ACS Publications. Available at: [Link]

  • Neutralization of Organophosphate toxicants . Grynszpan Lab. Available at: [Link]

  • Hydrolysis of Phosphate Esters Explained. (2024). Clutch Prep.
  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. Available at: [Link]

  • Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. Available at: [Link]

  • Isolation And Purification Of An Organophosphate Degrading Enzyme . NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. Available at: [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. Available at: [Link]

  • Preparing for Emergency Chemical Spills . University of Missouri Environment, Health & Safety. Available at: [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory . Science Equip. Available at: [Link]

  • US6828352B2 - Neutralization of phosphate esters, compositions based upon and methods using same. Google Patents.
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  • The Law on Pesticide Wastes . National Agricultural Law Center. Available at: [Link]

  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (2024).
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Personal protective equipment for handling Isopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: Isopropyl Dihydrogen Phosphate

As a Senior Application Scientist, this guide provides a direct, field-tested framework for the safe handling, use, and disposal of this compound. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. Your safety and the integrity of your research are paramount.

Immediate Hazard Assessment

This compound (CAS No. 1623-24-1), also known as Isopropyl acid phosphate, is a corrosive organophosphate.[1][2] Its primary hazards stem from its ability to cause severe skin burns, serious eye damage, and potential toxicity upon inhalation, ingestion, or skin contact.[1][3] The effects of exposure may be delayed, necessitating immediate and thorough first aid even if symptoms are not immediately apparent.[1] When heated to decomposition, it can release toxic fumes of phosphorus oxides.[1]

Core Hazards:

  • Corrosive: Causes severe burns to skin and eyes and is corrosive to metals.[1][2][3]

  • Toxic: Harmful if swallowed.[3] Inhalation, ingestion, or skin contact may cause severe injury.[1]

  • Reactive: Organophosphates can form highly toxic and flammable phosphine gas with strong reducing agents. Partial oxidation can release toxic phosphorus oxides.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all handling procedures. The causality behind these selections is to prevent dermal contact with a corrosive agent and to avoid inhalation of aerosolized particles.

PPE CategorySpecifications and Rationale
Hand Protection Required: Chemical-resistant gloves (Nitrile or PVC recommended). Minimum Thickness: 12 to 22 mils.[4][5] Practice: For tasks with high splash risk, double-gloving is advised. Always inspect gloves for degradation or punctures before use. Change gloves immediately if contaminated.
Eye & Face Protection Minimum: ANSI Z87.1 compliant safety goggles with side shields. Required for Splash Hazard: A full-face shield must be worn in addition to safety goggles when handling liquids or creating solutions. This provides a secondary barrier against splashes to the entire face.[4]
Body Protection Required: A chemically resistant lab coat. Ensure cuffs are tucked into gloves. For significant splash potential, a chemical-resistant apron over the lab coat is necessary.[6]
Respiratory Protection Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Secondary Control: If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[4]
Workflow for Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don3 3. Goggles & Face Shield Don4 4. Gloves Wash1 Wash Hands Don4->Wash1 Enter Lab Doff1 1. Gloves Doff2 2. Gown/Apron Doff3 3. Goggles & Face Shield Doff4 4. Respirator (if used) Wash2 Wash Hands Thoroughly Doff4->Wash2 Exit Lab

Caption: PPE Donning and Doffing Workflow.

Emergency Response Protocols

Immediate action is critical in the event of any exposure. The guiding principle is rapid decontamination and seeking professional medical evaluation without delay.

Step-by-Step Emergency Actions

In Case of Skin Contact:

  • Immediately remove all contaminated clothing while moving to an emergency shower.[3][7]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[8]

  • Do not use neutralizing agents. Wash with mild soap and water after initial flushing.[8]

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel.[3][9]

In Case of Eye Contact:

  • Immediately proceed to an eyewash station and flush eyes with large volumes of water for at least 15 minutes.[4][7]

  • Crucially, hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.[7]

  • Remove contact lenses if present and easy to do so.[3]

  • Seek immediate medical attention.[3]

In Case of Inhalation:

  • Immediately move the exposed individual to fresh air.[3][10]

  • If breathing is difficult, administer oxygen. If breathing has ceased, trained personnel should provide artificial respiration.[4][10]

  • Seek immediate medical attention.[10]

In Case of Ingestion:

  • Do NOT induce vomiting.[3][4]

  • Rinse the mouth thoroughly with water.[4]

  • Never give anything by mouth to an unconscious person.[4]

  • Seek immediate medical attention immediately.[3]

Emergency Response Decision Flowchart

Emergency_Response cluster_exposure Personnel Exposure Start Exposure or Spill Event Skin Skin/Eye Contact? Start->Skin Inhale Inhalation? Start->Inhale Ingest Ingestion? Start->Ingest Spill Chemical Spill? Start->Spill Skin_Action Flush with water 15+ min Remove contaminated clothing Skin->Skin_Action Yes Inhale_Action Move to Fresh Air Inhale->Inhale_Action Yes Ingest_Action Rinse Mouth DO NOT induce vomiting Ingest->Ingest_Action Yes Spill_Size Is spill large or outside fume hood? Spill->Spill_Size Medical Seek IMMEDIATE Medical Attention Skin_Action->Medical Inhale_Action->Medical Ingest_Action->Medical Evacuate Evacuate Area Call Emergency Response Spill_Size->Evacuate Yes Cleanup Trained personnel clean spill using appropriate spill kit Spill_Size->Cleanup No

Caption: Emergency Response Decision Flowchart.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance. Waste streams must be strictly segregated.

Operational Disposal Plan
  • Waste Segregation: Never mix this compound waste with other waste streams.[4]

  • Solid Waste Containerization:

    • Collect all contaminated solid waste (e.g., gloves, absorbent materials from spills, pipette tips, weigh boats) in a dedicated, leak-proof hazardous waste container.[4]

    • The container must be clearly labeled "Hazardous Waste: this compound" and kept sealed when not in use.

  • Liquid Waste Containerization:

    • Collect all liquid waste containing this compound in a separate, compatible (e.g., glass or polyethylene), and clearly labeled hazardous waste container.

  • Decontamination of Labware:

    • Reusable labware (e.g., glassware) must be decontaminated.

    • The initial rinseate from cleaning contaminated labware must be collected and disposed of as hazardous liquid waste.[11]

    • Subsequent rinses, if local regulations permit, may be disposed of down the drain with copious amounts of water.[11]

  • Disposal of Empty Containers:

    • The first rinse of an "empty" container that held the pure compound must be collected as hazardous waste.[11] For highly toxic materials, the first three rinses must be collected.[11]

    • After thorough rinsing, the container can be disposed of according to institutional guidelines.

  • Waste Pickup:

    • Store sealed hazardous waste containers in a designated satellite accumulation area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not allow waste to accumulate.

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation Point (in Fume Hood) cluster_collection Segregated Collection Solid Contaminated Solids (Gloves, Wipes, Tips) Solid_Bin Labeled Solid Hazardous Waste Bin Solid->Solid_Bin Liquid Aqueous & Solvent Waste Liquid_Carboy Labeled Liquid Hazardous Waste Carboy Liquid->Liquid_Carboy Glass Contaminated Glassware Decon Decontaminate Glassware Glass->Decon EHS Store in Satellite Area for EHS Pickup Solid_Bin->EHS Liquid_Carboy->EHS Rinse_Carboy First Rinseate Waste Carboy Rinse_Carboy->EHS Decon->Rinse_Carboy Collect First Rinse

Caption: Waste Stream Management Workflow.

References

  • Little, M., & Aus, J. E. M. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 65-74.

  • BenchChem. (2025). Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate. BenchChem.

  • ResearchGate. (2022). 11 Items of clothing and PPE worn during OP pesticides application.

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

  • GFA Production(Xiamen) Co., Ltd. (2024). Safety Data Sheet.

  • Guidechem. (n.d.). This compound 1623-24-1 wiki.

  • UMass Lowell. (2020). SOP for handling IPA.

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

  • Univar Solutions. (2015). SAFETY DATA SHEET: IPA-ISOPROPYL ALCOHOL.

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides.

  • HD Sharman. (2021). SAFETY DATA SHEET: Isopropyl Alcohol - IPA.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • CPAChem. (2024). Safety data sheet.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Isopropyl Phosphate (Mono- and Di- Ester mixture).

  • BLD Pharmatech. (n.d.). Safety Data Sheet.

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET.

  • NOAA. (n.d.). ISOPROPYL ACID PHOSPHATE. CAMEO Chemicals.

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.

  • University of Wisconsin-Milwaukee. (n.d.). Decontamination and Disposal.

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.